molecular formula C41H78NaO13P B15555204 D-Myo-phosphatidylinositol diC16-d5

D-Myo-phosphatidylinositol diC16-d5

Cat. No.: B15555204
M. Wt: 838.0 g/mol
InChI Key: FXXQQSRJERWSJQ-HHGLQACFSA-M
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Description

D-Myo-phosphatidylinositol diC16-d5 is a useful research compound. Its molecular formula is C41H78NaO13P and its molecular weight is 838.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H78NaO13P

Molecular Weight

838.0 g/mol

IUPAC Name

sodium [1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C41H79O13P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);/q;+1/p-1/t33?,36?,37-,38+,39-,40-,41?;/m1./s1/i31D2,32D2,33D;

InChI Key

FXXQQSRJERWSJQ-HHGLQACFSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Myo-phosphatidylinositol diC16-d5, a deuterated analog of a key signaling lipid. This document details its chemical structure, physicochemical properties, and its application in studying cellular signaling pathways. Detailed experimental protocols are provided to facilitate its use in research and drug development.

Quantitative Data Summary

This compound is a synthetic version of phosphatidylinositol where the two fatty acid chains are palmitic acid (diC16) and five hydrogen atoms on the glycerol (B35011) backbone have been replaced by deuterium (B1214612) (d5). This isotopic labeling makes it a valuable tool for mass spectrometry-based quantification and metabolic tracing studies.

PropertyValueSource
Molecular Formula C41H73D5NaO13PEchelon Biosciences
Molecular Weight 838.06 g/mol Echelon Biosciences
Exact Mass 837.54 g/mol PubChem
Physical State SolidEchelon Biosciences
Purity >95%Echelon Biosciences
Storage Temperature -20°C or belowEchelon Biosciences
Solubility Soluble in organic solventsEchelon Biosciences
Deuterium Location Glycerol backboneEchelon Biosciences

Chemical Structure and Signaling Pathways

Chemical Structure of this compound

The structure consists of a D-myo-inositol headgroup linked via a phosphodiester bond to the sn-3 position of a glycerol-d5 backbone. The sn-1 and sn-2 positions of the glycerol are esterified with C16 (palmitic) fatty acids. The use of a deuterated glycerol backbone provides a distinct mass shift, enabling its differentiation from endogenous, non-deuterated lipids in mass spectrometry analysis.

D_Myo_phosphatidylinositol_diC16_d5 cluster_glycerol sn-Glycerol-d5 Backbone cluster_sn1 sn-1 Palmitoyl Chain (C16:0) cluster_sn2 sn-2 Palmitoyl Chain (C16:0) cluster_phosphate Phosphate (B84403) cluster_inositol D-myo-Inositol struct_label This compound glycerol_backbone glycerol_backbone sn1_chain (CH2)14-CH3 sn2_chain (CH2)14-CH3 C1 C1-D2 C2 C2-D C1->C2 O1 O C1->O1 C3 C3-D2 C2->C3 O2 O C2->O2 O3 O C3->O3 sn1_carbonyl C=O O1->sn1_carbonyl sn2_carbonyl C=O O2->sn2_carbonyl P P O3->P sn1_carbonyl->sn1_chain sn2_carbonyl->sn2_chain O_P1 O P->O_P1 O_P2 O- P->O_P2 O_P3 O P->O_P3 I1 C1-OH O_P3->I1 I2 C2-OH I1->I2 I3 C3-OH I2->I3 I4 C4-OH I3->I4 I5 C5-OH I4->I5 I6 C6-OH I5->I6 I6->I1

Caption: Chemical structure of this compound.

Phosphatidylinositol Signaling Pathway

Phosphatidylinositols are crucial components of cell membranes and serve as precursors for a variety of second messengers. The phosphorylation of the inositol (B14025) headgroup by phosphoinositide kinases (PIKs) generates different phosphoinositide species, such as phosphatidylinositol 4,5-bisphosphate (PIP2). Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated, which then hydrolyzes PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both leading to a cascade of downstream cellular responses.

PI_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK Binds to PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (Proliferation, Metabolism, etc.) Ca_Release->Downstream Leads to PKC->Downstream Leads to

Caption: The Phosphatidylinositol Signaling Pathway.

Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry-based lipidomics to accurately quantify endogenous phosphatidylinositol species. Below are detailed protocols for its application.

General Lipidomics Experimental Workflow

The workflow for a typical lipidomics experiment using a deuterated standard involves lipid extraction from a biological sample, separation by liquid chromatography, and detection and quantification by mass spectrometry.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction Separation LC Separation (Reversed-phase or HILIC) Extraction->Separation Detection Mass Spectrometry (MS and MS/MS) Separation->Detection Analysis Data Analysis (Quantification against Internal Standard) Detection->Analysis Result Quantified Endogenous Phosphatidylinositol Levels Analysis->Result

Caption: A typical experimental workflow for lipidomics analysis.

Detailed Protocol for Quantification of Phosphatidylinositol in Cultured Cells

This protocol outlines the steps for quantifying phosphatidylinositol in a cell lysate using this compound as an internal standard.

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, chloroform, and water (LC-MS grade)

  • This compound solution (known concentration in a suitable solvent)

  • Centrifuge tubes

  • Nitrogen gas evaporator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Harvesting and Lysis:

    • Grow cells to the desired confluency in appropriate culture vessels.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS and transfer to a centrifuge tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold water.

    • Lyse the cells by sonication or freeze-thaw cycles.

  • Protein Quantification:

    • Take an aliquot of the cell lysate for protein quantification (e.g., using a BCA assay) to normalize the lipid data.

  • Internal Standard Spiking and Lipid Extraction (Folch Method):

    • To a known volume of cell lysate (e.g., 100 µL), add a precise amount of this compound internal standard solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the lysate.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable volume of mobile phase (e.g., 100 µL of methanol).

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate the lipids using a suitable column (e.g., a C18 column for reversed-phase chromatography). A typical gradient might involve a mobile phase of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the endogenous phosphatidylinositol species and the deuterated internal standard.

      • The precursor ion for endogenous PI (16:0/16:0) will be at m/z 833.5.

      • The precursor ion for the this compound internal standard will be at m/z 838.5.

      • Monitor for characteristic fragment ions, such as the inositol phosphate headgroup.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the endogenous phosphatidylinositol and the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

    • Determine the absolute amount of the endogenous phosphatidylinositol by comparing this ratio to a standard curve generated with known amounts of a non-deuterated phosphatidylinositol standard and a fixed amount of the deuterated internal standard.

    • Normalize the final lipid amount to the protein concentration of the initial cell lysate.

Disclaimer: The toxicological and pharmacological properties of this compound are not fully known. This product is intended for research use only and should be handled by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken to avoid unnecessary exposure.

D-Myo-phosphatidylinositol diC16-d5 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-Myo-phosphatidylinositol diC16-d5, its role in cellular signaling, and relevant experimental methodologies. This deuterated phosphoinositide is a critical tool for researchers studying lipid signaling pathways, particularly in the context of mass spectrometry-based quantification.

Core Physical and Chemical Properties

This compound, also known as 1,2-dipalmitoyl-d5-sn-glycero-3-phospho-(1-D-myo-inositol), is a deuterated synthetic analog of a common phosphatidylinositol (PI) species. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone make it an ideal internal standard for mass spectrometry, allowing for precise quantification of its non-deuterated counterpart in complex biological samples.

PropertyValueSource
Molecular Formula C41H73D5NaO13P[1]
Molecular Weight 838.06 g/mol [1]
Solubility <1 mg/mL in 1:2:0.8 Chloroform:Methanol (B129727):Water[1]
Storage Store as a solid at -20°C or below. Stable for at least one year under these conditions.[2][2]
Melting Point Data for the deuterated form is not readily available in public literature. The non-deuterated form, 1,2-dipalmitoyl-sn-glycero-3-phospho-(1-D-myo-inositol), undergoes a phase transition from a gel to a liquid crystalline state, but a distinct melting point is not typically reported for such lipids. The phase transition temperature is influenced by hydration and other factors.[3][4][3][4]
Aggregation Properties Specific critical micelle concentration (CMC) for this compound is not specified in available literature. Phospholipids (B1166683) with long acyl chains, such as dipalmitoyl phosphatidylinositol, tend to form bilayers (liposomes) in aqueous solutions rather than micelles. The CMC for dipalmitoylphosphatidylcholine has been studied, but direct data for dipalmitoyl phosphatidylinositol is scarce.[5][6][5][6]

Role in Cellular Signaling: The PI3K/Akt Pathway

Phosphatidylinositols are key components of cell membranes and play a crucial role in signal transduction. D-Myo-phosphatidylinositol diC16 serves as a precursor for the generation of various phosphorylated derivatives, which act as second messengers in numerous signaling pathways. The most prominent of these is the PI3K/Akt pathway, which is central to cell growth, proliferation, survival, and metabolism.

Upon stimulation by growth factors or other extracellular signals, phosphoinositide 3-kinase (PI3K) is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8][9] PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[8][9] Activated Akt proceeds to phosphorylate a multitude of substrates, thereby regulating diverse cellular processes.[8][10] The use of deuterated standards like this compound allows for the accurate measurement of fluxes through this pathway.

PI3K_Akt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PIP3->PTEN PDK1->Akt Phosphorylates (activates) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream_Targets Phosphorylates PTEN->PIP3 Dephosphorylates (inhibits) Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) Downstream_Targets->Cellular_Responses Leads to

Caption: The PI3K/Akt signaling pathway.

Experimental Protocols

The unique physical properties of this compound make it an invaluable tool in various experimental settings, primarily as an internal standard for quantitative mass spectrometry.

Experimental Workflow: Lipid Extraction and Mass Spectrometry Analysis

The general workflow for using this compound as an internal standard in a lipidomics experiment is outlined below.

Lipidomics_Workflow Sample_Prep 1. Sample Preparation (Cells, Tissues, etc.) IS_Spike 2. Spike with D-Myo-phosphatidylinositol diC16-d5 Sample_Prep->IS_Spike Lipid_Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) IS_Spike->Lipid_Extraction LC_MS 4. LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis 5. Data Analysis (Quantification relative to IS) LC_MS->Data_Analysis

Caption: General workflow for lipidomics using a deuterated internal standard.

Detailed Methodologies

1. Lipid Extraction with Internal Standard Spiking

This protocol is a modification of the Folch method, incorporating the internal standard at the initial step to account for variations in extraction efficiency.

  • Materials:

    • Biological sample (e.g., cell pellet, tissue homogenate)

    • This compound stock solution of known concentration in a suitable organic solvent.

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with Teflon-lined caps

  • Procedure:

    • To a glass centrifuge tube, add the biological sample.

    • Add a precise amount of the this compound internal standard stock solution. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected amount of the endogenous analyte.

    • Add a 2:1 mixture of chloroform:methanol to the sample. The final volume should be sufficient to ensure a single-phase mixture.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

2. LC-MS/MS Analysis for Phosphoinositide Quantification

This method utilizes liquid chromatography to separate lipid species prior to detection by tandem mass spectrometry.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Reversed-phase C18 column suitable for lipid analysis

    • Tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

    • Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is typically used to elute lipids based on their polarity.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.1-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • MS/MS Conditions:

    • Ionization Mode: Negative ion mode is typically used for phosphoinositides due to the phosphate (B84403) group.

    • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly specific and sensitive for quantification. Precursor ions corresponding to the endogenous and deuterated phosphatidylinositol are selected, and specific fragment ions are monitored.

      • Endogenous PI(16:0/16:0): Monitor the transition for the non-deuterated lipid.

      • Internal Standard PI(16:0/16:0)-d5: Monitor the transition for the deuterated lipid, which will have a mass shift of +5 Da.

    • On a high-resolution instrument, extracted ion chromatograms for the exact masses of the precursor ions can be used.

3. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous D-Myo-phosphatidylinositol diC16 and the deuterated internal standard (this compound).

  • Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

  • Quantify the amount of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

This technical guide provides a foundational understanding of the physical properties and applications of this compound. For specific experimental applications, further optimization of the protocols may be required. The toxicological properties of this compound are not fully known, and it should be handled with appropriate laboratory safety precautions.[2]

References

A Technical Guide to the Biological Function and Analysis of D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of D-myo-phosphatidylinositol diC16 (PI(16:0/16:0)), a fully saturated species of the crucial signaling lipid, phosphatidylinositol. It details its role as a key component of cellular membranes and as a precursor to the phosphoinositide signaling cascade, which governs a multitude of cellular processes including proliferation, survival, and membrane trafficking. Furthermore, this guide elucidates the primary application of its deuterated analog, D-myo-phosphatidylinositol diC16-d5, as a vital internal standard for accurate quantification in mass spectrometry-based lipidomics. Detailed experimental protocols for the quantification of PI(16:0/16:0) and the characterization of its interactions with proteins are provided, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in lipid biology and drug development.

Core Biological Functions of D-Myo-phosphatidylinositol diC16

D-myo-phosphatidylinositol (1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-myo-inositol)), commonly referred to as PI(16:0/16:0) or PI(34:0), is a glycerophospholipid that plays a fundamental role in cellular biology.[1] It is comprised of a myo-inositol headgroup attached to a glycerol (B35011) backbone, which is esterified with two palmitic acid (16:0) fatty acyl chains.[1] This fully saturated nature of its acyl chains influences the biophysical properties of the membranes in which it resides.

As a species of phosphatidylinositol (PI), PI(16:0/16:0) serves two primary functions:

  • Structural Component of Cellular Membranes: PIs are integral components of eukaryotic cell membranes, contributing to their structural integrity and fluidity. While often less abundant than other phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine, the specific acyl chain composition of PI species can significantly impact local membrane microdomains.[2]

  • Precursor for Phosphoinositide Signaling: The inositol (B14025) headgroup of PI can be reversibly phosphorylated at the 3, 4, and 5 positions by a family of enzymes known as phosphoinositide kinases (PIKs). This generates a series of phosphorylated derivatives called phosphoinositides (PIPs), which are critical second messengers in a vast array of signal transduction pathways.[3] These pathways regulate essential cellular processes such as cell growth, proliferation, survival, apoptosis, and membrane trafficking.[3]

The initial and rate-limiting step in many of these signaling cascades is the phosphorylation of PI to phosphatidylinositol 3-phosphate (PI3P), phosphatidylinositol 4-phosphate (PI4P), or phosphatidylinositol 5-phosphate (PI5P). The subsequent phosphorylation of these molecules leads to the generation of phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P2), and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). Each of these PIP species recruits and activates specific downstream effector proteins, thereby propagating the signal.

While the general roles of the PI cycle are well-established, research into the specific functions of individual PI molecular species, such as PI(16:0/16:0), is an evolving field. The acyl chain composition is thought to influence the substrate specificity of PI kinases and phosphatases, as well as the recruitment of specific binding proteins to membrane microdomains.

The Role of this compound in Research

Stable isotope-labeled lipids are indispensable tools in modern lipidomics. This compound is a deuterated analog of PI(16:0/16:0), where five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This mass shift allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry.

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based lipidomics workflows.[4] By adding a known amount of the deuterated standard to a biological sample prior to lipid extraction and analysis, it is possible to accurately quantify the absolute amount of endogenous PI(16:0/16:0). The deuterated standard co-elutes with the endogenous lipid during liquid chromatography and exhibits similar ionization efficiency in the mass spectrometer. Any sample loss during extraction or variation in instrument response can be corrected for by normalizing the signal of the endogenous lipid to that of the known amount of the internal standard. This approach significantly improves the accuracy and reproducibility of quantification.

Quantitative Data

The absolute quantification of specific lipid species in biological samples is a complex task, and reported concentrations can vary depending on the cell type, tissue, and analytical methodology. The following tables summarize the available quantitative data for D-myo-phosphatidylinositol diC16.

Table 1: Concentration of PI(16:0/16:0) in Biological Samples

Biological SampleConcentrationMethodReference
Mouse Brain TissueData reported in pmol/mm² (requires conversion)MALDI-MSI[5]
Human PlasmaNot explicitly quantified for PI(16:0/16:0) in the provided search results.LC/MS/MS[6]
Yeast (S. cerevisiae)Relative quantification shownLC-MS[4]

Note: The available search results did not provide specific absolute concentrations (e.g., ng/mg protein) for PI(16:0/16:0) in various cell lines and tissues. The data is often presented as relative abundance or requires further calculation from the reported units.

Table 2: Protein Binding Affinities and Enzyme Kinetics

Protein/EnzymeParameterValueMethodReference
Pleckstrin Homology (PH) DomainsIC₅₀ of IP₆ inhibiting C-PH binding to PI(3,4)P₂7.5 µMNot specified[7]
Kindlin-3 PH DomainAffinity (Kd) for PtdIns(3,4,5)P₃~300 µMSurface Plasmon Resonance[8]
Kindlin-3 PH DomainAffinity (Kd) for PtdIns(4,5)P₂~1 mMSurface Plasmon Resonance[8]

Note: Specific binding affinities and kinetic parameters for PI(16:0/16:0) with various proteins and enzymes were not explicitly found in the search results. The data presented here are for related phosphoinositides and inositol phosphates to provide context.

Signaling Pathways and Experimental Workflows

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

The PI3K pathway is a central signaling cascade that is initiated by the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P₃) by PI3-kinase. D-myo-phosphatidylinositol diC16 serves as the initial precursor for the synthesis of the PI(4,5)P₂ substrate.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI(16:0/16:0) PIP4K PIP4K PI->PIP4K PI4P PI(4)P PIP4K->PI4P PIP5K PIP5K PI4P->PIP5K PIP2 PI(4,5)P2 PIP5K->PIP2 PI3K PI3K PIP2->PI3K phosphorylates PIP3 PI(3,4,5)P3 PI3K->PIP3 PTEN PTEN PTEN->PIP2 PIP3->PTEN dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PDK1->Akt Phosphorylates Akt_p p-Akt Akt->Akt_p CellularResponses Cellular Responses (Growth, Proliferation, Survival) Akt_p->CellularResponses

Caption: PI3K Signaling Pathway initiated from PI(16:0/16:0).

Experimental Workflow for Quantitative Lipidomics

The quantification of D-myo-phosphatidylinositol diC16 in a biological sample using its deuterated analog as an internal standard typically follows the workflow depicted below.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissue, etc.) Spike Spike with D-Myo-phosphatidylinositol diC16-d5 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction LC Liquid Chromatography (LC) Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Analysis (Peak Integration, Normalization) MS->Data Quantification Absolute Quantification of PI(16:0/16:0) Data->Quantification

Caption: Workflow for quantitative lipidomics of PI(16:0/16:0).

Protein-Lipid Overlay Assay Workflow

This assay is a common method to screen for interactions between a protein of interest and various lipids, including D-myo-phosphatidylinositol diC16.

Protein_Lipid_Overlay_Workflow Start Start Spot Spot Lipids (including PI(16:0/16:0)) onto Nitrocellulose Membrane Start->Spot Dry Dry Membrane Spot->Dry Block Block Membrane (e.g., with BSA) Dry->Block IncubateProtein Incubate with Protein of Interest Block->IncubateProtein Wash1 Wash to Remove Unbound Protein IncubateProtein->Wash1 IncubatePrimaryAb Incubate with Primary Antibody Wash1->IncubatePrimaryAb Wash2 Wash IncubatePrimaryAb->Wash2 IncubateSecondaryAb Incubate with HRP-conjugated Secondary Antibody Wash2->IncubateSecondaryAb Wash3 Wash IncubateSecondaryAb->Wash3 Detect Detect Signal (Chemiluminescence) Wash3->Detect End End Detect->End

Caption: Workflow for the Protein-Lipid Overlay Assay.

Experimental Protocols

Protocol for Quantification of PI(16:0/16:0) by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of PI(16:0/16:0) in mammalian cells using this compound as an internal standard.

Materials:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • 0.1 M HCl

  • This compound internal standard solution (known concentration)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase LC column

Procedure:

  • Cell Culture and Harvesting: Culture mammalian cells to the desired confluency. Wash the cells twice with ice-cold PBS and harvest by scraping. Centrifuge the cell suspension and discard the supernatant.

  • Internal Standard Spiking: Resuspend the cell pellet in a known volume of PBS. Add a precise amount of the this compound internal standard solution to each sample.

  • Lipid Extraction (Bligh-Dyer Method): a. To the cell suspension, add methanol and chloroform in a ratio of 2:1 (v/v) with respect to the sample volume. Vortex vigorously for 2 minutes. b. Add chloroform and 0.1 M HCl in a 1:1 ratio (v/v) with respect to the initial chloroform and sample volume. Vortex for 2 minutes. c. Centrifuge at 1,000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase containing the lipids into a new glass tube. e. Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the lipids using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium (B1175870) formate). c. Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous PI(16:0/16:0) and the deuterated internal standard.

  • Data Analysis: a. Integrate the peak areas for both the endogenous PI(16:0/16:0) and the this compound internal standard. b. Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard. c. Determine the absolute concentration of PI(16:0/16:0) in the original sample by comparing the peak area ratio to a standard curve generated with known amounts of non-labeled PI(16:0/16:0) and a fixed amount of the internal standard.

Protocol for Protein-Lipid Overlay Assay

This protocol describes a method to qualitatively assess the binding of a purified protein to PI(16:0/16:0).

Materials:

  • D-myo-phosphatidylinositol diC16 in a suitable solvent (e.g., chloroform/methanol/water mixture)

  • Other lipids to be tested (positive and negative controls)

  • Nitrocellulose or PVDF membrane

  • Purified protein of interest (with an epitope tag, e.g., His-tag or GST-tag)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST buffer (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Lipid Spotting: a. On a nitrocellulose membrane, carefully spot 1-2 µL of the PI(16:0/16:0) solution at various concentrations (e.g., ranging from 1 to 100 pmol).[9] Also, spot positive and negative control lipids. b. Allow the membrane to dry completely at room temperature for at least 1 hour.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Protein Incubation: a. Dilute the purified protein of interest in blocking buffer to a final concentration of 0.1-1 µg/mL. b. Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound protein.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in TBST) for 1 hour at room temperature.

  • Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions. c. Visualize the signal using a chemiluminescence imaging system. A positive signal at the location where PI(16:0/16:0) was spotted indicates an interaction.

Conclusion

D-myo-phosphatidylinositol diC16 is a fundamental lipid molecule with dual roles in maintaining membrane structure and serving as the precursor for the synthesis of the critical phosphoinositide second messengers. While the broader functions of the phosphatidylinositol signaling pathway are well-documented, the specific contributions of individual acyl chain variants like PI(16:0/16:0) are an active area of investigation. The deuterated analog, this compound, is an essential tool for the accurate quantification of this lipid species in complex biological matrices, enabling researchers to probe its regulation and function in health and disease. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to investigate the multifaceted roles of this important lipid molecule. Further research is warranted to fully elucidate the specific protein interactions and enzymatic preferences for PI(16:0/16:0) to gain a more complete understanding of its biological significance.

References

The Role of Deuterated Phosphatidylinositols in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositols (PtdIns) and their phosphorylated derivatives, known as phosphoinositides (PIPs), are a class of minor membrane phospholipids (B1166683) that serve as pivotal regulators of a vast array of cellular processes.[1] These molecules are central to intracellular signaling pathways that govern cell proliferation, metabolism, membrane trafficking, and receptor signaling.[1][2] The reversible phosphorylation of the myo-inositol headgroup at the 3, 4, and 5 positions is tightly controlled by a suite of specific kinases and phosphatases, creating a dynamic network of seven distinct PIP species.[1][3]

In recent years, the development of synthetic phosphatidylinositol derivatives has become crucial for advancing our understanding of phosphoinositide metabolism and function.[1] Among these, deuterated phosphatidylinositols have emerged as exceptionally powerful tools. By replacing hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, researchers can create lipid probes that are chemically almost identical to their endogenous counterparts but distinguishable by mass.[4] This "heavy" labeling offers a minimally disruptive method to trace, quantify, and study the dynamics of these critical signaling lipids in complex biological systems.[4][5] This technical guide provides an in-depth overview of the core applications, experimental methodologies, and signaling pathways involving deuterated phosphatidylinositols.

Core Applications in Research

The primary advantage of using deuterated phosphatidylinositols lies in the kinetic isotope effect and their utility as stable isotope-labeled internal standards. The increased mass of deuterium allows for clear differentiation from endogenous, non-deuterated lipids using mass spectrometry, while the stronger carbon-deuterium bond can also slow down oxidative degradation, a feature leveraged in drug development.[1][6][7]

Quantitative Analysis with Mass Spectrometry

Deuterated PtdIns and PIPs serve as ideal internal standards for the precise quantification of their endogenous cellular levels. The mass shift introduced by deuterium labeling is sufficient to avoid signal interference from the natural lipid, even when the deuterated probe is in large excess.[1] This enables accurate measurement of low-abundance PIP species that are otherwise difficult to quantify.

A common application involves introducing a known quantity of a deuterated PIP derivative into a cell lysate. After lipid extraction, the ratio of the endogenous lipid to the deuterated standard is measured using Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Electrospray Ionization-Mass Spectrometry (ESI-MS/MS).[1][8][9] This method has been successfully used to quantify endogenous PtdIns4P and PtdIns5P in MCF-7 breast cancer cells.[1]

Metabolic Labeling and Pathway Tracing

Metabolic labeling with deuterated precursors, such as D6-myo-inositol, is a powerful technique to study the synthesis, turnover, and remodeling of phosphatidylinositols in vivo and in vitro.[8][9] Cells or tissues are incubated with the deuterated precursor, which is then incorporated into newly synthesized PtdIns.[8] By analyzing the isotopic enrichment over time, researchers can determine the kinetics of PtdIns synthesis and investigate the mechanisms regulating its specific acyl chain composition, which is crucial for its signaling functions.[8][9]

Furthermore, incorporating deuterium into the myo-inositol ring allows for the tracking of downstream metabolites following the hydrolysis of PIPs like PtdIns(4,5)P₂, which is not possible with probes labeled on the lipid tails.[4]

Drug Development and Therapeutics

The "kinetic isotope effect" describes the principle that the carbon-deuterium (C-D) bond is stronger and more stable to oxidative processes than the carbon-hydrogen (C-H) bond.[7] This concept is being applied to create a novel class of drugs by site-specifically replacing hydrogen atoms with deuterium in essential lipids, including the polyunsaturated fatty acid (PUFA) tails that can be part of phosphatidylinositols.[6][10] This reinforcement makes the lipids more resistant to lipid peroxidation, a key driver of cellular damage in various pathologies.[10] This approach is being explored for treating diseases associated with oxidative stress, such as neurodegeneration and macular degeneration.[6][7]

Data Presentation

Quantitative data from studies using deuterated phosphatidylinositols can be effectively summarized in tables for clear comparison.

Table 1: Examples of Synthesized Deuterated Phosphatidylinositol Probes

Deuterated Probe Deuterium Location Reference
D₆-dipalmitoyl PtdIns4P myo-inositol ring [1]
D₆-dipalmitoyl PtdIns5P myo-inositol ring [1]
D₄₁-distearoyl PtdIns4P Acyl chains [1]

| D₆-PtdIns(4,5)P₂ | myo-inositol ring |[4] |

Table 2: Mass Shift for Deuterated Species in Mass Spectrometry

Labeling Precursor / Method Resulting Species Mass Shift (Da) Precursor Ion Scan (Negative Mode) Reference
Endogenous myo-inositol Endogenous PtdIns 0 m/z 241⁻ [8][9]

| D₆-myo-inositol Labeling | D₆-PtdIns | +6 | m/z 247⁻ |[8][9] |

Experimental Protocols & Methodologies

Synthesis of Deuterated Phosphatidylinositols

The chemical synthesis of deuterated PIPs is a complex, multi-step process that relies on efficient and selective synthetic strategies.[1]

  • Starting Materials : A common strategy begins with deuterated precursors. For labeling the headgroup, a robust synthesis of D₆-myo-inositol can be developed from deuterated quinol.[1]

  • Key Synthetic Steps :

    • Enzymatic Desymmetrization : A key step often involves the use of enzymes, such as Lipozyme TL-IM®, to achieve the correct stereochemistry.[1]

    • Regioselective Protection : The hydroxyl groups on the inositol (B14025) ring are selectively protected and deprotected to allow for phosphorylation at specific positions (e.g., 4- and 5-positions).[1]

    • Phosphorylation : Phosphoramidite chemistry is typically used to introduce the phosphate (B84403) groups.

    • Coupling to Diacylglycerol Backbone : The phosphorylated inositol headgroup is coupled to a diacylglycerol backbone, which can also be deuterated if desired.

    • Purification : The final product is purified using chromatographic techniques.

Cellular Delivery of Deuterated PIP Probes

Due to their negative charge, PIPs do not readily cross the plasma membrane. To deliver them into living cells, a carrier system is required.

  • Protocol :

    • Deuterated PIP probes are complexed with a polyamine carrier, such as neomycin B sulfate.[1]

    • The lipid-carrier complex is prepared and then added to the cell culture medium.

    • Cells (e.g., MCF-7) are incubated with the complex for a set period (e.g., 1 hour) to allow for uptake.[1]

    • Control experiments should include untreated cells and cells treated with the carrier only.[1]

Metabolic Labeling with Deuterated myo-Inositol

This method tracks the de novo synthesis of PtdIns.

  • Protocol :

    • Cultured cells or tissues are incubated with medium containing deuterated myo-d(6)-inositol for a specific duration (e.g., 3 hours).[8]

    • Following incubation, lipids are extracted from the cells or tissues.

    • The extracted lipids are purified to isolate the acidic phospholipid fraction.[9]

    • Endogenous (from precursor scan of m/z 241⁻) and newly synthesized deuterated PtdIns (from precursor scan of m/z 247⁻) are quantified using ESI-MS/MS.[8][9]

    • By comparing the isotopic enrichment in the PtdIns pool over time, the kinetics of synthesis and turnover can be determined.[8]

Lipid Extraction and Mass Spectrometry Analysis

This is a general workflow for quantifying endogenous and deuterated lipids after cellular delivery or metabolic labeling.

  • Protocol :

    • Cell Lysis and Lipid Extraction : Cells are harvested and lipids are extracted using established methods, such as a chloroform/methanol solvent system.[9]

    • Phospholipid Purification : The acidic phospholipid fraction containing PtdIns and PIPs is purified from the total lipid extract, often using solid-phase extraction.[9]

    • Mass Spectrometry : Samples are analyzed by LC-MS or by direct injection into a tandem mass spectrometer.

    • Data Acquisition : Precursor ion scanning is used to specifically detect the lipids of interest. For PtdIns, the instrument is set to detect all parent ions that fragment to produce the inositol headgroup fragment (m/z 241⁻ for endogenous, m/z 247⁻ for D₆-labeled).[8][9]

    • Quantification : The amount of endogenous lipid is calculated by comparing its signal intensity to that of the known amount of the added deuterated internal standard.[1]

Visualizations: Signaling Pathways and Workflows

Phosphoinositide Signaling Cascades

Phosphoinositides are at the heart of two major signaling paradigms: the phospholipase C (PLC) pathway and the phosphoinositide 3-kinase (PI3K) pathway.

Caption: Overview of Phosphoinositide Signaling Pathways.

Experimental Workflow for Quantification using Deuterated Probes

This workflow outlines the key steps for quantifying endogenous PIPs in cells using a deuterated standard.[1]

Caption: Workflow for quantifying cellular phosphoinositides.

Experimental Workflow for Metabolic Labeling

This diagram illustrates the process of tracing the synthesis of PtdIns using a deuterated precursor.[8][9]

Caption: Workflow for metabolic labeling with D₆-myo-inositol.

References

D-Myo-phosphatidylinositol diC16-d5 as a Precursor for Phosphoinositide (PIP) Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Myo-phosphatidylinositol diC16-d5 as a metabolic precursor for the study of phosphoinositide (PIP) signaling pathways. The use of stable isotope-labeled lipids, such as this deuterated analog, allows for the precise tracing and quantification of PIP metabolism, offering critical insights into cellular signaling cascades implicated in a multitude of physiological and pathological processes. This guide details the core principles, experimental methodologies, and data analysis strategies for leveraging this powerful tool in research and drug development.

Introduction to Phosphoinositide Signaling and Isotopic Tracing

Phosphoinositides (PIPs) are a class of low-abundance phospholipids (B1166683) that play a pivotal role in cellular signal transduction.[1] The phosphorylation and dephosphorylation of the inositol (B14025) headgroup of phosphatidylinositol (PI) by a suite of specific kinases and phosphatases generate a variety of PIP species, including phosphatidylinositol 4-phosphate (PI(4)P), phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). These molecules act as signaling hubs, recruiting and activating a wide array of downstream effector proteins to regulate fundamental cellular processes such as cell growth, proliferation, survival, and membrane trafficking.[2][3]

Dysregulation of PIP signaling is a hallmark of numerous diseases, including cancer and metabolic disorders, making the enzymes of this pathway attractive targets for therapeutic intervention.[2] However, the low cellular abundance and dynamic nature of PIPs present significant analytical challenges.

The use of stable isotope-labeled precursors, such as this compound, provides a robust method to overcome these challenges. By introducing a "heavy" version of the precursor into cells, researchers can distinguish newly synthesized PIPs from the endogenous pool using mass spectrometry. This metabolic labeling approach enables the detailed study of PIP synthesis, turnover, and response to stimuli, providing a dynamic view of signaling pathway activity.[4][5]

Quantitative Data for this compound

The successful application of this compound in metabolic labeling studies relies on a clear understanding of its physical and chemical properties, as well as its behavior in experimental systems. The following tables summarize key quantitative data for this deuterated lipid and its phosphorylated derivatives.

Table 1: Physicochemical Properties of this compound and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC41H73D5NaO13P838.06
D-Myo-phosphatidylinositol 4-phosphate diC16-d5C41H73D5Na2O16P2940.02
D-Myo-phosphatidylinositol 4,5-bisphosphate diC16-d5C41H72D5Na3O19P31042.0
D-Myo-phosphatidylinositol 3,4,5-trisphosphate diC16-d5C41H73D5Na4O22P41143.94[1]

Table 2: Representative Mass Spectrometry Parameters for diC16-d5 PIPs (Negative Ion Mode)

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The transitions below are predicted based on the fragmentation of similar non-deuterated species, with the precursor ion mass increased by 5 Da due to the deuterium (B1214612) labeling. Product ions corresponding to the neutral loss of the headgroup or fatty acid chains are common.

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (eV)
PI(diC16)-d5837.5241.0 (Inositol-PO4)30-40
579.5 (Loss of Inositol-PO4)30-40
PI(4)P(diC16)-d5917.5241.0 (Inositol-PO4)35-45
321.0 (Inositol-bisPO4)35-45
PI(4,5)P2(diC16)-d5997.5321.0 (Inositol-bisPO4)40-50
401.0 (Inositol-trisPO4)40-50
PI(3,4,5)P3(diC16)-d51077.5401.0 (Inositol-trisPO4)45-55
481.0 (Inositol-tetrakisPO4)45-55

Experimental Protocols

The following protocols provide a general framework for conducting metabolic labeling experiments using this compound to study PIP metabolism. Optimization for specific cell types and experimental goals is recommended.

Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO). The final concentration in the cell culture medium will need to be optimized, but a starting point of 1-10 µM is often used for lipid labeling studies.

  • Labeling: Remove the normal growth medium from the cells and replace it with the labeling medium containing this compound.

  • Incubation: Incubate the cells for a time course appropriate for the biological question. This can range from a few minutes to 24 hours or longer, depending on the turnover rate of the PIPs of interest.[6]

  • Stimulation (Optional): If studying the effect of a stimulus (e.g., growth factor, drug), add the compound for the desired time before harvesting.

  • Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in ice-cold PBS and pellet them by centrifugation. The cell pellet can be stored at -80°C until lipid extraction.

Lipid Extraction

An acidified chloroform (B151607)/methanol (B129727) extraction is recommended for the quantitative recovery of highly polar phosphoinositides.[2]

  • Reagents:

    • Chloroform

    • Methanol

    • 1 M HCl

    • Internal Standard: A non-endogenous, deuterated PIP standard with a different fatty acid composition can be added to control for extraction efficiency and instrument variability.

  • Procedure: a. To the cell pellet (e.g., from 1 x 10^7 cells), add 484 µL of methanol, 242 µL of chloroform, and 23.6 µL of 1 M HCl.[2] b. Add the internal standard at a known concentration. c. Vortex the mixture thoroughly and allow it to stand at room temperature for 5 minutes with occasional vortexing.[2] d. To induce phase separation, add 725 µL of chloroform and 170 µL of 2 M HCl.[2] e. Centrifuge at 1500 x g for 5 minutes at room temperature.[2] f. Carefully collect the lower organic phase, which contains the lipids. g. Dry the lipid extract under a stream of nitrogen. h. Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or isopropanol/acetonitrile).[7]

LC-MS/MS Analysis
  • Chromatography: Use a reverse-phase C18 column for the separation of different PIP species. A gradient elution with mobile phases containing acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate (B1220265) is commonly employed.[7]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the deuterated and endogenous PIPs based on their specific precursor and product ion transitions (see Table 2).[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of enzymes and lipids in signaling pathways and the logical flow of experiments is crucial for understanding and designing studies. The following diagrams were generated using the DOT language for Graphviz.

Phosphoinositide Signaling Pathways

PIP_Signaling cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PI4P PI(4)P PI->PI4P PI4K PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K DAG DAG PIP2->DAG PLC IP3 IP3 PIP2->IP3 PLC PIP3->PIP2 PTEN AKT AKT PIP3->AKT Activates PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Ca2+ Release PI3K PI3K PTEN PTEN PI4K PI4K PIP5K PIP5K PLC PLC

Caption: Overview of key phosphoinositide signaling pathways.

Experimental Workflow for Metabolic Labeling

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Plate Cells B 2. Add D-Myo-PI-diC16-d5 Labeling Medium A->B C 3. Incubate (Time Course) B->C D 4. Stimulate (Optional) C->D E 5. Harvest Cells D->E F 6. Add Internal Standard E->F G 7. Acidified Lipid Extraction (Chloroform/Methanol/HCl) F->G H 8. Dry & Reconstitute G->H I 9. LC-MS/MS Analysis (MRM Mode) H->I J 10. Data Processing (Quantification of d5 and endogenous PIPs) I->J K 11. Biological Interpretation J->K

Caption: Workflow for PIP analysis using deuterated precursors.

Applications in Research and Drug Development

The ability to trace the flux of this compound through the PIP signaling network has numerous applications:

  • Target Engagement and Potency: Quantifying changes in the synthesis of specific PIPs in response to a drug candidate can provide direct evidence of target engagement for enzymes like PI3K or PLC.

  • Pathway Dynamics: This approach allows for the study of the kinetics of PIP synthesis and turnover, providing insights into the dynamic regulation of signaling pathways.

  • Biomarker Discovery: Alterations in PIP metabolic flux may serve as biomarkers for disease states or drug response.

  • Understanding Drug Resistance: Changes in PIP signaling pathways are often implicated in the development of drug resistance. Tracing metabolic flux can help elucidate these resistance mechanisms.

Conclusion

This compound is a powerful tool for the detailed investigation of phosphoinositide signaling. By enabling the specific and quantitative analysis of newly synthesized PIPs, this deuterated precursor allows researchers to dissect the complexities of these crucial signaling pathways. The methodologies outlined in this guide provide a foundation for applying this technology to advance our understanding of cellular signaling and to accelerate the development of novel therapeutics targeting the phosphoinositide network.

References

The Metabolic Journey of D-Myo-Phosphatidylinositol diC16-d5: A Technical Guide for Cellular Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular metabolism of D-myo-phosphatidylinositol diC16-d5, a deuterated analog of a key signaling lipid. By tracing the fate of its stable isotope label, researchers can gain profound insights into phosphoinositide turnover, signaling dynamics, and the enzymes that govern these processes. This document provides a comprehensive overview of the metabolic pathways involved, detailed experimental protocols for tracking its fate, and a framework for interpreting the resulting data.

Introduction to Phosphatidylinositol Metabolism

Phosphatidylinositol (PI) and its phosphorylated derivatives, phosphoinositides (PIPs), are minor but indispensable components of eukaryotic cell membranes. They act as signaling hubs, regulating a multitude of cellular processes including cell growth, proliferation, survival, and membrane trafficking. The metabolic fate of PI is a dynamic process involving a series of enzymatic modifications, primarily phosphorylation of the inositol (B14025) headgroup and remodeling of the acyl chains attached to the glycerol (B35011) backbone.

The use of isotopically labeled lipids, such as this compound, where five deuterium (B1214612) atoms label the glycerol backbone, provides a powerful tool to distinguish exogenously supplied lipids from the endogenous pool. This allows for precise tracking of their uptake, conversion, and degradation, offering a window into the intricate regulation of lipid metabolism.

Predicted Metabolic Fate of this compound

Upon introduction to cells, this compound is expected to undergo several metabolic transformations. The primary pathways include:

  • Phosphorylation: The inositol headgroup can be sequentially phosphorylated by various PI kinases to form deuterated phosphoinositides such as PI(4)P-d5, PI(5)P-d5, PI(4,5)P2-d5, and PI(3,4,5)P3-d5. These phosphorylated forms are critical for recruiting signaling proteins to specific membrane compartments.

  • Acyl Chain Remodeling (The Lands' Cycle): The dipalmitoyl (diC16:0) acyl chains may be remodeled. This process involves the removal of one or both acyl chains by phospholipases (e.g., PLA2) to form lyso-PI-d5, followed by re-acylation with different fatty acids by acyltransferases. This can lead to the formation of a variety of PI-d5 species with different acyl chain compositions.

  • Degradation: The entire lipid molecule can be degraded. Phospholipase C (PLC) can cleave the phosphodiester bond, releasing inositol phosphates and a diacylglycerol-d5 (DAG-d5) backbone. Phospholipase D (PLD) can cleave the headgroup to produce phosphatidic acid-d5 (PA-d5). Further degradation can release the d5-glycerol backbone, which may be recycled into other lipid synthesis pathways.

Quantitative Analysis of Metabolic Fate

While specific quantitative data for the metabolic fate of this compound is not extensively published, the following table provides a representative example of how the distribution of the d5 label might be quantified over time in a cell culture experiment using mass spectrometry. This illustrative data is based on the known metabolic pathways of phosphatidylinositol.

Time Point% of Total d5-labeled Lipidsd5-PI (diC16)d5-Lyso-PId5-PI (remodeled acyl chains)d5-PIPs (sum)d5-DAGd5-PAOther d5-Lipids
0 hr 100%100%0%0%0%0%0%0%
1 hr 100%85%5%2%5%2%1%0%
6 hr 100%60%10%8%15%4%2%1%
24 hr 100%35%15%15%20%5%3%7%

Table 1: Representative Quantitative Distribution of the d5-label from this compound in a Hypothetical Cellular Experiment. The values represent the percentage of the total detected d5 signal attributed to each lipid class at different time points after introduction of the labeled lipid.

Signaling Pathways and Metabolic Workflows

To visualize the complex processes involved, the following diagrams illustrate the key signaling pathways, the experimental workflow for tracing the labeled lipid, and the logical flow of its metabolic fate.

PI_Signaling_Pathway D-Myo-PI-diC16-d5 D-Myo-PI-diC16-d5 PI(4)P-d5 PI(4)P-d5 D-Myo-PI-diC16-d5->PI(4)P-d5 PI4K PI(5)P-d5 PI(5)P-d5 D-Myo-PI-diC16-d5->PI(5)P-d5 PIKfyve PA-d5 PA-d5 D-Myo-PI-diC16-d5->PA-d5 PLD Lyso-PI-d5 Lyso-PI-d5 D-Myo-PI-diC16-d5->Lyso-PI-d5 PLA2 PI(4,5)P2-d5 PI(4,5)P2-d5 PI(4)P-d5->PI(4,5)P2-d5 PIP5K PI(3,4,5)P3-d5 PI(3,4,5)P3-d5 PI(4,5)P2-d5->PI(3,4,5)P3-d5 PI3K DAG-d5 DAG-d5 PI(4,5)P2-d5->DAG-d5 PLC IP3 IP3 PI(4,5)P2-d5->IP3 PLC Remodeled PI-d5 Remodeled PI-d5 Lyso-PI-d5->Remodeled PI-d5 Acyl-CoA Transferase

Phosphoinositide Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture_Cells 1. Culture Mammalian Cells (e.g., MCF-7) Label_Cells 2. Incubate with D-Myo-PI-diC16-d5 Culture_Cells->Label_Cells Time_Points 3. Harvest Cells at Various Time Points Label_Cells->Time_Points Lipid_Extraction 4. Lipid Extraction (e.g., Folch Method) Time_Points->Lipid_Extraction Extract_Drying 5. Dry Lipid Extract Lipid_Extraction->Extract_Drying Reconstitution 6. Reconstitute in LC-MS Grade Solvent Extract_Drying->Reconstitution LC_Separation 7. HPLC Separation Reconstitution->LC_Separation MS_Detection 8. Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Detection Data_Analysis 9. Data Processing & Quantification MS_Detection->Data_Analysis

Experimental Workflow for Tracking d5-PI

Metabolic_Fate_Logic cluster_modification Direct Modification cluster_degradation Degradation & Recycling Exogenous_d5_PI D-Myo-PI-diC16-d5 (Uptake) Phosphorylation Phosphorylation (PIPs-d5) Exogenous_d5_PI->Phosphorylation Acyl_Remodeling Acyl Chain Remodeling (Remodeled PI-d5) Exogenous_d5_PI->Acyl_Remodeling PLC_PLD_Action PLC/PLD Action Exogenous_d5_PI->PLC_PLD_Action Backbone_Release Release of d5-Glycerol Backbone PLC_PLD_Action->Backbone_Release Re-esterification Re-esterification into other lipids Backbone_Release->Re-esterification

Logical Flow of Metabolic Fate

Detailed Experimental Protocols

The following protocols provide a detailed methodology for conducting a study on the metabolic fate of this compound in cultured mammalian cells.

Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells (e.g., MCF-7, HEK293) in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture in appropriate growth medium at 37°C in a humidified 5% CO2 incubator.

  • Preparation of Labeled Lipid: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). For cellular delivery, the lipid can be complexed with a carrier molecule like fatty acid-free bovine serum albumin (BSA).

  • Labeling: On the day of the experiment, replace the culture medium with fresh medium containing the this compound complex at a final concentration typically in the range of 1-10 µM.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 3, 6, 12, 24 hours). The 0-hour time point represents cells harvested immediately after the addition of the labeled lipid.

Lipid Extraction (Modified Folch Method)
  • Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add 1 mL of ice-cold methanol (B129727) to each well to quench metabolic activity and scrape the cells. Transfer the cell suspension to a glass tube.

  • Phase Separation: Add 2 mL of chloroform (B151607) to each tube and vortex thoroughly. Then, add 0.75 mL of water to induce phase separation. Vortex again and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

HPLC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of methanol and chloroform.

  • Chromatographic Separation: Inject the sample onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column for lipid separation (e.g., a C18 or HILIC column). Use a gradient elution program with mobile phases appropriate for separating different lipid classes.

  • Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Full Scan MS: Acquire full scan mass spectra to identify the masses of all d5-labeled lipid species.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions of interest to confirm their identity. For example, fragmentation of d5-labeled phosphoinositides will yield characteristic fragments of the headgroup and the d5-glycerol-containing backbone.

    • Precursor Ion or Neutral Loss Scanning: These targeted scanning modes can be used to specifically detect lipids containing the d5-labeled glycerol backbone or the inositol phosphate (B84403) headgroup.

Data Analysis and Quantification
  • Lipid Identification: Identify the d5-labeled lipid species based on their accurate mass, retention time, and fragmentation patterns, comparing them to known standards where possible.

  • Quantification: The relative abundance of each d5-labeled lipid species can be determined by integrating the area under the peak in the extracted ion chromatogram. To compare across different samples, normalization to an internal standard (a non-endogenous lipid species added during extraction) is recommended.

  • Metabolic Flux Analysis: By analyzing the changes in the relative abundance of each d5-labeled metabolite over time, the rates of different metabolic conversions can be estimated.

Conclusion

This technical guide provides a comprehensive framework for investigating the metabolic fate of this compound in a cellular context. The combination of stable isotope labeling with advanced mass spectrometry techniques offers a powerful approach to dissect the complex pathways of phosphoinositide metabolism. The provided protocols and conceptual diagrams serve as a valuable resource for researchers aiming to unravel the intricate roles of these essential signaling lipids in health and disease, and for drug development professionals seeking to understand the impact of therapeutic interventions on lipid signaling pathways. While specific quantitative data remains a frontier for future research, the methodologies outlined here provide a clear path toward obtaining such critical information.

D-Myo-phosphatidylinositol diC16-d5: A Technical Guide for Cell Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-myo-phosphatidylinositol diC16-d5, a deuterated analog of phosphatidylinositol, in the intricate world of cell signaling. This document provides a comprehensive overview of its utility, particularly in elucidating the roles of phosphoinositides in critical signaling pathways. Detailed experimental protocols, quantitative data representation, and visual diagrams of the signaling cascades are presented to empower researchers in their quest to understand and manipulate these fundamental cellular processes.

Introduction to this compound

This compound is a synthetic, deuterated version of D-myo-phosphatidylinositol with two C16 (palmitoyl) acyl chains. The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based lipidomics.[1][2] Phosphoinositides (PIs) are a class of phospholipids (B1166683) that are key components of eukaryotic cell membranes and play a crucial role as second messengers in a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3][4]

The low cellular abundance of many phosphoinositide species makes their accurate quantification challenging. This compound serves as an ideal internal standard for mass spectrometry analysis, allowing for precise and reliable quantification of endogenous phosphatidylinositol and its phosphorylated derivatives.[4] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during extraction and ionization, while its increased mass allows it to be distinguished from the endogenous lipids.

Core Signaling Pathways Involving Phosphoinositides

Phosphatidylinositol and its phosphorylated derivatives are central to two major signaling pathways: the PI3K/AKT pathway and the Phospholipase C (PLC) pathway.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular functions, including cell survival, growth, proliferation, and metabolism.[5][6] Dysregulation of this pathway is frequently implicated in diseases such as cancer and diabetes.[6]

The pathway is initiated by the activation of PI3K, often by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[7] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol (B14025) ring, generating phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][8] PIP3 then acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, such as AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[5][9] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2.[5] Once activated, AKT phosphorylates a multitude of downstream targets, thereby regulating various cellular processes. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[6]

PI3K_AKT_Pathway extracellular Growth Factor rtk Receptor Tyrosine Kinase (RTK) extracellular->rtk pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt AKT pip3->akt Recruits pten PTEN pip3->pten pdk1->akt downstream Downstream Targets akt->downstream Phosphorylates cellular_response Cell Survival, Growth, Proliferation downstream->cellular_response pten->pip2 Dephosphorylates

PI3K/AKT Signaling Pathway
The Phospholipase C (PLC) / DAG / IP3 Signaling Pathway

The Phospholipase C (PLC) pathway is another critical signaling cascade that regulates a diverse range of cellular processes, including muscle contraction, neurotransmission, and cell proliferation.[10][11] This pathway is typically initiated by the activation of GPCRs or RTKs, which in turn activate PLC.[12]

Activated PLC cleaves PIP2 into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[8][13] IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol.[12][13] The resulting increase in intracellular Ca2+ concentration activates various calcium-sensitive proteins, leading to a cellular response. DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[13] Activated PKC then phosphorylates a wide range of target proteins, further propagating the signal.

PLC_Pathway extracellular Hormone/ Neurotransmitter receptor GPCR/RTK extracellular->receptor plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag PLC ip3 IP3 pip2->ip3 PLC pkc PKC dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates downstream_ca2 Ca2+-sensitive Proteins ca2->downstream_ca2 Activates downstream_pkc Downstream Targets (PKC) pkc->downstream_pkc Phosphorylates cellular_response Cellular Response downstream_pkc->cellular_response downstream_ca2->cellular_response

PLC/DAG/IP3 Signaling Pathway

Quantitative Data Presentation

The primary application of this compound is as an internal standard for the accurate quantification of endogenous phosphoinositides by mass spectrometry. Below are representative tables illustrating how quantitative data obtained using this standard would be presented. The values provided are hypothetical and serve to demonstrate the structure of the data.

Table 1: Quantification of Phosphoinositide Species in Resting vs. Stimulated Platelets

Phosphoinositide SpeciesResting Platelets (pmol/10^8 cells)Stimulated Platelets (pmol/10^8 cells)Fold Change
PI350.5 ± 25.2345.8 ± 22.10.99
PIP45.2 ± 5.165.7 ± 6.31.45
PIP280.1 ± 7.955.3 ± 6.80.69
PIP30.5 ± 0.115.2 ± 2.530.4

Data are presented as mean ± standard deviation from n=4 independent experiments. Quantification was performed by LC-MS/MS using this compound as an internal standard.

Table 2: Quantification of Phosphoinositide Acyl Chain Variants in HeLa Cells

Phosphoinositide SpeciesAcyl Chain CompositionAbundance (relative to total for species)
PI18:0/20:465%
16:0/18:120%
Others15%
PIP218:0/20:475%
16:0/18:115%
Others10%

Relative abundance was determined by LC-MS/MS analysis with this compound as an internal standard for the respective phosphoinositide class.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments involving the analysis of phosphoinositides using this compound.

Lipid Extraction from Cultured Cells

This protocol describes a modified Folch extraction for the isolation of total lipids, including phosphoinositides, from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform (B151607), HPLC grade

  • 1 M Hydrochloric acid (HCl)

  • This compound internal standard solution (in chloroform/methanol)

  • Conical glass tubes

  • Centrifuge

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a conical glass tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Add 2 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell pellet.

  • Add a known amount of this compound internal standard.

  • Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.

  • Add 0.5 mL of chloroform and vortex for 30 seconds.

  • Add 0.9 mL of 0.1 M HCl to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid film in a suitable solvent (e.g., chloroform:methanol 1:1) for subsequent analysis.

Lipid_Extraction_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash pellet Pellet Cells wash->pellet add_solvent Add Chloroform:Methanol (1:2) & Internal Standard pellet->add_solvent vortex_incubate Vortex & Incubate add_solvent->vortex_incubate phase_separation Add Chloroform & 0.1 M HCl to induce phase separation vortex_incubate->phase_separation centrifuge Centrifuge phase_separation->centrifuge collect_phase Collect Lower Organic Phase centrifuge->collect_phase dry Dry under Nitrogen collect_phase->dry resuspend Resuspend in appropriate solvent dry->resuspend end Ready for Analysis resuspend->end

Lipid Extraction Workflow
Quantification of Phosphoinositides by LC-MS/MS

This protocol outlines a general method for the analysis of phosphoinositides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Lipid extract containing this compound internal standard

  • LC-MS/MS system (e.g., QTRAP or Orbitrap)

  • C18 reverse-phase LC column

  • Mobile Phase A: Acetonitrile/Methanol/Water with ammonium (B1175870) formate (B1220265) and formic acid

  • Mobile Phase B: Isopropanol with ammonium formate and formic acid

Procedure:

  • Inject the resuspended lipid extract onto the LC-MS/MS system.

  • Separate the lipid species using a gradient elution on the C18 column. A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic lipids.

  • Ionize the lipids using electrospray ionization (ESI) in negative ion mode.

  • Perform tandem mass spectrometry (MS/MS) analysis. For quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) modes.

    • Precursor Ion (Q1): Set to the m/z of the specific phosphoinositide species (both endogenous and deuterated standard).

    • Product Ion (Q3): Monitor for characteristic fragment ions of the inositol phosphate (B84403) headgroup.

  • Integrate the peak areas for the endogenous phosphoinositide and the this compound internal standard.

  • Calculate the concentration of the endogenous phosphoinositide by comparing its peak area to that of the known amount of the internal standard.

In Vitro PI3K Assay

This protocol describes a method to measure the activity of PI3K in vitro.

Materials:

  • Recombinant PI3K enzyme

  • PI(4,5)P2 substrate

  • D-myo-phosphatidylinositol diC16 (can be used as a tracer if radiolabeled, or its phosphorylated product as a standard)

  • Kinase assay buffer (containing MgCl2, ATP)

  • Reaction termination solution (e.g., perchloric acid)

  • Detection system (e.g., for radiolabeled product or by mass spectrometry)

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, PI(4,5)P2 substrate, and the recombinant PI3K enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the termination solution.

  • Extract the lipids as described in Protocol 4.1.

  • Analyze the production of PIP3 by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled substrate) or by LC-MS/MS.

  • Quantify the amount of PIP3 produced to determine the PI3K activity.

Conclusion

This compound is an indispensable tool for researchers investigating the complex roles of phosphoinositides in cell signaling. Its use as an internal standard in mass spectrometry enables the accurate and precise quantification of these low-abundance but critically important signaling molecules. By providing detailed methodologies and a clear understanding of the underlying signaling pathways, this guide aims to facilitate robust and reproducible research in this dynamic field, ultimately contributing to the development of novel therapeutic strategies targeting these pathways.

References

A Technical Guide to Understanding Phosphoinositide Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of stable isotope labeling for the quantitative analysis of phosphoinositide (PI) metabolism. Phosphoinositides are a class of low-abundance signaling lipids crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and cell growth.[1][2] Their rapid turnover and low cellular concentration make studying their metabolic dynamics challenging.[3][4] While traditional methods using radiolabeling with ³H-inositol or ³²P-phosphate have been foundational, they have limitations, including the use of radioactive materials and difficulties in labeling primary cells.[3][5] Stable isotope labeling, coupled with mass spectrometry, offers a powerful, non-radioactive alternative for tracing the metabolic fate of these lipids with high precision and sensitivity, providing critical insights for basic research and therapeutic development.[6][7]

The Phosphoinositide Signaling Pathway

Phosphoinositide metabolism is a dynamic network of phosphorylation and dephosphorylation reactions governed by a specific set of kinases and phosphatases.[8][9] Starting from the precursor phosphatidylinositol (PI), a series of seven distinct phosphoinositide species can be generated.[10][11] The precise spatial and temporal regulation of these lipids is critical for their function as signaling molecules.[9] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for drug development.[2][12][13][14]

Phosphoinositide Signaling Pathway Phosphoinositide Signaling Pathway cluster_kinases cluster_phosphatases PI PI PI4P PI(4)P PI->PI4P PI4K PI3P PI(3)P PI->PI3P PI3K (Class III) PI4P->PI Sac1 PI45P2 PI(4,5)P₂ PI4P->PI45P2 PIP5K PI45P2->PI4P INPPs PI345P3 PI(3,4,5)P₃ PI45P2->PI345P3 PI3K (Class I) PI3P->PI PI35P2 PI(3,5)P₂ PI3P->PI35P2 PIKfyve PI34P2 PI(3,4)P₂ PI34P2->PI4P PI34P2->PI3P INPP4 PI35P2->PI3P PI345P3->PI45P2 PTEN PI345P3->PI34P2 SHIPs PI3K PI3K PI4K PI4K PIP5K PIP5K PIKfyve PIKfyve PTEN PTEN INPP INPPs

Caption: The phosphoinositide metabolic network, highlighting key lipids and enzymatic conversions.

Principles and Strategies of Stable Isotope Labeling

Stable isotope labeling involves introducing non-radioactive heavy isotopes (e.g., ¹³C, ²H/D, ¹⁸O) into cells.[15] These isotopes are incorporated into phosphoinositides through their natural metabolic pathways.[7] Because stable isotopologues are chemically identical to their natural counterparts but differ in mass, they can be distinguished and quantified using mass spectrometry.[7][16] This allows for the direct measurement of lipid biosynthesis, degradation, and interconversion rates.

Common Stable Isotope Precursors for Phosphoinositide Analysis

Isotope Label Labeled Precursor Biological Incorporation Key Application
¹³C [¹³C₆]myo-inositol Incorporated as the headgroup of newly synthesized PI. Measures the de novo synthesis and turnover of the entire PI pool.[17]
²H (D) Heavy Water (D₂O) Deuterium is incorporated into the glycerol (B35011) backbone and acyl chains. Provides a global view of lipid synthesis and turnover.[18]
²H (D) [methyl-D₃]-L-Methionine The labeled methyl group is used in various metabolic pathways. Can be used as a tracer for specific metabolic routes.[19][20]

| ¹⁸O | ¹⁸O-Water | ¹⁸O is incorporated into phosphate (B84403) groups during ATP hydrolysis by kinases. | Directly measures the flux of phosphorylation and dephosphorylation.[21][22] |

Experimental Workflow and Protocols

A typical experiment to measure phosphoinositide turnover using stable isotopes involves several key stages: metabolic labeling, lipid extraction, sample preparation, and mass spectrometry analysis.

Experimental Workflow General Experimental Workflow start Cell Culture (e.g., Mammalian cells, Yeast) labeling Metabolic Labeling (e.g., with ¹³C₆-Inositol or ¹⁸O-Water) start->labeling quench Quench Metabolism & Harvest Cells (e.g., Cold Methanol) labeling->quench extract Lipid Extraction (Acidified Chloroform (B151607)/Methanol) quench->extract prep Sample Preparation (e.g., Deacylation, Derivatization) extract->prep analysis LC-MS/MS Analysis (e.g., SRM, PRM) prep->analysis data Data Processing & Analysis (Peak Integration, Isotope Enrichment Calculation) analysis->data results Kinetic Modeling & Turnover Rate Determination data->results

Caption: A generalized workflow for studying phosphoinositide dynamics using stable isotopes.

Protocol 1: Metabolic Labeling of Cells This protocol is a generalized procedure; specific timings and concentrations must be optimized for the cell type and isotope used.

  • Cell Seeding: Plate cells to achieve 70-80% confluency at the time of labeling.

  • Media Preparation: Prepare culture medium containing the stable isotope precursor. For example, for inositol (B14025) labeling, use inositol-free DMEM supplemented with a known concentration of [¹³C₆]myo-inositol.[17] For ¹⁸O labeling, medium can be prepared with 50% ¹⁸O-water.[21]

  • Labeling Incubation: Remove the standard medium, wash cells once with PBS, and add the isotope-containing medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of isotope incorporation.

  • Quenching and Harvesting: To stop metabolic activity, rapidly aspirate the medium and add ice-cold methanol (B129727) or perchloric acid.[1] Scrape and collect the cells for lipid extraction.

Protocol 2: Phosphoinositide Extraction This protocol is based on the widely used acidified solvent extraction method.[3][5]

  • Reagent Preparation: Prepare an acidified chloroform/methanol solution (e.g., CHCl₃:MeOH:HCl).

  • Initial Extraction: To the cell pellet, add the acidified solvent mixture and internal standards (if available). Vortex thoroughly and incubate at room temperature.

  • Phase Separation: Induce phase separation by adding chloroform and an acidic solution (e.g., 2 M HCl).[5] Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids. The phosphoinositides, being highly polar, may require specific extraction conditions or a two-step extraction to be recovered efficiently.[11]

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

Protocol 3: Sample Preparation for Mass Spectrometry To simplify analysis and improve ionization, extracted lipids are often deacylated to remove the fatty acid chains, allowing for analysis of the glycerophosphoinositol (B231547) (GroPIns) headgroups.[1][3]

  • Deacylation: Re-dissolve the dried lipid extract in a methylamine (B109427) solution.[3] Incubate at a controlled temperature (e.g., 53°C) to cleave the acyl chains.

  • Drying: Evaporate the methylamine reagent under vacuum or nitrogen.

  • Resuspension: Reconstitute the dried GroPIns headgroups in a water/methanol solution suitable for injection into the LC-MS/MS system.[3]

Protocol 4: LC-MS/MS Analysis Analysis is typically performed using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).[5][23]

  • Chromatographic Separation: Separate the different GroPIns species using a suitable HPLC method, such as ion-exchange chromatography (IC) or reversed-phase liquid chromatography (RPLC).[3][5] A common IC method uses a potassium hydroxide (B78521) (KOH) gradient for elution.[3][5]

  • Mass Spectrometry Detection: Use a mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[3][5] In this mode, the instrument is set to specifically monitor the mass-to-charge ratio (m/z) of the precursor ion (the unlabeled and labeled GroPIns) and a specific fragment ion generated upon collision-induced dissociation.

  • Data Acquisition: For each time point, acquire data for both the light (unlabeled) and heavy (labeled) isotopologues of each phosphoinositide of interest.

Data Analysis and Quantitative Summary

The raw data from the LC-MS/MS analysis consists of chromatograms for each labeled and unlabeled phosphoinositide species.

Data Analysis Logic Data Analysis and Interpretation Logic raw_data Raw LC-MS/MS Data (Chromatograms for each m/z) peak_integration Peak Integration (Area under the curve for light & heavy isotopologues) raw_data->peak_integration enrichment Calculate Fractional Enrichment (Heavy / (Heavy + Light)) peak_integration->enrichment time_course Plot Fractional Enrichment vs. Time enrichment->time_course modeling Kinetic Modeling (Fit data to an exponential rise curve) time_course->modeling turnover Determine Turnover Rate (k) & Half-life (t½ = ln(2)/k) modeling->turnover

Caption: Logical flow from raw mass spectrometry data to the calculation of metabolic turnover rates.

The fractional enrichment (FE) is calculated at each time point: FE = (Intensity of Labeled Species) / (Intensity of Labeled Species + Intensity of Unlabeled Species)

By plotting the fractional enrichment over time, the rate of turnover can be determined by fitting the data to a kinetic model, typically a first-order exponential rise to maximum.

The absolute and relative levels of phosphoinositides can vary significantly between cell types. The following table summarizes representative quantitative data from the literature.

Relative Abundance of Phosphoinositides in Various Cell Types

Phosphoinositide Cell Type Abundance Citation
PI N1E-115 Neuroblastoma ~85.4% of total [³H]phosphoinositides [24]
PIP (PI4P + PI3P) N1E-115 Neuroblastoma ~2.0% of total [³H]phosphoinositides [24]
PIP₂ (PI(4,5)P₂) N1E-115 Neuroblastoma ~2.3% of total [³H]phosphoinositides [24]
PIP₂ (PI(4,5)P₂) N1E-115 Neuroblastoma 0.43% of total cellular phospholipids [24]
PtdIns4P Human Platelets (resting) 94.7 ± 11.1 pmol / 1x10⁸ cells [3]
PtdIns(4,5)P₂ Human Platelets (resting) 59.2 ± 12.4 pmol / 1x10⁸ cells [3]

| PtdIns(3,4)P₂ | Human Platelets (resting) | 3.1 ± 0.2 pmol / 1x10⁸ cells |[3] |

Applications in Research and Drug Development

Understanding the dynamics of phosphoinositide metabolism is crucial for drug development, particularly for therapies targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[12][14]

  • Target Validation: Stable isotope labeling can confirm that a drug candidate engages its intended kinase or phosphatase target in a cellular context by measuring changes in the turnover rate of its specific lipid substrate or product.

  • Pharmacodynamics: These methods can be used to establish dose-response relationships and to understand the duration of a drug's effect on its target pathway.

  • Disease Modeling: By comparing phosphoinositide turnover rates in healthy versus diseased cells (e.g., cancer cells or fibroblasts from patients with genetic disorders), researchers can gain insights into the underlying pathophysiology.[6][25]

  • Biomarker Discovery: Altered phosphoinositide profiles or turnover rates may serve as biomarkers for disease diagnosis or as indicators of therapeutic response.[6]

By providing a quantitative and dynamic view of the phosphoinositide network, stable isotope labeling coupled with mass spectrometry is an indispensable tool for advancing our understanding of cellular signaling and for the development of next-generation therapeutics.

References

Methodological & Application

Application Note and Protocol: Mass Spectrometry Analysis of D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositols (PIs) and their phosphorylated derivatives, phosphoinositides (PIPs), are critical lipid signaling molecules involved in a myriad of cellular processes, including signal transduction, membrane trafficking, and cell proliferation.[1][2][3] The accurate quantification of specific PI species is essential for understanding their roles in health and disease. Mass spectrometry (MS)-based lipidomics has emerged as a powerful tool for the detailed structural characterization and quantification of these low-abundance lipids.[4][5] The use of stable isotope-labeled internal standards, such as D-Myo-phosphatidylinositol diC16-d5, is crucial for achieving accurate and reproducible quantification by correcting for matrix effects and variations during sample preparation and analysis.[6]

This document provides a detailed protocol for the analysis of D-Myo-phosphatidylinositol diC16 (d5) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are compiled from established lipidomics workflows and are intended to serve as a guide for researchers in the field.[6][7]

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound (structure contains a glycerol (B35011) backbone with five deuterium (B1214612) atoms)

  • Solvents (LC-MS Grade):

  • Additives:

  • Lipid Extraction Buffers:

    • Acidified Chloroform/Methanol solution

  • Solid Phase Extraction (SPE) Columns (for sample cleanup if necessary)

  • Cell Culture Reagents or Tissue Homogenization Buffers

Sample Preparation: Lipid Extraction

A standard protocol for lipid extraction from biological samples is the Bligh and Dyer method, which is effective for a wide range of lipids, including phosphoinositides.

  • Homogenization: Homogenize cell pellets or tissues in a suitable buffer on ice.

  • Spiking of Internal Standard: Add a known amount of this compound to the homogenate. This should be done at the earliest stage to account for variations in extraction efficiency.

  • Solvent Extraction:

    • Add a 3.75-fold volume of a 1:2 (v/v) chloroform:methanol mixture to the sample.

    • Vortex thoroughly for 15 minutes at 4°C.

    • Add a 1.25-fold volume of chloroform and vortex for 1 minute.

    • Add a 1.25-fold volume of water and vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 Methanol:Chloroform).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of phosphoinositides is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[7]

a) Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for the separation of different PI species.[8]

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would involve starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipid species.

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 40-50°C.

b) Mass Spectrometry (MS)

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is preferred for phosphoinositides due to the phosphate (B84403) group.[4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification.[5][9]

  • Precursor and Product Ions: The specific mass transitions for the endogenous PI (diC16) and the deuterated internal standard (diC16-d5) need to be determined. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) and often correspond to fragments of the fatty acyl chains or the inositol (B14025) headgroup. For PtdIns, precursor scans of m/z 241 (in an older study for endogenous) and m/z 247 (for deuterated) have been used.[10][11]

Data Presentation

Table 1: Mass Transitions for MRM Analysis of Phosphatidylinositol (diC16) and this compound

Compound NamePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
Phosphatidylinositol (diC16)833.5241.0 (Inositol-PO₃)Optimize experimentally
255.2 (C16:0 fatty acid)Optimize experimentally
This compound838.5241.0 (Inositol-PO₃)Optimize experimentally
255.2 (C16:0 fatty acid)Optimize experimentally

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energies should be optimized for the specific mass spectrometer being used.

Table 2: Example LC Gradient for Phosphoinositide Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.05050
10.0595
15.0595
15.1955
20.0955

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks corresponding to the specific MRM transitions for both the endogenous analyte and the deuterated internal standard.

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous PI (diC16) to the peak area of the internal standard (diC16-d5).

  • Quantification: Generate a standard curve using known concentrations of the non-deuterated PI standard with a fixed amount of the internal standard. Plot the peak area ratio against the concentration of the standard. The concentration of the endogenous PI in the sample can then be determined from this standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spike with D-Myo-PI diC16-d5 Homogenization->Spiking Extraction Lipid Extraction (Bligh & Dyer) Spiking->Extraction Drying Dry Down Extraction->Drying Reconstitution Reconstitute in LC-MS Solvent Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratios (Endogenous/Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification (Standard Curve) Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of this compound.

PI_Signaling_Pathway cluster_membrane Cell Membrane cluster_enzymes cluster_downstream PI Phosphatidylinositol (PI) PIP PI(4)P / PI(5)P PI->PIP ATP -> ADP PIP2 PI(4,5)P2 PIP->PIP2 ATP -> ADP PIP3 PI(3,4,5)P3 PIP2->PIP3 ATP -> ADP Downstream Downstream Effectors (e.g., Akt, PLC) PIP2->Downstream PIP3->PIP2 Pi PIP3->Downstream PI_Kinases PI Kinases PI_Kinases->PI PIP_Kinases PIP Kinases PIP_Kinases->PIP PI3K PI3K PI3K->PIP2 PTEN PTEN PTEN->PIP3

Caption: Simplified phosphatidylinositol signaling pathway.

References

Application Notes and Protocols for the Use of D-Myo-phosphatidylinositol diC16-d5 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of phosphatidylinositols (PIs) in biological samples using D-Myo-phosphatidylinositol diC16-d5 as an internal standard. The protocols outlined below cover sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data processing.

Introduction

Phosphatidylinositols are a class of phospholipids (B1166683) that play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Accurate quantification of PI species is essential for understanding their physiological and pathological roles. Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variations in instrument response.

This compound is a deuterated analog of dipalmitoyl-phosphatidylinositol (PI 16:0/16:0), with five deuterium (B1214612) atoms incorporated into the glycerol (B35011) backbone. This mass shift allows for its differentiation from the endogenous, non-labeled PI species by the mass spectrometer, making it an ideal internal standard for the accurate quantification of PIs.

Phosphatidylinositol Signaling Pathway

Phosphatidylinositols are key components of a major signaling pathway. The diagram below illustrates the central role of phosphatidylinositol and its phosphorylated derivatives in cellular signaling.

PI_Signaling_Pathway Receptor Receptor (GPCR/RTK) PLC Phospholipase C (PLC) Receptor->PLC activates PI3K PI 3-Kinase (PI3K) Receptor->PI3K activates PIP2 PI(4,5)P2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PIP3 PI(3,4,5)P3 PIP2->PIP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Responses (Growth, Proliferation, Survival, Metabolism) PKC->Cellular_Response phosphorylates target proteins PI3K->PIP2 phosphorylates Akt Akt/PKB PIP3->Akt recruits and activates Akt->Cellular_Response phosphorylates target proteins PI Phosphatidylinositol (PI) PI4K PI 4-Kinase PI->PI4K phosphorylates PIP PI(4)P PI4K->PIP PIP5K PIP 5-Kinase PIP->PIP5K phosphorylates PIP5K->PIP2

Phosphatidylinositol Signaling Pathway.

Experimental Workflow

The general workflow for the quantification of phosphatidylinositols using this compound as an internal standard is depicted below.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Spike Spike with D-Myo-phosphatidylinositol diC16-d5 Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in LC-MS Grade Solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Analysis (Peak Integration and Quantification) LCMS->Data Result Quantified PI Levels Data->Result

Quantitative Analysis Workflow.

Experimental Protocols

Materials
  • This compound internal standard

  • LC-MS grade solvents: chloroform (B151607), methanol (B129727), water, isopropanol, acetonitrile, formic acid, ammonium (B1175870) formate

  • Phosphate-buffered saline (PBS)

  • Cultured cells or tissue samples

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Sample Preparation: Lipid Extraction

The following protocols are based on established methods for lipid extraction. The choice of method may depend on the sample type and specific research goals.

Protocol 1: Modified Folch Extraction for Cultured Cells

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape into a suitable volume of PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash with ice-cold PBS.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 100 pmol) to the cell suspension.

  • Lipid Extraction: Add 2 volumes of chloroform:methanol (2:1, v/v) to the cell suspension. Vortex vigorously for 1 minute and incubate on ice for 30 minutes with occasional vortexing.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of LC-MS grade solvent (e.g., 100 µL of methanol or isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.

Protocol 2: Bligh-Dyer Extraction for Tissues

  • Tissue Homogenization: Weigh the frozen tissue sample (10-50 mg) and homogenize in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Internal Standard Spiking: Add a known amount of this compound to the homogenate.

  • Lipid Extraction: Vortex the mixture for 2 minutes and allow it to stand at room temperature for 20 minutes.

  • Phase Separation: Add 1 volume of chloroform and 1 volume of water to the mixture. Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Collect the lower organic phase.

  • Drying and Reconstitution: Proceed with steps 6 and 7 from Protocol 1.

LC-MS/MS Analysis

The following are general parameters for the analysis of phosphatidylinositols by LC-MS/MS. These may need to be optimized for specific instrumentation.

Parameter Recommendation
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile:Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid or 10 mM ammonium formate
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, then re-equilibrate. A typical gradient might be: 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50°C
Injection Volume 2-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. The following table provides suggested MRM transitions for PI(16:0/16:0) and the internal standard this compound. These should be confirmed and optimized on the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
PI (16:0/16:0)833.5255.2 (Palmitate)45-55
241.0 (Inositol-P)35-45
This compound (Internal Standard) 838.5 255.2 (Palmitate) 45-55
246.0 (Inositol-P-d5) 35-45

Note: The exact m/z values may vary slightly depending on the instrument calibration. The d5-label on the glycerol backbone increases the precursor mass by 5 Da. The palmitate fragment ion remains the same, while the inositol-phosphate fragment containing the deuterated glycerol will also show a 5 Da shift.

Data Presentation and Quantification

The concentration of the endogenous PI species is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Example Calibration Curve Data

Concentration (pmol) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS)
115,2341,500,1230.010
576,1701,510,2340.050
10153,0001,498,7650.102
50759,8501,505,4320.505
1001,510,0001,499,5431.007
5007,605,0001,508,9875.040

Table 2: Method Performance Characteristics

Parameter Typical Value
Linear Range 1 - 500 pmol
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.5 pmol
Limit of Quantification (LOQ) ~1.5 pmol
Extraction Recovery 85 - 105%
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%

Note: These values are illustrative and should be determined experimentally for each specific assay.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of phosphatidylinositols in complex biological matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers to implement this methodology in their studies of lipid signaling and metabolism. Proper optimization of the sample preparation and LC-MS/MS parameters for the specific instrumentation and sample type is crucial for achieving high-quality, reproducible results.

Application Note: Quantitative Analysis of Phosphoinositides using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoinositides (PIs) are a class of low-abundance phospholipids (B1166683) that play critical roles as second messengers in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, membrane trafficking, and cytoskeletal rearrangement.[1] The phosphorylation state of the inositol (B14025) headgroup, catalyzed by a specific set of kinases and phosphatases, determines the biological function of each PI species.[1] Given their central role in cell signaling, the accurate quantification of different PI isomers is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

This application note details a robust and sensitive method for the quantification of phosphoinositides from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard is critical as it mimics the behavior of the endogenous analytes, thereby correcting for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Phosphoinositide Signaling Pathway

The interconversion of phosphoinositides is a dynamic process regulated by specific kinases and phosphatases that add or remove phosphate (B84403) groups at the 3, 4, and 5 positions of the inositol ring. This signaling cascade is fundamental to cellular function.

G cluster_membrane Plasma Membrane cluster_key Key PI PI (Phosphatidylinositol) PI4P PI(4)P PI->PI4P PI4K PI5P PI(5)P PI->PI5P PIKfyve PI3P PI(3)P PI->PI3P PI3K Class III PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PI35P2 PI(3,5)P2 PI5P->PI35P2 PIKfyve PI34P2 PI(3,4)P2 PI3P->PI34P2 PI3K Class II PI3P->PI35P2 PIKfyve PI345P3 PI(3,4,5)P3 PI45P2->PI345P3 PI3K Class I PI34P2->PI345P3 PI3K Class I PI345P3->PI45P2 PTEN PI345P3->PI34P2 SHIP k1 Kinase Action k2 Key Oncogenic Pathway p1 Phosphatase Action

Diagram of the phosphoinositide signaling pathway.[1][2]

Experimental Protocol

This protocol provides a comprehensive workflow for the extraction and quantification of phosphoinositides from cell or tissue samples.

Experimental Workflow

The overall process involves sample homogenization, lipid extraction with an internal standard, optional deacylation, LC-MS/MS analysis, and data processing for quantification.

G start Cell/Tissue Sample step1 Homogenization & Addition of Deuterated Internal Standard start->step1 step2 Acidified Liquid-Liquid Extraction (Chloroform/Methanol) step1->step2 step3 Optional: Deacylation with Methylamine (B109427) step2->step3 step4 LC-MS/MS Analysis (SRM Mode) step3->step4 step5 Data Processing: Peak Integration & Quantification step4->step5 end Quantitative Results step5->end

LC-MS/MS workflow for phosphoinositide analysis.
Materials and Reagents

  • Solvents: HPLC or MS-grade chloroform (B151607), methanol, 1-butanol, isopropanol (B130326), acetonitrile, and water.

  • Acids: Hydrochloric acid (HCl).

  • Reagents: Methylamine solution (in methanol/water/1-butanol).

  • Internal Standard: Deuterated phosphoinositide standard (e.g., d7-PtdIns(4,5)P2). The choice of standard should ideally match the primary analyte of interest.

  • Biological Matrix: Cell pellets or tissue homogenates.

  • Equipment: Vortex mixer, centrifuge, thermomixer, nitrogen evaporator, LC-MS/MS system (e.g., QTRAP).

Sample Preparation: Lipid Extraction

This protocol is adapted from established acidified chloroform/methanol extraction methods, which have been shown to be effective for recovering highly polar phosphoinositides.[3][4]

  • Homogenization: For a cell pellet of approximately 1 x 10⁸ cells, place it in a glass tube on ice.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard (e.g., 100 pmol) to the sample. This is a critical step to ensure accurate quantification by accounting for analyte loss during extraction.

  • Initial Lysis & Extraction:

    • Add 242 µL of chloroform, 484 µL of methanol, and 23.6 µL of 1 M HCl.[3][4]

    • Add 170 µL of water.[3][4]

    • Vortex the mixture vigorously and let it stand at room temperature for 5 minutes.[3][4]

  • Phase Separation:

    • Add 725 µL of chloroform and 170 µL of 2 M HCl to induce phase separation.[3][4]

    • Centrifuge at 1,500 x g for 5 minutes at room temperature.[3][4]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen. The dried extract can be stored at -80°C.

Optional: Deacylation for Isomer Separation

To improve the chromatographic separation of PI isomers, the fatty acid chains can be removed (deacylation) to produce glycerophosphoinositols (GroPInsPs).[3]

  • Resuspend: Resuspend the dried lipid extract in 50 µL of a methylamine solution (e.g., in methanol/water/1-butanol 46:43:11).[3]

  • Incubation: Incubate the mixture at 53°C for 50 minutes in a thermomixer.[3]

  • Drying: Add 25 µL of cold isopropanol and dry the mixture completely under a nitrogen stream.[3]

  • Reconstitution: Resuspend the final dried extract in 50 µL of water for IC-MS/MS analysis or an appropriate solvent for RP-LC-MS/MS.[3]

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and analytes of interest.

Table 1: Liquid Chromatography Conditions

Parameter Ion Chromatography (for Deacylated PIs) Reversed-Phase Chromatography (for Intact PIs)
Column Dionex IonPac AS11-HC (250 mm x 2 mm, 4 µm)[4] Pursuit 5 C18 (150 x 2.0 mm)[5]
Mobile Phase A Water 5 mM Ammonium Formate in Methanol/Tetrahydrofuran (500:200:300)[5]
Mobile Phase B 100 mM Potassium Hydroxide (KOH) 5 mM Ammonium Formate in Methanol/Tetrahydrofuran (100:200:700)[5]
Flow Rate 0.38 mL/min[3] 0.2 mL/min[5]
Gradient Segmented linear gradient with increasing KOH concentration.[4] Gradient from 5% B to 90% B over 35 minutes.[5]

| Column Temp. | 30°C[3] | 23°C[5] |

Table 2: Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI)
Ion Spray Voltage -4500 V[3]
Temperature 400°C[3][5]
Scan Type Selected Reaction Monitoring (SRM) or Precursor Ion Scan
Precursor Ion Scan m/z 241 (for inositol-containing phospholipids)[6]

| Collision Gas | Medium[3] |

Table 3: Example SRM Transitions for Deacylated Phosphoinositides (GroPInsPs)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
GroPIns3P / GroPIns4P 417.0 259.0 -27
GroPIns(3,4)P₂ / GroPIns(4,5)P₂ 497.0 417.0 -27
GroPIns(3,4,5)P₃ 577.0 497.0 -32
d7-GroPIns(4,5)P₂ (Standard) 504.0 424.0 -27

Note: These values are illustrative and require optimization on the specific mass spectrometer used. Data derived from principles outlined in cited literature.[3]

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each endogenous phosphoinositide and the deuterated internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of non-labeled phosphoinositides and a fixed concentration of the deuterated internal standard. Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

  • Quantification: Determine the concentration of phosphoinositides in the biological samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table presents typical quantitative results for phosphoinositide levels in human platelets, a common model system for studying PI signaling. This data demonstrates the changes in PI levels upon cellular stimulation.

Table 4: Phosphoinositide Levels in Human Platelets (pmol/mg protein)

Phosphoinositide Species Unstimulated Platelets CRP-Stimulated Platelets (5 min)
PtdIns4P 122.3 ± 27.8 243.7 ± 46.1
PtdIns(4,5)P₂ 78.8 ± 13.7 118.1 ± 20.5

Data represents mean ± standard deviation. These values are based on published findings and serve as a reference.[3][4] The ~2-fold increase in PtdIns4P and ~1.5-fold increase in PtdIns(4,5)P₂ upon stimulation with collagen-related peptide (CRP) is consistent with the activation of PI kinases.[3][4]

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and accurate approach for the quantification of phosphoinositides in complex biological samples. The incorporation of a deuterated internal standard is paramount for correcting analytical variability, ensuring data reliability. This protocol, adaptable for both intact and deacylated phosphoinositides, empowers researchers to precisely measure fluctuations in these critical signaling lipids, advancing our understanding of cellular regulation in health and disease.

References

Application Note: Quantification of Phosphatidylinositol (PI) Species using D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol (PI) and its phosphorylated derivatives, phosphoinositides, are minor components of cellular membranes but play a crucial role as signaling molecules in a myriad of cellular processes.[1][][3] These lipids are key players in signal transduction, membrane dynamics, and cell proliferation.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is fundamental to cell growth, survival, and metabolism, is initiated by the phosphorylation of PI.[][4] Given their central role in cellular signaling, the accurate quantification of PI species is of paramount importance in basic research and for the development of therapeutics targeting these pathways, particularly in cancer and metabolic diseases.[][5]

This application note provides a detailed protocol for the quantification of PI species in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with D-myo-phosphatidylinositol diC16-d5 as an internal standard. The use of a deuterated internal standard is critical for correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, thereby ensuring accurate and reproducible quantification.

Signaling Pathway

The phosphatidylinositol signaling pathway is a complex network that regulates numerous cellular functions. It is initiated by the phosphorylation of PI at the 3, 4, and 5 positions of the inositol (B14025) ring by a family of enzymes called phosphoinositide kinases (PIKs). The phosphorylation of PI to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3-kinase is a critical step in activating the AKT signaling pathway, which in turn regulates cell survival, proliferation, and metabolism.

PI_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PIP2 PI(4,5)P2 PI->PIP2 Kinases PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN AKT AKT PIP3->AKT Activates PI3K PI3K PTEN PTEN Downstream Downstream Effectors AKT->Downstream Regulates

Caption: The PI3K/AKT signaling pathway.

Experimental Workflow

The overall experimental workflow for the quantification of PI species involves sample preparation, including lipid extraction and internal standard spiking, followed by LC-MS/MS analysis and data processing.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Spike Spike with D-Myo-phosphatidylinositol diC16-d5 Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for PI quantification.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.9% NaCl solution

  • Nitrogen gas

  • LC-MS/MS system (e.g., equipped with a C18 column)

Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for the extraction of lipids from biological samples.[6]

  • Homogenization: Homogenize the tissue sample or cell pellet in a 2:1 chloroform/methanol mixture. The final solvent volume should be 20 times the volume of the sample (e.g., 1 g of tissue in 20 mL of solvent).[6]

  • Internal Standard Spiking: Prior to homogenization, add a known amount of this compound to each sample. The amount of internal standard should be optimized based on the expected concentration of endogenous PI species.

  • Agitation: Shake the homogenate on a rotary shaker at room temperature for 15-20 minutes.[6]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.[6] Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of butanol and methanol.[7]

LC-MS/MS Analysis

The analysis of PI species is typically performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

  • LC Column: A C18 column is commonly used for the separation of different PI species based on their acyl chain length and degree of unsaturation.

  • Mobile Phases: The mobile phases often consist of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution is typically employed to achieve optimal separation.

  • Mass Spectrometry: A tandem mass spectrometer is used for the detection and quantification of the PI species. The instrument is operated in negative ion mode, as phospholipids (B1166683) readily form negative ions.

  • MRM Analysis: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique used for quantification.[1] In an MRM experiment, a specific precursor ion (the intact PI molecule) is selected and fragmented, and a specific product ion (a fragment of the PI molecule) is detected. The transition from the precursor ion to the product ion is unique for each PI species and the internal standard.

Table 1: Example MRM Transitions for PI Species and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PI (16:0/18:1)837.5241.135
PI (18:0/20:4)885.6241.135
PI (18:1/18:1)863.6241.135
This compound814.5241.135

Note: The specific m/z values and collision energies may need to be optimized for the instrument being used.

Data Presentation

The quantitative data should be summarized in a clear and structured table. The concentration of each PI species is calculated by comparing the peak area of the endogenous PI to the peak area of the this compound internal standard.

Table 2: Quantification of PI Species in a Hypothetical Cell Line

PI SpeciesConcentration (pmol/10^6 cells) ± SD
PI (16:0/18:1)125.3 ± 10.2
PI (18:0/20:4)88.7 ± 7.5
PI (18:1/18:1)45.1 ± 4.1
Total PI 259.1 ± 21.8

Conclusion

This application note provides a comprehensive protocol for the accurate and reproducible quantification of PI species in biological samples using LC-MS/MS with a deuterated internal standard. This method is essential for researchers and drug development professionals studying the role of the phosphatidylinositol signaling pathway in health and disease. The detailed experimental procedures and data presentation guidelines will aid in obtaining high-quality, reliable results for a deeper understanding of cellular signaling and for the evaluation of novel therapeutic agents.

References

Application Notes and Protocols for the Extraction of D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-phosphatidylinositol diC16-d5 is a deuterated synthetic phosphatidylinositol (PI) used as an internal standard in mass spectrometry-based lipidomics. Accurate quantification of endogenous phosphoinositides is crucial for understanding their role in cellular signaling pathways implicated in various diseases. The reliable extraction of these lipids from biological matrices is a critical first step for precise analysis. This document provides a detailed protocol for the extraction of this compound, focusing on the widely accepted acidified Bligh & Dyer method, which is particularly effective for acidic phospholipids (B1166683) like phosphoinositides.

Phosphoinositides are known to bind strongly to proteins, and the use of an acidic solution is necessary to improve their recovery during extraction.[1] Standard methods like the Folch and Bligh & Dyer procedures are commonly employed for phospholipid extraction, with modifications to enhance the recovery of acidic lipids.[2]

Signaling Pathway Involving Phosphatidylinositol

Phosphatidylinositol and its phosphorylated derivatives are key components of cellular signaling cascades. The diagram below illustrates the central role of phosphatidylinositol in the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activation PIP2 PI(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) PIP3 PI(3,4,5)P3 (Phosphatidylinositol 3,4,5-trisphosphate) PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PTEN PTEN PDK1->AKT Phosphorylation Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation AKT->Cell Survival, Growth, Proliferation Downstream Signaling PTEN->PIP2 Dephosphorylation

Figure 1: Simplified PI3K/AKT signaling pathway.

Comparison of Common Lipid Extraction Methods

The Folch and Bligh & Dyer methods are two of the most widely used techniques for total lipid extraction. The choice between them often depends on the sample type and volume. For phosphoinositides, acidification of these methods is crucial for optimal recovery.

FeatureFolch MethodBligh & Dyer MethodAcidified Bligh & Dyer
Solvent System Chloroform (B151607):Methanol (B129727) (2:1, v/v)Chloroform:Methanol:Water (1:2:0.8, v/v/v)Chloroform:Methanol:Acidic Aqueous Solution
Sample Type Tissues, especially larger samplesWet tissues, cell suspensions, aqueous samplesWet tissues, cell suspensions, aqueous samples
General Phospholipid Recovery Generally high, reported up to 95-99% for total lipids.[3][4]Efficient for wet samples, with recoveries often cited as ≥95%.[4]Enhanced recovery of acidic phospholipids.
Key Advantage Robust for a wide range of lipid classes.[5]Requires smaller solvent volumes, suitable for smaller samples.Improved recovery of phosphoinositides.[1]
Considerations Uses larger volumes of chloroform.Recovery of non-polar lipids may be lower in high-fat samples compared to Folch.[4][6]Acid can cause degradation of some lipids if not handled properly.

Note: The recovery rates mentioned are for general phospholipids and total lipids. The specific recovery of this compound should be determined empirically, for instance, through spike-in and recovery experiments using the deuterated standard.

Detailed Experimental Protocol: Acidified Bligh & Dyer Extraction

This protocol is designed for the extraction of this compound from cell culture or tissue homogenates.

Materials and Reagents
  • This compound internal standard

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1N

  • 0.9% (w/v) NaCl solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Nitrogen gas

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge (capable of 1000 x g and 4°C)

  • Pipettes and tips

  • Ice bucket

Experimental Workflow Diagram

Lipid_Extraction_Workflow start Start sample_prep 1. Sample Preparation (Cell harvesting or tissue homogenization) start->sample_prep add_standard 2. Add Internal Standard (this compound) sample_prep->add_standard extraction 3. Monophasic Extraction (Add Chloroform:Methanol) add_standard->extraction acidification 4. Acidification & Phase Separation (Add Chloroform and 1N HCl) extraction->acidification centrifugation 5. Centrifugation (1000 x g, 10 min, 4°C) acidification->centrifugation collect_organic 6. Collect Lower Organic Phase centrifugation->collect_organic dry_down 7. Dry Under Nitrogen collect_organic->dry_down reconstitute 8. Reconstitute in appropriate solvent for LC-MS analysis dry_down->reconstitute end End reconstitute->end

Figure 2: Workflow for acidified lipid extraction.

Step-by-Step Procedure
  • Sample Preparation:

    • Adherent Cells: Wash cells with ice-cold PBS, then scrape them in 1 mL of ice-cold methanol.

    • Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C), wash with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold methanol.

    • Tissue: Homogenize the tissue in an appropriate volume of ice-cold PBS to create a homogenate. Use a volume of homogenate equivalent to a known starting tissue weight.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the sample in methanol (from step 1) or the tissue homogenate. The amount should be optimized based on the expected concentration of the endogenous analyte and the sensitivity of the mass spectrometer.

  • Monophasic Extraction:

    • To the 1 mL sample in methanol, add 2 mL of chloroform.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Acidification and Phase Separation:

    • Add 1 mL of chloroform and 1 mL of 1N HCl to the mixture.

    • Vortex thoroughly for 1 minute to ensure proper mixing and phase separation.

  • Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes at 4°C to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Collection of the Organic Phase: Carefully aspirate and discard the upper aqueous phase. Collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator. Ensure the sample is completely dry.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Concluding Remarks

The provided protocol for an acidified Bligh & Dyer extraction offers a robust method for the recovery of this compound and endogenous phosphoinositides from biological samples. The use of a deuterated internal standard is crucial for accurate quantification by correcting for sample loss during preparation and variations in instrument response.[7] It is highly recommended to perform validation experiments to determine the optimal conditions and recovery for your specific sample type and analytical platform.

References

Application Notes and Protocols for D-Myo-phosphatidylinositol diC16-d5 in Kinase and Phosphatase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Myo-phosphatidylinositol diC16-d5 is a deuterated synthetic analog of phosphatidylinositol (PI), a critical lipid in cellular signaling. The incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone makes it an ideal internal standard for mass spectrometry-based assays, allowing for precise quantification of phosphoinositide lipids. This document provides detailed application notes and protocols for the use of this compound and its phosphorylated derivatives in kinase and phosphatase assays, particularly focusing on Phosphoinositide 3-kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN).

The Role of Deuterated Phosphoinositides in Signal Transduction Assays

The phosphatidylinositol (PI) signaling pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Key enzymes in this pathway are kinases, which phosphorylate phosphoinositides, and phosphatases, which dephosphorylate them. Dysregulation of these enzymes, such as PI3K and PTEN, is a hallmark of many diseases, including cancer and inflammatory conditions.[2][3]

This compound and its phosphorylated forms serve as invaluable tools in the study of this pathway for several reasons:

  • Substrates for Key Enzymes: this compound can be phosphorylated by PI kinases to produce deuterated versions of PI(4)P and PI(4,5)P2. Similarly, d5-PI(4,5)P2 can be used as a substrate for PI3K to generate d5-PI(3,4,5)P3, and d5-PI(3,4,5)P3 can be used as a substrate for the phosphatase PTEN.[4]

  • Internal Standards for Mass Spectrometry: In Liquid Chromatography-Mass Spectrometry (LC-MS) based assays, the mass shift introduced by the deuterium atoms allows for the clear distinction between the endogenous (non-deuterated) and the stable isotope-labeled lipid. This enables accurate quantification of the enzymatic reaction product by using the deuterated analog as an internal standard, correcting for sample loss during extraction and ionization variability.

Phosphatidylinositol Signaling Pathway

The following diagram illustrates a simplified view of the PI3K/PTEN signaling pathway, highlighting the phosphorylation and dephosphorylation steps where this compound and its derivatives can be employed as substrates.

PI_Signaling_Pathway PI PI (d5-PI diC16-d5) PIP PI(4,5)P2 (d5-PI(4,5)P2 diC16-d5) PI->PIP PI4K/PIP5K PIP3 PI(3,4,5)P3 (d5-PI(3,4,5)P3 diC16-d5) PIP->PIP3 PI3K_node PI3K PIP3->PIP AKT_inactive AKT (inactive) PIP3->AKT_inactive PTEN_node PTEN AKT_active AKT (active) AKT_inactive->AKT_active PDK1_node PDK1 Downstream Downstream Cellular Responses (Growth, Survival) AKT_active->Downstream

PI3K/PTEN Signaling Pathway

Application 1: PI3K Kinase Activity Assay

This assay measures the activity of PI3K by quantifying the production of d5-Phosphatidylinositol (3,4,5)-trisphosphate (d5-PIP3) from d5-Phosphatidylinositol (4,5)-bisphosphate (d5-PIP2) using LC-MS/MS.

Experimental Workflow: PI3K Assay

PI3K_Assay_Workflow start Start reagents 1. Prepare Reaction Mix (Buffer, MgCl2, ATP) start->reagents enzyme_inhibitor 2. Add PI3K Enzyme & Inhibitor (optional) reagents->enzyme_inhibitor substrate 3. Add Substrate (d5-PI(4,5)P2 diC16-d5) enzyme_inhibitor->substrate incubate 4. Incubate at 37°C substrate->incubate quench 5. Quench Reaction (e.g., with acid) incubate->quench is 6. Add Internal Standard (e.g., non-d5 PIP3) quench->is extract 7. Lipid Extraction is->extract lcms 8. LC-MS/MS Analysis extract->lcms data 9. Data Analysis (Quantify d5-PIP3) lcms->data end End data->end

PI3K Kinase Assay Workflow
Detailed Protocol: PI3K Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • ATP Solution: 1 mM ATP in kinase buffer.

    • Substrate (d5-PIP2): Prepare a 1 mg/mL stock solution of d5-D-Myo-phosphatidylinositol (4,5)-bisphosphate diC16-d5 in water. From this, prepare a working solution of 100 µM in kinase buffer.

    • PI3K Enzyme: Recombinant human PI3Kα (p110α/p85α) diluted in kinase buffer to a working concentration of 50 ng/µL.

    • Quench Solution: 2 M HCl.

    • Internal Standard (IS): Non-deuterated PI(3,4,5)P3 diC16 at a known concentration for absolute quantification if desired.

  • Assay Procedure:

    • To a microcentrifuge tube, add 25 µL of kinase buffer.

    • For inhibitor studies, add the test compound at various concentrations. For control wells, add vehicle (e.g., DMSO).

    • Add 5 µL of PI3K enzyme solution (250 ng) and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 100 µM d5-PIP2 substrate and 10 µL of 1 mM ATP. The final volume is 50 µL.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 2 M HCl.

    • Add the internal standard if used.

    • Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer).

    • Dry the organic phase under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (B52724) containing a suitable ion-pairing agent.

    • Set the mass spectrometer to monitor the specific parent-daughter ion transitions for d5-PIP3 and the non-deuterated internal standard.

Data Presentation: PI3K Kinetic Parameters (Illustrative)

The use of d5-PIP2 allows for the determination of kinetic parameters of the PI3K enzyme. The following table presents illustrative data.

SubstrateKm (µM)Vmax (pmol/min/µg)
d5-PI(4,5)P2 diC16-d545150
PI(4,5)P2 diC1642155

Note: Data are for illustrative purposes and should be determined experimentally.

Data Presentation: PI3K Inhibitor IC50 Values (Illustrative)

This assay is highly suitable for determining the potency of PI3K inhibitors.

InhibitorIC50 (nM)
Wortmannin6.5
LY2940021400
GDC-094125

Note: Data are for illustrative purposes and should be determined experimentally.

Application 2: PTEN Phosphatase Activity Assay

This assay measures the activity of the tumor suppressor PTEN by quantifying the dephosphorylation of d5-Phosphatidylinositol (3,4,5)-trisphosphate (d5-PIP3) to d5-Phosphatidylinositol (4,5)-bisphosphate (d5-PIP2) using LC-MS/MS.

Experimental Workflow: PTEN Assay

PTEN_Assay_Workflow start Start reagents 1. Prepare Reaction Mix (Buffer, DTT) start->reagents enzyme_inhibitor 2. Add PTEN Enzyme & Inhibitor (optional) reagents->enzyme_inhibitor substrate 3. Add Substrate (d5-PI(3,4,5)P3 diC16-d5) enzyme_inhibitor->substrate incubate 4. Incubate at 37°C substrate->incubate quench 5. Quench Reaction (e.g., with acid) incubate->quench is 6. Add Internal Standard (d5-PI(4,5)P2 diC16-d5) quench->is extract 7. Lipid Extraction is->extract lcms 8. LC-MS/MS Analysis extract->lcms data 9. Data Analysis (Quantify d5-PIP2) lcms->data end End data->end

PTEN Phosphatase Assay Workflow
Detailed Protocol: PTEN Phosphatase Assay

  • Reagent Preparation:

    • Phosphatase Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT.

    • Substrate (d5-PIP3): Prepare a 1 mg/mL stock solution of d5-D-Myo-phosphatidylinositol (3,4,5)-trisphosphate diC16-d5 in water. From this, prepare a working solution of 100 µM in phosphatase buffer.

    • PTEN Enzyme: Recombinant human PTEN diluted in phosphatase buffer to a working concentration of 20 ng/µL.

    • Quench Solution: 2 M HCl.

    • Internal Standard (IS): A known concentration of d5-PI(4,5)P2 diC16-d5 can be used to quantify the product d5-PIP2.

  • Assay Procedure:

    • To a microcentrifuge tube, add 30 µL of phosphatase buffer.

    • For inhibitor studies, add the test compound at various concentrations. For control wells, add vehicle.

    • Add 5 µL of PTEN enzyme solution (100 ng) and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 15 µL of 100 µM d5-PIP3 substrate. The final volume is 50 µL.

    • Incubate the reaction at 37°C for 20 minutes.

    • Stop the reaction by adding 25 µL of 2 M HCl.

    • Add the internal standard.

    • Perform a lipid extraction.

    • Dry the organic phase and reconstitute for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reverse-phase column and a suitable mobile phase gradient.

    • Monitor the specific parent-daughter ion transitions for the product (d5-PIP2) and the internal standard.

Data Presentation: PTEN Kinetic Parameters (Illustrative)
SubstrateKm (µM)Vmax (pmol/min/µg)
d5-PI(3,4,5)P3 diC16-d525500
PI(3,4,5)P3 diC1623510

Note: Data are for illustrative purposes and should be determined experimentally.

Data Presentation: PTEN Inhibitor IC50 Values (Illustrative)

This assay can be used to screen for and characterize inhibitors of PTEN.

InhibitorIC50 (µM)
Vanadate (non-specific)15
BpV(phen)0.5
VO-OHpic0.2

Note: Data are for illustrative purposes and should be determined experimentally.

Conclusion

This compound and its phosphorylated derivatives are powerful tools for the detailed investigation of kinase and phosphatase activity within the PI signaling pathway. Their use as substrates and internal standards in LC-MS-based assays provides a highly sensitive, specific, and quantitative method for enzyme characterization and inhibitor screening. The protocols and illustrative data presented here offer a framework for researchers to employ these deuterated lipids in their drug discovery and signal transduction research.

References

Application Notes and Protocols for Cell Uptake and Metabolism Studies with D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-myo-phosphatidylinositol (PI) and its phosphorylated derivatives, known as phosphoinositides, are critical lipid signaling molecules residing primarily on the cytosolic face of eukaryotic cell membranes. These molecules are key regulators of a multitude of cellular processes, including signal transduction, cell proliferation, survival, membrane trafficking, and cytoskeletal organization. The dynamic phosphorylation and dephosphorylation of the inositol (B14025) headgroup of PI create a diverse array of signaling molecules, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3), which recruit and activate specific effector proteins.

D-Myo-phosphatidylinositol diC16-d5 is a deuterated analog of a common saturated phosphatidylinositol species. The incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone provides a stable isotopic label, making it a powerful tool for tracing the uptake, distribution, and metabolic fate of exogenous PI within cells using mass spectrometry. This allows researchers to distinguish the exogenously supplied lipid from the endogenous pool, enabling precise quantification of its metabolism through various signaling pathways. These studies are crucial for understanding the intricacies of phosphoinositide signaling in both normal physiology and disease states, and for the development of therapeutics targeting these pathways.

Key Applications

  • Cellular Uptake and Subcellular Localization: Quantifying the rate and extent of this compound incorporation into cultured cells and identifying its distribution among different organelles.

  • Metabolic Fate Analysis: Tracing the conversion of this compound into its phosphorylated derivatives (e.g., PI4P, PI(4,5)P2, PI(3,4,5)P3) and other metabolic products.

  • Enzyme Activity Assays: Investigating the activity of lipid kinases (e.g., PI3K, PIP5K) and phosphatases (e.g., PTEN) by monitoring the turnover of the deuterated lipid pool.

  • Drug Discovery and Development: Assessing the impact of small molecule inhibitors or activators on specific steps of the phosphoinositide signaling cascade.

Data Presentation: Quantitative Analysis of Cellular Uptake and Metabolism

The following tables present representative data from a hypothetical study investigating the uptake and metabolism of this compound in a cultured cancer cell line. This data is for illustrative purposes to demonstrate how results from such experiments can be presented.

Table 1: Cellular Uptake of this compound Over Time

Time Point (minutes)This compound (pmol/10^6 cells)
00
1515.2 ± 1.8
3028.9 ± 3.1
6045.7 ± 4.5
12055.3 ± 5.2
24058.1 ± 6.0

Table 2: Metabolic Conversion of this compound to Phosphorylated Derivatives at 60 minutes Post-Incubation

MetaboliteAmount (pmol/10^6 cells)Percentage of Total Deuterated Pool
This compound45.7 ± 4.582.6%
d5-PI(4)P diC165.8 ± 0.710.5%
d5-PI(4,5)P2 diC162.9 ± 0.45.2%
d5-PI(3,4,5)P3 diC160.9 ± 0.21.6%

Table 3: Effect of a PI3K Inhibitor on the Metabolism of this compound at 60 minutes

Treatmentd5-PI(4,5)P2 diC16 (pmol/10^6 cells)d5-PI(3,4,5)P3 diC16 (pmol/10^6 cells)
Vehicle Control2.9 ± 0.40.9 ± 0.2
PI3K Inhibitor (10 µM)3.1 ± 0.50.1 ± 0.05

Experimental Protocols

Protocol 1: Cellular Uptake of this compound

Objective: To quantify the time-dependent uptake of this compound into cultured cells.

Materials:

  • This compound

  • Cultured cells (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction buffer (e.g., acidified chloroform:methanol, 2:1 v/v)

  • Internal standard (e.g., a non-endogenous, structurally similar phosphoinositide)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Lipid Complex: Prepare a stock solution of this compound in an appropriate solvent (e.g., chloroform:methanol:water, 1:2:0.8). For cellular delivery, complex the lipid with a carrier agent like fatty acid-free BSA or a polyamine carrier, following the manufacturer's instructions.

  • Incubation: Aspirate the culture medium from the cells and wash once with pre-warmed PBS. Add fresh, serum-free medium containing the this compound complex (final concentration typically 1-10 µM).

  • Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C in a CO2 incubator.

  • Cell Harvesting: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized lipid.

  • Lipid Extraction: Add ice-cold lipid extraction buffer to each well and scrape the cells. Collect the cell lysate and transfer to a glass tube. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for LC-MS/MS: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a targeted lipidomics approach to quantify the amount of this compound.

Protocol 2: Analysis of this compound Metabolism

Objective: To identify and quantify the phosphorylated metabolites of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-6 of Protocol 1, using a single, optimized incubation time (e.g., 60 minutes) determined from the uptake experiment.

  • Sample Preparation for LC-MS/MS: The sample preparation may require a derivatization step, such as methylation, to improve the chromatographic separation and detection of the highly polar phosphorylated phosphoinositides.

  • LC-MS/MS Analysis: Develop a multiple reaction monitoring (MRM) method on the tandem mass spectrometer to specifically detect and quantify the parent this compound and its expected deuterated metabolites (d5-PI(4)P, d5-PI(4,5)P2, d5-PI(3,4,5)P3, etc.). The mass transitions will be specific for the deuterated headgroup and the diC16 fatty acid chains.

Visualizations

Phosphatidylinositol Signaling Pathway

Phosphatidylinositol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI (Phosphatidylinositol) PIP PI(4)P PI->PIP PIP5K PIP->PI PIP2 PI(4,5)P2 PIP->PIP2 PIP5K PIP2->PIP PIP3 PI(3,4,5)P3 PIP2:e->PIP3:w PI3K DAG DAG (Diacylglycerol) PIP2:s->DAG:n PLC IP3 IP3 PIP2:s->IP3:n PIP3:e->PIP2:w PTEN PDK1 PDK1 PIP3:s->PDK1:n recruits & activates PKC_Response Downstream Signaling DAG:s->PKC_Response:n activates PKC PI3K PI3K PIP5K PIP5K PLC PLC PTEN PTEN Ca_Response Downstream Signaling IP3:s->Ca_Response:n releases Ca2+ AKT Akt/PKB Cell_Response Cell Survival, Growth, Proliferation AKT:s->Cell_Response:n leads to PDK1:s->AKT:n phosphorylates Receptor Receptor Tyrosine Kinase / GPCR Receptor->PI3K activates Receptor->PLC activates Signal Extracellular Signal Signal->Receptor

Caption: Overview of the Phosphatidylinositol Signaling Pathway.

Experimental Workflow for Cell Uptake and Metabolism Study

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells in Multi-well Plates B Incubate with This compound A->B C Time Course Incubation (0, 15, 30, 60, 120 min) B->C D Wash Cells with Ice-Cold PBS C->D E Lipid Extraction (Acidified Chloroform:Methanol) D->E F Phase Separation E->F G Collect Organic Phase F->G H Dry Down and Reconstitute G->H I LC-MS/MS Analysis H->I J Quantification of Deuterated PI and its Metabolites I->J K Data Analysis and Interpretation J->K

Caption: Workflow for analyzing cell uptake and metabolism.

Logical Relationship of PI Metabolism

PI_Metabolism cluster_input Exogenous Input cluster_cellular_pool Cellular Pool cluster_enzymes Enzymatic Conversions d5_PI D-Myo-phosphatidylinositol diC16-d5 d5_PI_int Intracellular d5-PI d5_PI->d5_PI_int Cellular Uptake d5_PIP d5-PI(4)P d5_PI_int->d5_PIP Kinase1 d5_PIP->d5_PI_int Phosphatase2 d5_PIP2 d5-PI(4,5)P2 d5_PIP->d5_PIP2 Kinase1 d5_PIP2->d5_PIP Phosphatase2 d5_PIP3 d5-PI(3,4,5)P3 d5_PIP2->d5_PIP3 Kinase2 d5_PIP3->d5_PIP2 Phosphatase1 Kinase1 PI4K/PIP5K Kinase2 PI3K Phosphatase1 PTEN Phosphatase2 Inositol Polyphosphate Phosphatases

Caption: Metabolic fate of this compound.

Application Notes and Protocols for Incorporating D-Myo-phosphatidylinositol diC16-d5 into Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-myo-phosphatidylinositol (PI) is a fundamental component of eukaryotic cell membranes and the precursor to a cascade of phosphoinositide second messengers.[1][2][3][4][5] D-Myo-phosphatidylinositol diC16-d5 is a synthetic, stable isotope-labeled version of PI, where five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium. This deuteration makes it an invaluable tool for researchers utilizing mass spectrometry-based lipidomics. Its primary applications include:

  • Internal Standard: Serving as a precise internal standard for the accurate quantification of endogenous PI and its metabolites in complex biological samples.

  • Metabolic Tracer: Enabling the tracking of the uptake, trafficking, and conversion of exogenous PI into various phosphoinositides, providing insights into the dynamics of cell signaling pathways.[6]

  • Pathway Elucidation: Aiding in the study of enzymes involved in phosphoinositide metabolism, such as PI kinases and phospholipases.[7][8]

These application notes provide detailed protocols for the solubilization, cellular incorporation, and subsequent analysis of this compound.

Physicochemical Properties and Storage

Proper handling and storage are critical for maintaining the stability and efficacy of the lipid.[9][10] The compound is stable for at least one year when stored as a solid at -20°C or below, protected from moisture.[9][10] Reconstituted solutions should be stored at -20°C and are stable for at least three months; repeated freeze-thaw cycles do not typically affect the compound's integrity.[9][10]

PropertyValueReference
Molecular Formula C₄₁H₇₄D₅O₁₃P[9][10]
Molecular Weight ~841.08 g/mol [9][10]
Physical Form Solid[9][10]
Solubility >1 mg/mL in H₂O or pH-neutral buffer[9]
Storage (Solid) -20°C or below, desiccated[9][10]
Storage (Reconstituted) -20°C or below for up to 3 months[9][10]
Handling Notes Use glass containers to prevent absorption to plastic surfaces. Avoid acidic (pH < 4) or basic (pH > 9) buffers to prevent decomposition.[9][10]

Biological Context: The Phosphoinositide Signaling Pathway

Phosphatidylinositol is the foundational lipid for the phosphoinositide signaling pathway. It is sequentially phosphorylated by kinases to generate various signaling molecules that recruit effector proteins to specific membrane locations, regulating a multitude of cellular processes including cell growth, proliferation, survival, and membrane trafficking.[1][5][11][12][13]

Phosphoinositide Signaling Pathway PI PI (Phosphatidylinositol) PI4P PI(4)P PI->PI4P PI4K PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K IP3_DAG IP3 + DAG (Second Messengers) PI45P2->IP3_DAG PLC PIP3 PI(3,4,5)P3 PI45P2->PIP3 Class I PI3K_input Extracellular Signal PI3K PI3K PI3K_input->PI3K PI3K->PI45P2 PTEN PTEN PIP3->PTEN PTEN->PI45P2

Phosphoinositide signaling pathway overview.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in cell culture experiments. Optimization may be required depending on the cell type and experimental goals.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis start Lyophilized Lipid reconstitution Protocol 1: Reconstitute & Solubilize start->reconstitution incorporation Protocol 2: Incorporate into Cells reconstitution->incorporation incubation Incubate incorporation->incubation extraction Protocol 3: Lipid Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis

High-level experimental workflow.
Protocol 1: Reconstitution and Solubilization

Accurate delivery to cells requires proper solubilization. Lipids with long acyl chains can be difficult to dissolve directly in aqueous media.[9][10]

Method A: Direct Solubilization in Buffer

  • Bring the vial of this compound to room temperature before opening.

  • Add a sufficient volume of sterile, pH-neutral buffer (e.g., PBS, pH 7.4) directly to the vial to achieve a stock concentration of 1 mg/mL.

  • Vortex briefly to mix.

  • To aid dissolution, briefly sonicate the solution in a bath sonicator for 2-5 minutes. Gentle warming to ~50°C can also be applied.[9][10]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot into sterile glass vials and store at -20°C.

Method B: Complexation with Bovine Serum Albumin (BSA)

This method is often used to enhance the delivery of fatty acids and lipids to cells in culture.[14][15]

  • Prepare a stock solution of the lipid in an organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture) at 1-5 mg/mL.

  • In a sterile glass tube, evaporate the desired amount of lipid stock solution to dryness under a gentle stream of nitrogen gas to form a thin lipid film.

  • Prepare a sterile solution of fatty acid-free BSA in serum-free cell culture medium or PBS at a concentration of 1-2% (w/v).

  • Add the BSA solution to the dried lipid film. The molar ratio of lipid to BSA should be optimized, but a starting point of 2:1 to 5:1 is common.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation (e.g., on a rotator or orbital shaker) to allow the lipid to complex with the BSA.

  • Sterile filter the resulting solution through a 0.22 µm syringe filter if necessary. This solution is now ready for addition to cell cultures.

Protocol 2: Incorporation into Cultured Cells
  • Culture cells to the desired confluency (typically 70-90% for adherent cells or a specific density for suspension cells).

  • Thaw the reconstituted lipid stock solution (from Protocol 1).

  • Dilute the lipid stock solution directly into complete cell culture medium to achieve the final desired working concentration.

  • For the BSA-complexed lipid, add the prepared solution to the culture medium. Ensure the final BSA concentration does not adversely affect the cells.

  • Remove the existing medium from the cells and replace it with the medium containing the deuterated lipid.

  • Incubate the cells for the desired period. The incubation time will depend on the specific experimental question, such as measuring uptake rates versus steady-state incorporation.

  • After incubation, proceed immediately to cell harvesting and lipid extraction.

ParameterAdherent CellsSuspension CellsNotes
Seeding Density 70-90% confluency0.5 - 2 x 10⁶ cells/mLVaries by cell type.
Working Concentration 1 - 25 µM1 - 25 µMStart with a dose-response experiment to determine the optimal, non-toxic concentration.
Incubation Time 30 min - 24 hours30 min - 24 hoursShorter times (30-60 min) are suitable for uptake studies; longer times (4-24h) for metabolic conversion studies.[16]
Control Vehicle control (e.g., buffer or BSA solution without lipid)Vehicle control (e.g., buffer or BSA solution without lipid)Essential for all experiments.
Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

A robust lipid extraction is crucial for accurate analysis. The Folch method is a widely used protocol.[17][18]

  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS, scrape the cells, and transfer the cell suspension to a glass tube.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube, pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C), and wash the pellet once with ice-cold PBS.[17]

  • Extraction (Folch Method):

    • Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume to ensure complete immersion (e.g., 1 mL for a pellet from a 10 cm dish).

    • Vortex the mixture vigorously for 1 minute and incubate on ice or at room temperature for 20-30 minutes with intermittent vortexing.[17][18]

    • To induce phase separation, add 0.2 volumes of 0.9% NaCl solution (or pure water).[17]

    • Vortex thoroughly for 1 minute and centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.[17]

  • Sample Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.

    • Dry the collected organic phase under a stream of nitrogen gas.

    • The dried lipid extract can be stored at -80°C until analysis.

  • Sample Reconstitution:

    • Before analysis, reconstitute the dried lipid extract in a solvent suitable for your LC-MS system (e.g., a mixture of methanol, chloroform, or isopropanol).[17][19]

Data Analysis and Interpretation

Analysis_Workflow start Dried Lipid Extract reconstitution Reconstitute in LC Mobile Phase start->reconstitution lc_separation Liquid Chromatography (e.g., C18 or HILIC) reconstitution->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) lc_separation->ms_detection data_processing Data Processing: Peak Integration, Identification ms_detection->data_processing quantification Quantification: Ratio of Endogenous (d0) to Internal Standard (d5) data_processing->quantification

Workflow for LC-MS/MS data acquisition and analysis.

The primary output of the experiment will be the measured intensities of the endogenous (light) PI and the incorporated deuterated (heavy) PI. By comparing the peak area of the endogenous analyte to the known concentration of the spiked-in deuterated standard, one can achieve precise quantification.

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Retention Time (min)Peak Area (Control Cells)Peak Area (Treated Cells)
Endogenous PI (16:0/18:1) 837.5281.2 (18:1)12.51.5 x 10⁶1.6 x 10⁶
d5-PI (16:0/16:0) - Internal Std. 840.6255.2 (16:0)11.8Not Applicable5.2 x 10⁵

Note: The table above provides hypothetical but realistic data for illustrative purposes. Actual m/z values will depend on the specific fatty acid composition of the PI species being analyzed and the ionization mode. The use of the deuterated standard allows for normalization of any sample loss during extraction and variability in instrument response.

References

Application Note and Protocol: Quantitative Lipidomics of Phosphatidylinositols using D-Myo-phosphatidylinositol diC16-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositols (PIs) are a class of phospholipids (B1166683) that play critical roles in cellular signaling and membrane trafficking.[1] Accurate quantification of PI species is essential for understanding their function in various physiological and pathological processes. This application note provides a detailed protocol for the sample preparation and subsequent analysis of PIs in biological samples using a deuterated internal standard, D-Myo-phosphatidylinositol diC16-d5, to ensure accurate and reproducible quantification by mass spectrometry (MS).[2][3][4] The use of a stable isotope-labeled internal standard is crucial for correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer.[2][4][5]

Phosphatidylinositol Signaling Pathway

The phosphatidylinositol signaling pathway is a crucial cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][6] The pathway is initiated by the phosphorylation of phosphatidylinositol (PI) at the inositol (B14025) ring by various PI kinases. A key event in this pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Phosphatidylinositol Signaling Pathway Phosphatidylinositol Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG Ca2_channel IP3-gated Ca2+ channel IP3->Ca2_channel Binds and opens PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2 Ca2+ Ca2_channel->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response Ca2->Cellular_Response Initiates Ca2+ signaling PKC->Cellular_Response Phosphorylates target proteins

Caption: The Phosphatidylinositol signaling pathway.

Experimental Workflow for Lipidomics Sample Preparation

The following diagram outlines the general workflow for the preparation of biological samples for phosphatidylinositol analysis.

Lipidomics Sample Preparation Workflow Lipidomics Sample Preparation Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, Plasma) Homogenization 2. Homogenization (if applicable) Sample_Collection->Homogenization Internal_Standard 3. Addition of Internal Standard (this compound) Homogenization->Internal_Standard Lipid_Extraction 4. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Internal_Standard->Lipid_Extraction Phase_Separation 5. Phase Separation (Centrifugation) Lipid_Extraction->Phase_Separation Organic_Phase_Collection 6. Organic Phase Collection Phase_Separation->Organic_Phase_Collection Drying 7. Drying (under Nitrogen stream) Organic_Phase_Collection->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LC_MS_Analysis 9. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General workflow for lipidomics sample preparation.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Nitrogen gas

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Protocol 1: Lipid Extraction from Tissue Samples

This protocol is adapted from the Folch method.[9]

  • Sample Preparation: Weigh approximately 20-50 mg of frozen tissue.

  • Homogenization: Homogenize the tissue in 1 mL of ice-cold methanol in a glass homogenizer.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The optimal amount should be determined based on the expected concentration of endogenous PIs.

  • Lipid Extraction: Add 2 mL of chloroform to the homogenate. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.8 mL of 0.9% NaCl solution to the mixture. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[10]

  • Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

Protocol 2: Lipid Extraction from Cultured Cells
  • Cell Harvesting: Harvest approximately 1-5 million cells by centrifugation.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Resuspend the cell pellet in 1 mL of ice-cold methanol and add a known amount of this compound internal standard.

  • Lipid Extraction: Add 2 mL of chloroform. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.8 mL of water. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Organic Phase Collection: Collect the lower organic phase.

  • Drying: Dry the organic phase under nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Lipid Extraction from Plasma
  • Sample Preparation: Use 50-100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to the plasma.

  • Lipid Extraction: Add 1.5 mL of a cold mixture of chloroform/methanol (2:1, v/v). Vortex for 2 minutes.

  • Phase Separation: Add 0.3 mL of 0.9% NaCl solution. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Organic Phase Collection: Collect the lower organic phase.

  • Drying: Dry the organic phase under nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table is an example of how to summarize the quantitative results from an LC-MS/MS analysis. The concentration of each PI species is calculated based on the ratio of its peak area to the peak area of the this compound internal standard.

Lipid SpeciesSample Group 1 (Concentration ± SD)Sample Group 2 (Concentration ± SD)p-value
PI(18:0/20:4)10.5 ± 1.2 pmol/mg tissue15.2 ± 2.1 pmol/mg tissue<0.05
PI(16:0/18:1)8.2 ± 0.9 pmol/mg tissue7.9 ± 1.1 pmol/mg tissue>0.05
PIP(18:0/20:4)2.1 ± 0.3 pmol/mg tissue3.5 ± 0.5 pmol/mg tissue<0.01
PIP2(18:0/20:4)0.5 ± 0.1 pmol/mg tissue0.9 ± 0.2 pmol/mg tissue<0.05

Conclusion

This application note provides a comprehensive guide for the sample preparation and quantitative analysis of phosphatidylinositols in various biological samples. The use of the deuterated internal standard, this compound, is critical for achieving accurate and reliable quantification. The detailed protocols and workflow diagrams are intended to assist researchers, scientists, and drug development professionals in implementing robust lipidomics methodologies in their studies.

References

Troubleshooting & Optimization

D-Myo-phosphatidylinositol diC16-d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of D-Myo-phosphatidylinositol diC16-d5, along with troubleshooting guides and experimental protocols to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. The recommended conditions vary depending on whether the product is in solid form or reconstituted in a solvent.

Summary of Storage Recommendations

FormStorage TemperatureDuration of StabilityContainer TypeImportant Considerations
Solid -20°C or belowAt least 1 yearGlass containersProtect from moisture.
Reconstituted -20°C or belowAt least 3 monthsGlass containersFlash freeze in liquid nitrogen before storage. Avoid repeated freeze-thaw cycles. Do not store at 4°C for more than 2-3 days.[1][2][3]

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, the product, which is shipped on dry ice, should be stored immediately at -20°C or below in its solid form.[4][5] It is important to protect the compound from moisture to ensure its long-term stability.[1][2][3]

Q3: What solvents are suitable for reconstituting this compound?

A3: The choice of solvent depends on the experimental application. For long-chain phosphoinositides like the diC16 variant, solubility in aqueous solutions can be limited. A common solvent system is a mixture of chloroform, methanol, and water (e.g., 1:2:0.8 CHCl3:MeOH:H2O), though solubility may still be less than 1 mg/mL.[3] For some applications, reconstitution in water or a neutral pH buffered salt solution (e.g., PBS, TBS) is possible but may require vortexing, brief sonication, or gentle heating to approximately 50°C to aid dissolution.[1][2][3]

Q4: What factors can lead to the degradation of this compound?

A4: Several factors can compromise the stability of this lipid. Storage in basic (pH > 9) or acidic (pH < 4) buffers can cause decomposition.[1][2][3] Basic conditions can lead to the slow hydrolysis of the ester chains, while acidic conditions may cause both decomposition and phosphate (B84403) migration.[3] Exposure to moisture when in solid form can also reduce its shelf life.

Troubleshooting Guide

Q5: I am observing lower than expected biological activity in my assay. Could the this compound have degraded?

A5: This is a possibility. First, review your storage and handling procedures against the recommendations. Improper storage, such as prolonged storage of the reconstituted solution at 4°C or repeated freeze-thaw cycles, can affect its stability.[1][2][3] If you suspect degradation, it is advisable to perform a quality control check, for instance, using a stability-indicating assay like HPLC-MS.

Q6: The reconstituted this compound solution appears cloudy or shows particulates. What should I do?

A6: Cloudiness or the presence of particulates can indicate incomplete dissolution or aggregation, which is common for long-chain lipids.[3] You can try brief water-bath sonication or gentle warming to about 50°C to help solubilize the lipid.[1][2] If the issue persists, the solution may have started to degrade, or there might be an issue with the solvent.

Q7: My HPLC-MS analysis shows multiple peaks when I expect to see only one for this compound. What could be the cause?

A7: The presence of multiple peaks could be due to several reasons:

  • Degradation: The compound may have degraded into related species. Common degradation pathways for lipids include hydrolysis of the fatty acid chains.

  • Isomers: Phosphate migration can occur under improper storage conditions (e.g., acidic buffers), leading to different positional isomers.[3]

  • Adducts: In mass spectrometry, it is common to observe different adducts (e.g., sodium, potassium) of the parent molecule.

  • Contamination: The sample might be contaminated.

To identify the cause, carefully examine the mass-to-charge ratios of the unexpected peaks to see if they correspond to known degradation products or adducts.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-MS

This protocol provides a general method to assess the purity and stability of this compound.

1. Sample Preparation: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., a mixture of chloroform, methanol, and water) at a concentration of 1 mg/mL. b. Aliquot the stock solution into separate glass vials for analysis at different time points (e.g., 0, 1, 3, 6, and 12 months). c. Store the aliquots under the recommended conditions (-20°C or below). d. At each time point, dilute a fresh aliquot to a working concentration (e.g., 10 µg/mL) with the mobile phase.

2. HPLC-MS Conditions (Example):

  • Column: A C18 reverse-phase column suitable for lipid analysis.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid.
  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the lipid.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50°C.
  • Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode is often suitable for phospholipids.
  • Detection: Monitor for the expected mass-to-charge ratio of this compound and any potential degradation products.

3. Data Analysis: a. Integrate the peak area of the parent compound at each time point. b. Calculate the percentage of the remaining parent compound relative to the initial time point (T=0). c. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.

Visualizations

PI_Signaling_Pathway PI PI PI4K PI4K PI->PI4K PI4P PI(4)P PI4K->PI4P PIP5K PIP5K PI4P->PIP5K PI45P2 PI(4,5)P2 PIP5K->PI45P2 PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC PI345P3 PI(3,4,5)P3 PI3K->PI345P3 PTEN PTEN PTEN->PI45P2 PI345P3->PTEN Downstream Downstream Signaling (e.g., Akt, Ca2+ release) PI345P3->Downstream DAG DAG PLC->DAG IP3 IP3 PLC->IP3 DAG->Downstream IP3->Downstream

Caption: Phosphoinositide (PI) signaling pathway.

Stability_Testing_Workflow start Receive and Store D-Myo-phosphatidylinositol diC16-d5 at <= -20°C prepare Prepare Stock Solution and Aliquots start->prepare storage Store Aliquots under Defined Conditions (e.g., -20°C, 4°C, RT) prepare->storage timepoint At Each Time Point (T=0, 1, 3 months, etc.) storage->timepoint sample_prep Prepare Sample for Analysis (Dilution) timepoint->sample_prep analysis Analyze by HPLC-MS sample_prep->analysis data Data Acquisition (Peak Area, New Peaks) analysis->data evaluation Evaluate Stability: Compare to T=0 data->evaluation end Report Findings evaluation->end

Caption: Experimental workflow for stability testing.

Troubleshooting_Guide start Unexpected Experimental Result? check_storage Were storage conditions met? (-20°C, protected from moisture) start->check_storage Yes check_handling Was the reconstituted solution handled correctly? (Avoided prolonged 4°C storage, pH extremes) check_storage->check_handling Yes degradation_likely Degradation is likely. Consider using a fresh vial. check_storage->degradation_likely No check_handling->degradation_likely No check_solubility Is the issue related to solubility/dissolution? check_handling->check_solubility Yes confirm_degradation Confirm with analytical method (e.g., HPLC-MS). degradation_likely->confirm_degradation solubilize Try gentle warming or sonication to dissolve. check_solubility->solubilize Yes other_factors Consider other experimental factors (e.g., buffer components, other reagents). check_solubility->other_factors No

Caption: Troubleshooting decision tree.

References

Technical Support Center: D-Myo-phosphatidylinositol diC16-d5 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for D-Myo-phosphatidylinositol diC16-d5. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in analyzing phosphatidylinositols (PIs) and their phosphorylated derivatives (PIPs) by LC-MS/MS?

A1: The analysis of PIs and PIPs by LC-MS/MS can be challenging due to their low abundance in biological samples, high polarity, and potential for ion suppression.[1][2] The phosphate (B84403) groups on the inositol (B14025) headgroup make these molecules highly polar, which can lead to poor retention on traditional reversed-phase columns and strong interactions with metal surfaces in the LC system, causing poor peak shape and recovery.[1][3] Furthermore, being low-abundance lipids, their signals can be easily suppressed by more abundant co-eluting phospholipids (B1166683).[1][4]

Q2: Why is a deuterated internal standard like this compound important for quantitative analysis?

A2: A stable isotope-labeled internal standard, such as one with deuterium (B1214612) (d5), is crucial for accurate quantification because it has nearly identical chemical and physical properties to the endogenous analyte.[5][6] This means it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and matrix effects like ion suppression.[5] By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise measurement can be achieved.

Q3: What are the expected precursor and product ions for D-Myo-phosphatidylinositol diC16 and its d5-labeled internal standard in negative ion mode ESI-MS/MS?

A3: In negative ion mode electrospray ionization (ESI), phosphatidylinositols typically form [M-H]⁻ precursor ions. Upon collision-induced dissociation (CID), characteristic fragment ions are produced. For D-Myo-phosphatidylinositol diC16 (dipalmitoylphosphatidylinositol), the primary product ions correspond to the loss of the inositol headgroup and the individual fatty acyl chains. The d5-label is typically on the glycerol (B35011) backbone, which will increase the mass of the precursor ion and any fragments containing the glycerol moiety by 5 Daltons.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening) for Analyte and/or Internal Standard

  • Question: My chromatographic peaks for D-Myo-phosphatidylinositol diC16 and its d5-internal standard are tailing or broad. What are the likely causes and how can I fix this?

  • Answer:

    • Interaction with Metal Surfaces: Acidic phospholipids like phosphatidylinositol can interact with stainless steel components of the HPLC system, leading to peak tailing.[3]

      • Solution: Use a biocompatible LC system with PEEK or other inert tubing and column hardware.[3]

    • Column Contamination: Accumulation of matrix components on the column can degrade performance.

      • Solution: Implement a robust column washing step at the end of each run and periodically flush the column with a strong solvent.[7]

    • Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am observing a very low signal for my analyte, even at concentrations where I expect to see a response. What could be the problem?

  • Answer:

    • Ion Suppression: Co-eluting phospholipids are a major cause of ion suppression in lipid analysis.[4][8]

      • Solution 1: Optimize your chromatographic separation to resolve your analyte from the bulk of other phospholipids.

      • Solution 2: Enhance your sample preparation to remove interfering lipids. Phospholipid removal plates or cartridges can be effective.[2]

    • Inefficient Ionization: Phosphatidylinositols can be difficult to ionize efficiently.

      • Solution: Ensure the mobile phase contains an appropriate modifier to promote deprotonation in negative ion mode, such as a small amount of a weak base or ammonium (B1175870) salt.

    • Adsorption to Vials/Plates: The analyte may be adsorbing to the surfaces of your sample vials or well plates.

      • Solution: Use low-adsorption or protein-binding resistant labware.

Issue 3: High Background Signal or Presence of Interfering Peaks

  • Question: I am seeing a high background signal or several interfering peaks in my chromatogram. How can I reduce this?

  • Answer:

    • Contaminated Solvents or Reagents: Impurities in solvents or reagents can introduce background noise.

      • Solution: Use high-purity, LC-MS grade solvents and reagents.

    • Carryover from Previous Injections: Highly lipophilic compounds can be retained on the column or in the injector and elute in subsequent runs.

      • Solution: Implement a thorough needle wash protocol and a strong solvent wash at the end of your analytical gradient.

    • Matrix Interferences: The biological matrix itself is complex and can contain numerous compounds that may be detected.

      • Solution: Improve the selectivity of your sample preparation method, for example, by using solid-phase extraction (SPE) to isolate the lipid fraction of interest.[2]

Quantitative Data Summary

ParameterD-Myo-phosphatidylinositol diC16This compound (Internal Standard)
Formula C41H79O13PC41H74D5O13P
Molecular Weight 811.0 g/mol [9]~816.0 g/mol
Precursor Ion ([M-H]⁻) m/z 809.5m/z 814.5
Product Ion 1 (Loss of Palmitic Acid) m/z 553.5m/z 558.5
Product Ion 2 (Palmitate Anion) m/z 255.2m/z 255.2
Typical Collision Energy 30-50 eV (instrument dependent)30-50 eV (instrument dependent)

Experimental Protocols

Lipid Extraction from Cultured Cells (Modified Folch Method)

This protocol is adapted from established methods for total lipid extraction.[10]

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold methanol (B129727) and scrape the cells. Transfer the cell suspension to a glass centrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash with ice-cold PBS, and resuspend in a known volume of PBS.

  • Internal Standard Spiking:

    • Add a known amount of this compound internal standard to the cell suspension.

  • Solvent Extraction:

    • Add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to the sample in a glass centrifuge tube with a PTFE-lined cap. For example, for 100 µL of cell suspension, add 2 mL of the chloroform:methanol mixture.[10]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 400 µL for 2 mL of solvent).[10]

    • Vortex again for 30 seconds and then centrifuge at 2000 x g for 10 minutes to facilitate phase separation.[10]

  • Collection of Lipid Layer:

    • Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

    • Carefully collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the interface, and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected lower phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm is suitable.

    • Mobile Phase A: 95:5 water:methanol with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 isopropanol:methanol with 10 mM ammonium acetate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Myo-phosphatidylinositol diC16: m/z 809.5 → 553.5 and/or m/z 809.5 → 255.2

      • This compound: m/z 814.5 → 558.5

    • Instrument Parameters: Optimize capillary voltage, gas flow rates, and collision energy on your specific instrument for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_harvest Cell Harvesting is_spike Internal Standard Spiking cell_harvest->is_spike extraction Lipid Extraction (Folch) is_spike->extraction dry_recon Drying & Reconstitution extraction->dry_recon lc_separation LC Separation dry_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the quantitative analysis of D-Myo-phosphatidylinositol diC16.

troubleshooting_flowchart decision decision issue issue solution solution start Start Troubleshooting issue1 Poor Peak Shape? start->issue1 issue2 Low Signal/Sensitivity? start->issue2 issue3 High Background/Interference? start->issue3 decision_metal Using Biocompatible LC? issue1->decision_metal Yes decision_suppression Optimized Chromatography? issue2->decision_suppression Yes decision_solvents Using LC-MS grade solvents? issue3->decision_solvents Yes solution_metal Switch to PEEK hardware decision_metal->solution_metal No decision_column Column Clean? decision_metal->decision_column Yes solution_flush Flush/Wash Column decision_column->solution_flush No solution_chrom Improve separation from matrix decision_suppression->solution_chrom No solution_cleanup Enhance sample cleanup (e.g., SPE) decision_suppression->solution_cleanup Yes solution_solvents Replace with high-purity solvents decision_solvents->solution_solvents No decision_carryover Effective needle wash? decision_solvents->decision_carryover Yes solution_wash Improve injector wash protocol decision_carryover->solution_wash No

Caption: Troubleshooting flowchart for common LC-MS/MS issues.

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) pi3k->pip2 Phosphorylates pip3 PIP3 (Phosphatidylinositol 3,4,5-trisphosphate) pdk1 PDK1 akt Akt/PKB downstream Downstream Signaling (Cell Survival, Growth, Proliferation) pten PTEN

References

avoiding isotopic interference with D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of D-Myo-phosphatidylinositol diC16-d5 in mass spectrometry-based lipidomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isotopic interference and ensuring accurate quantification of phosphatidylinositols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated analog of D-myo-phosphatidylinositol with two C16 (palmitic acid) fatty acid chains. The 'd5' indicates that five hydrogen atoms in the glycerol (B35011) backbone have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of endogenous phosphatidylinositols. Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction and ionization.[1]

Q2: What is isotopic interference and how does it affect my results?

A2: Isotopic interference in mass spectrometry occurs when the isotopic distribution of an analyte overlaps with the signal of the internal standard. In the case of this compound, the naturally occurring heavy isotopes (primarily ¹³C) in the endogenous, non-deuterated phosphatidylinositol can create an "isotopic cluster" of peaks in the mass spectrum. The fifth peak of this cluster (M+5) can have a mass-to-charge ratio (m/z) that is very close to the monoisotopic peak of the d5-labeled internal standard, leading to an artificially inflated signal for the internal standard and consequently, an underestimation of the endogenous analyte concentration.

Q3: What are the common types of isotopic interference I should be aware of in lipidomics?

A3: In lipidomics, two main types of isotopic interference are commonly encountered:

  • Type I Isotopic Overlap: This arises from the natural abundance of heavy isotopes (like ¹³C) within a single lipid species, creating a characteristic isotopic pattern of M+1, M+2, etc., peaks.

  • Type II Isotopic Overlap: This occurs when an isotopic peak of one lipid species overlaps with the monoisotopic peak of another lipid species with a very similar mass.[1] This is the primary type of interference observed between endogenous phosphatidylinositol and its d5-labeled internal standard.

Troubleshooting Guides

Issue 1: I am observing a higher-than-expected signal for my this compound internal standard.

Possible Cause: This is a classic sign of isotopic interference from the endogenous phosphatidylinositol (PI) analyte. Specifically, the M+5 isotopic peak of the endogenous PI is likely overlapping with the monoisotopic peak of your d5-labeled internal standard.

Troubleshooting Steps:

  • Verify the Mass Difference: Calculate the theoretical mass-to-charge ratio (m/z) of your d5 internal standard and the M+5 peak of your target analyte to confirm the potential for overlap.

  • Increase Mass Resolution: If you are using a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR), increase the resolution setting. Higher resolution can often separate the analyte's isotopic peak from the internal standard's monoisotopic peak.

  • Perform a Blank Analysis: Analyze a sample that does not contain the endogenous analyte but is spiked with the d5 internal standard. This will help you determine the true signal of your internal standard without any interference.

  • Mathematical Correction: If increasing the resolution is not sufficient or possible, you will need to apply a mathematical correction to your data. This involves calculating the contribution of the endogenous analyte's M+5 peak to the internal standard's signal and subtracting it.

Issue 2: My quantification results are inconsistent and show high variability.

Possible Cause: In addition to isotopic interference, inconsistent results can arise from issues with sample preparation, chromatographic separation, or matrix effects.

Troubleshooting Steps:

  • Optimize Lipid Extraction: Ensure your lipid extraction protocol is robust and reproducible. The internal standard should be added at the very beginning of the extraction process to account for any sample loss.

  • Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to ensure good separation of your analyte of interest from other lipids. This can help to reduce matrix effects, where other molecules in the sample interfere with the ionization of your analyte and internal standard.

  • Evaluate Matrix Effects: Prepare a set of calibration standards in the same matrix as your samples (e.g., plasma from a source known to have low levels of the analyte) to assess and correct for matrix effects.

  • Check for Contamination: Ensure that all glassware and solvents are free from contaminants that could interfere with your analysis.

Data Presentation

Accurate quantification requires a clear understanding of the mass-to-charge ratios of the analyte and internal standard.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Theoretical m/z of [M+H]⁺
D-Myo-phosphatidylinositol diC16 (Endogenous)C₄₁H₇₉O₁₃P810.5258811.5331
Endogenous PI M+5 IsotopologueC₃₆¹³C₅H₇₉O₁₃P815.5426816.5499
This compound (Internal Standard)C₄₁H₇₄D₅O₁₃P815.5572816.5645

Note: The mass difference between the endogenous M+5 isotopologue and the d5-internal standard is approximately 0.0146 Da.

To resolve these two peaks, a high-resolution mass spectrometer is essential.

ParameterRecommended SettingRationale
Mass Resolution (FWHM) > 60,000A resolving power of at least 60,000 is typically required to separate ions with a mass difference of less than 0.03 Da. For Orbitrap instruments, this is a readily achievable resolution.
Mass Analyzer Orbitrap, FT-ICRThese analyzers provide the necessary high resolution and mass accuracy to distinguish between the interfering isotopic peaks.

Experimental Protocols

Protocol 1: Lipid Extraction with Internal Standard Spiking

This protocol outlines a modified Bligh-Dyer method for lipid extraction, incorporating the addition of the this compound internal standard.

Materials:

  • Biological sample (e.g., cell pellet, plasma, tissue homogenate)

  • This compound internal standard solution (known concentration in a suitable solvent)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Homogenize tissue samples or resuspend cell pellets in a known volume of water or buffer.

  • Internal Standard Spiking: To your sample, add a precise volume of the this compound internal standard solution. The amount added should result in a peak intensity that is comparable to the expected intensity of the endogenous analyte.

  • Solvent Addition: Add a 3.75:1 (v/v) mixture of chloroform:methanol to the sample. For every 1 mL of aqueous sample, add 3.75 mL of the chloroform:methanol mixture.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of deionized water for every 1 mL of the initial aqueous sample. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1 v/v).

Protocol 2: LC-MS/MS Analysis and Isotopic Interference Correction

This protocol provides a general framework for the LC-MS/MS analysis and the subsequent data processing to correct for isotopic interference.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • C18 reversed-phase column suitable for lipid analysis.

LC Conditions (Example):

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 50-60 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS at a resolution of >60,000 FWHM, followed by data-dependent MS/MS for identification.

  • Collision Energy: Optimized for the fragmentation of phosphatidylinositols.

Data Analysis and Isotopic Correction:

  • Peak Integration: Integrate the peak areas for both the endogenous PI analyte and the d5-internal standard.

  • Determine the Isotopic Contribution Factor (ICF):

    • Analyze a pure standard of the endogenous PI at a known concentration.

    • Measure the peak area of the monoisotopic peak (M+0) and the M+5 isotopic peak.

    • Calculate the ICF as: ICF = Area(M+5) / Area(M+0)

  • Correct the Internal Standard Peak Area:

    • In your experimental samples, calculate the contribution of the endogenous PI to the internal standard's signal: Interference Area = Area(Endogenous PI M+0) * ICF

    • Subtract this interference from the measured peak area of the internal standard: Corrected IS Area = Measured IS Area - Interference Area

  • Quantify the Endogenous Analyte:

    • Calculate the response factor (RF) from a calibration curve prepared with known amounts of the endogenous analyte and a constant amount of the internal standard, using the corrected internal standard area.

    • Calculate the concentration of the endogenous analyte in your samples using the response factor and the corrected internal standard peak area.

Mandatory Visualizations

Logical Workflow for Isotopic Interference Correction

Isotopic_Interference_Correction cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing cluster_Quantification Quantification A Inject Sample with d5-Internal Standard B Acquire High-Resolution Full Scan MS Data (R > 60,000) A->B C Integrate Peak Areas of Endogenous PI (M+0) and d5-IS B->C E Calculate Interference Area in Sample C->E D Determine Isotopic Contribution Factor (ICF) from Analyte Standard D->E F Correct Internal Standard Peak Area E->F G Calculate Analyte Concentration using Corrected IS Area F->G

Caption: A logical workflow for the correction of isotopic interference in mass spectrometry.

Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PI3K->PIP2 Phosphorylates PIP3 PIP3 (Phosphatidylinositol 3,4,5-trisphosphate) PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt/PKB PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The Phosphatidylinositol 3-Kinase (PI3K) signaling pathway.

References

Technical Support Center: D-Myo-phosphatidylinositol diC16-d5 and Related Phosphoinositides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Myo-phosphatidylinositol diC16-d5 and other phosphoinositides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Long-chain phosphoinositides like diC16 variants are generally challenging to dissolve in purely aqueous solutions.[1] A common and effective solvent system is a mixture of chloroform (B151607), methanol, and water. For similar diC16 phosphoinositide compounds, a ratio of 1:2:0.8 (Chloroform:Methanol:Water) has been reported, though solubility may be limited to less than 1 mg/mL.[2][3] For some applications, dissolving in a mixture of chloroform:methanol:water:1N HCl (20:10:1:1, v/v/v/v) at a concentration of 10 mg/ml has also been described for bovine brain-derived phosphatidylinositol 4,5-diphosphate.[4]

Q2: My this compound is not dissolving. What can I do?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Sonication: Brief sonication can help disperse the lipid and facilitate dissolution.[3][5]

  • Gentle Warming: Gently warming the solution to approximately 50°C can aid in solubilizing longer-chain phosphoinositides.[2][3]

  • Vortexing: Vigorous vortex mixing can also help to break up any precipitate and encourage dissolution.[1]

  • Solvent Choice: Ensure you are using an appropriate organic solvent mixture. If using a biologically compatible solvent, precipitation can occur when diluted with aqueous media.[5]

Q3: How should I store my this compound, both as a solid and in solution?

A3:

  • Solid Form: When stored as a solid, protected from moisture, at -20°C or below, phosphoinositides are stable for at least one year.[2][3]

  • In Solution: For long-term storage, it is recommended to store solutions at -80°C in aliquots to prevent repeated freeze-thaw cycles.[6] Phospholipids in an organic solution should be stored in a glass container under an inert gas like argon or nitrogen at -20°C ± 4°C.[5] Storage of organic solutions below -30°C is generally not recommended unless in a sealed glass ampoule.[5] Reconstituted phosphoinositides should not be stored at 4°C for more than 2-3 days.[2][3]

Q4: Can I use DMSO or DMF to dissolve my phosphoinositide?

A4: While some lipids are soluble in DMSO and DMF, for long-chain phosphoinositides, a chloroform:methanol:water mixture is more commonly recommended.[2][3][7] The choice of solvent can be critical, and it is advisable to use the solvent system specified in the product's technical data sheet or established protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Precipitate forms after diluting the lipid stock solution in an aqueous buffer.
  • Cause: Stock solutions of lipids in a biologically compatible solvent may precipitate when diluted with aqueous media.[5]

  • Solution:

    • Try to redissolve the precipitate by sonicating and/or gently warming the solution.[5]

    • If the precipitate does not redissolve, you can consider delivering the lipid as a uniform suspension. Ensure you sonicate the suspension immediately before use.[5]

    • Alternatively, the lipid can be delivered as micelles or small unilamellar vesicles (SUVs).[5]

Issue 2: Inconsistent results in cell-based assays.
  • Cause: This could be due to incomplete solubilization of the lipid, leading to an inaccurate concentration in your final assay. Another possibility is the degradation of the phosphoinositide.

  • Solution:

    • Confirm Complete Dissolution: Before adding to your assay, ensure your lipid stock is a clear solution. If any precipitate is visible, follow the steps in the "Solubility Issues" section of the FAQs.

    • Fresh Preparations: Prepare fresh dilutions of your phosphoinositide for each experiment to minimize potential degradation in aqueous buffers.

    • Proper Storage: Ensure that your stock solutions are stored correctly (see FAQ on storage) to maintain their stability.

Quantitative Data Summary

The solubility of phosphoinositides is highly dependent on the length of their acyl chains and the solvent used.

Compound TypeAcyl ChainSolventReported Solubility
d5-PtdIns(3,4,5)P3 DiC16diC16H₂O or pH neutral buffer>1 mg/mL
d5-PtdIns(3,4,5)P3 DiC16diC161:2:0.8 CHCl₃:MeOH:H₂O<1 mg/mL
d5-PtdIns(4)P DiC16diC161:2:0.8 CHCl₃:MeOH:H₂O<1 mg/mL
L-α-PtdIns(4,5)P2Mixed20:9:1 CHCl₃:MeOH:H₂OEffective for high concentrations
PtdIns(4,5)P2 (bovine brain)MixedH₂O~5 mg/mL (slightly hazy)
diC8 PhosphoinositidesdiC8WaterSoluble at 1 mg/mL
diC4 PhosphoinositidesdiC4WaterSoluble at 1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials: this compound (solid), Chloroform (CHCl₃), Methanol (MeOH), Deionized Water (H₂O), glass vial, inert gas (argon or nitrogen).

  • Procedure:

    • Allow the vial of solid lipid to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a solvent mixture of Chloroform:Methanol:Water in a 1:2:0.8 ratio.

    • Add the desired volume of the solvent mixture to the solid lipid to achieve a concentration of less than 1 mg/mL.

    • Vortex the mixture vigorously.

    • If the lipid is not fully dissolved, briefly sonicate the vial in a water bath.

    • For persistent solubility issues, gentle warming up to 50°C can be applied.

    • Once dissolved, flush the vial with an inert gas, cap tightly, and store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Liposomes with this compound
  • Materials: this compound, primary phospholipid (e.g., POPC), chloroform, round-bottom flask, rotary evaporator, desired aqueous buffer, sonicator or extruder.

  • Procedure:

    • In a glass tube, co-dissolve the desired amounts of this compound and the primary phospholipid in chloroform.

    • Transfer the lipid mixture to a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. This will result in the formation of multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more defined size, use an extruder with a polycarbonate membrane of the desired pore size.

    • The resulting liposome (B1194612) suspension is ready for use in experiments.

Visualizations

Phosphoinositide_Signaling_Pathway Phosphoinositide Signaling Pathway Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PI3K PI 3-Kinase (PI3K) Receptor->PI3K Activates PIP2 PI(4,5)P2 PLC->PIP2 Hydrolyzes PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Akt_Activation Akt/PKB Activation PIP3->Akt_Activation PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Signaling Ca_Release->Downstream PKC_Activation->Downstream Akt_Activation->Downstream

Caption: Overview of the phosphoinositide signaling pathway.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow Start Start: Dissolve diC16-d5 Lipid AddSolvent Add Chloroform: Methanol:Water (e.g., 1:2:0.8) Start->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Check Is it a clear solution? Vortex->Check Success Solution Ready for Use Check->Success Yes Troubleshoot Troubleshoot Check->Troubleshoot No Sonicate Briefly Sonicate Troubleshoot->Sonicate Warm Gently Warm (up to 50°C) Sonicate->Warm Recheck Re-evaluate Clarity Warm->Recheck Recheck->Success Yes ConsiderSuspension Consider using as a uniform suspension (sonicate before use) Recheck->ConsiderSuspension No

Caption: Workflow for troubleshooting solubility issues.

References

Technical Support Center: D-Myo-phosphatidylinositol diC16-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic peak splitting during the analysis of D-Myo-phosphatidylinositol diC16-d5.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting?

A1: Peak splitting is a phenomenon in chromatography where a single compound, which should ideally produce a single symmetrical peak (Gaussian shape), instead appears as two or more distinct, conjoined peaks or as a peak with a noticeable "shoulder" or "twin".[1][2] This distortion can complicate the accurate quantification and identification of the analyte.[3]

Q2: Why is my this compound peak splitting?

A2: Peak splitting for this and other lipid compounds can arise from a variety of factors. These can be broadly categorized into issues related to the chromatography column, the mobile phase, the HPLC/LC-MS system, or the sample itself.[4][5] Specific causes can range from a void in the column packing to incompatibility between your sample solvent and the mobile phase.[1][6]

Q3: Does peak splitting always affect all the peaks in my chromatogram?

A3: Not necessarily. If all peaks in your chromatogram are split, the issue likely occurred before the separation process, such as a problem with a blocked column frit or a void at the head of the column.[1][6] If only the this compound peak is splitting, the problem is more likely related to the specific interaction of this molecule with the column or mobile phase, or potentially the co-elution of a closely related substance.[1][2]

Q4: Can the way I prepare my this compound sample cause peak splitting?

A4: Yes, sample preparation is a critical factor. Injecting too high a concentration of the analyte can overload the column, leading to peak distortion, including splitting.[5][7] Additionally, the solvent used to dissolve your sample can play a significant role; a mismatch in solvent strength between your sample and the mobile phase is a common cause of peak splitting.[5][8]

Troubleshooting Guide for Peak Splitting

When encountering peak splitting with this compound, a systematic approach to troubleshooting is essential. The following table summarizes potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
All peaks in the chromatogram are split Column Void/Channeling: A void or channel has formed in the column packing material.[1][2]Replace the column. To prevent recurrence, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.
Blocked Column Inlet Frit: Particulate matter from the sample or mobile phase has blocked the inlet frit of the column.[1][2]Reverse flush the column at a low flow rate. If this fails, the frit or the entire column may need to be replaced.[9] Using in-line filters and ensuring proper sample filtration can prevent this.
Improper Tubing Connection: A poor connection between the injector and the column, or the column and the detector, can introduce dead volume.[8]Check all fittings and ensure they are properly tightened. Make sure the tubing is cut evenly and fully seated in the fitting.[10]
Only the this compound peak is split Co-elution: Another compound is eluting very close to your analyte.Inject a smaller volume of the sample to see if the peaks resolve.[2] If so, optimize the method (e.g., change mobile phase composition, temperature, or gradient) to improve separation.[2]
Sample Solvent Incompatibility: The solvent used to dissolve the sample is significantly different in strength from the mobile phase.[5][8]Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Secondary Interactions with Stationary Phase: The analyte is interacting with active sites (e.g., residual silanols) on the column packing material in multiple ways.[5][11]Consider using a highly deactivated (end-capped) column.[11] Adjusting the mobile phase pH or adding a competing base may also help.
On-Column Degradation: The analyte may be degrading on the column.This is less common for stable compounds but can be investigated by altering temperature or mobile phase conditions.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for diagnosing the cause of peak splitting.

G Troubleshooting Workflow for Peak Splitting start Peak Splitting Observed all_peaks Are all peaks split? start->all_peaks single_peak Is only the analyte peak split? all_peaks->single_peak No check_connections Check all tubing and fittings for leaks or improper connections. all_peaks->check_connections Yes inject_less Inject a smaller sample volume. single_peak->inject_less Yes reverse_flush Reverse flush the column at low flow rate. check_connections->reverse_flush replace_frit_column Replace inlet frit or column. reverse_flush->replace_frit_column end Problem Resolved replace_frit_column->end two_peaks Do two distinct peaks appear? inject_less->two_peaks optimize_method Optimize separation method (gradient, temperature, mobile phase). two_peaks->optimize_method Yes check_solvent Is sample solvent stronger than mobile phase? two_peaks->check_solvent No optimize_method->end dissolve_in_mp Dissolve sample in initial mobile phase. check_solvent->dissolve_in_mp Yes check_solvent->end No dissolve_in_mp->end

Caption: A logical workflow for troubleshooting chromatographic peak splitting.

Experimental Protocol: LC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and experimental goals.

1. Sample Preparation

  • Lipid Extraction: For biological samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[12]

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of methanol (B129727) and chloroform).[12] The final concentration should be within the linear range of the instrument.

2. LC-MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for lipid analysis.[13][14]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[14]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[14]

  • Gradient Elution:

    • 0-1.5 min: 32-45% B

    • 1.5-4 min: 45-52% B

    • 4-11 min: 52-70% B

    • 11-18 min: 70-97% B

    • 18-25 min: Hold at 97% B

    • 25.1-33 min: Re-equilibrate at 32% B[14]

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50 °C

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, operated in negative ion mode for phosphatidylinositol analysis.[14]

  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion corresponding to this compound.

Signaling Pathway Involving Phosphatidylinositols

Phosphatidylinositols are crucial components of cell signaling pathways. The diagram below illustrates the central role of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a related compound, in the PI3K/AKT and PLC signaling pathways.

G Key Signaling Pathways of Phosphatidylinositols stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor pi3k PI3K receptor->pi3k activates plc PLC receptor->plc activates pip3 PI(3,4,5)P3 pi3k->pip3 phosphorylates pip2 PI(4,5)P2 pip2->pip3 dag DAG pip2->dag ip3 IP3 pip2->ip3 akt AKT pip3->akt recruits and activates cellular_response1 Cell Growth, Survival, Proliferation akt->cellular_response1 plc->dag hydrolyzes pkc PKC dag->pkc activates ca_release Ca2+ Release ip3->ca_release cellular_response2 Cellular Responses pkc->cellular_response2

Caption: The central role of PI(4,5)P2 in the PI3K/AKT and PLC signaling cascades.

References

matrix effects in quantifying phosphoinositides with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying phosphoinositides using deuterated standards with LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact phosphoinositide quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] In the context of phosphoinositide analysis, components of the biological matrix, such as salts, glycerophosphocholines, and other lipids, can suppress or enhance the ionization of the target phosphoinositides and their deuterated internal standards in the mass spectrometer's ion source.[2][3][4] This interference can lead to inaccurate and imprecise quantification, manifesting as either a loss of signal (ion suppression) or an increase in signal (ion enhancement).[1][3] Phospholipids (B1166683) are a major contributor to matrix effects in bioanalysis.[2][3][5][6]

Q2: How do deuterated internal standards help mitigate matrix effects?

A2: Deuterated internal standards are considered the gold standard for correcting matrix effects.[1] Because they are chemically almost identical to the analytes of interest, they exhibit similar behavior during sample extraction, chromatography, and ionization.[1][7] By adding a known amount of a deuterated standard to the sample early in the workflow, any signal suppression or enhancement experienced by the analyte will also be experienced by the standard.[1] The final quantification is based on the ratio of the analyte signal to the internal standard signal, which normalizes variations caused by matrix effects and leads to more accurate and precise results.[1][7][8]

Q3: Can deuterated standards perfectly eliminate all matrix effect-related issues?

A3: While highly effective, deuterated standards may not always provide perfect correction.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[1] If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification, an issue referred to as differential matrix effects.[1][9]

Q4: What are the most critical steps in the experimental protocol to minimize matrix effects?

A4: The most critical steps are:

  • Efficient Extraction: Employing a robust extraction method, such as an acidified chloroform (B151607)/methanol extraction, is crucial to selectively recover phosphoinositides while minimizing the co-extraction of interfering lipids.[8][10][11]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate phosphoinositides from the bulk of other phospholipids and matrix components is essential.[4][5][10][11]

  • Sample Clean-up: Incorporating additional sample clean-up steps, like solid-phase extraction (SPE), can further reduce matrix complexity.[5][6]

Troubleshooting Guides

Problem 1: Poor Reproducibility of Analyte-to-Internal Standard Area Ratios
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Extraction Recovery Review and standardize the lipid extraction protocol. Ensure precise and consistent addition of all solvents and acids. Vortex or mix all samples for the same duration.Improved consistency in the recovery of both analyte and internal standard, leading to more reproducible area ratios.
Variable Ion Suppression/Enhancement Evaluate the sample clean-up procedure. Consider implementing a phospholipid removal step or a more rigorous SPE protocol.[5][6]Reduction of co-eluting matrix components, leading to more stable ionization and reproducible area ratios.
Precipitation of Analytes in Autosampler Check the solubility of the extracted lipids in the final reconstitution solvent. If necessary, adjust the solvent composition.Prevention of analyte loss prior to injection, ensuring consistent sample introduction.
Inconsistent Sample Injection Volume Verify the autosampler's performance and precision. Perform routine maintenance as recommended by the manufacturer.Consistent injection volumes will lead to more reproducible peak areas.
Problem 2: Analyte and Deuterated Standard Do Not Co-elute Perfectly
Potential Cause Troubleshooting Step Expected Outcome
Isotope Effect This is an inherent property of the deuterated standard. While it cannot be eliminated, its impact can be minimized by ensuring the chromatographic peak shapes are sharp and symmetrical.[1]Narrower peaks will reduce the impact of any slight retention time shift on the differential matrix effects.
Column Degradation A loss of stationary phase or column contamination can affect the separation. Replace the analytical column with a new one of the same type.[1]A new column should restore the expected co-elution of the analyte and internal standard.
Mobile Phase Inconsistency Ensure the mobile phase composition is accurate and consistent between runs. Prepare fresh mobile phases regularly.Consistent mobile phase composition will ensure reproducible chromatography.
Problem 3: Unexpectedly High or Low Phosphoinositide Concentrations
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Internal Standard Concentration Verify the concentration of the deuterated internal standard stock solution. If possible, use a certified reference material for verification.Accurate internal standard concentration is crucial for accurate absolute quantification.
Degradation of Analytes or Internal Standards Phosphoinositides can be susceptible to degradation.[11] Ensure proper storage of samples and standards at low temperatures (e.g., -80°C). Minimize freeze-thaw cycles.Proper storage will maintain the integrity of both the analytes and internal standards.
Calibration Curve Issues Prepare a fresh calibration curve using a new dilution series of the standards. Ensure the calibration range brackets the expected sample concentrations.[12]A properly prepared calibration curve is essential for accurate quantification.
Differential Matrix Effects If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression.[1][9] Re-optimize the chromatography to improve co-elution.Improved co-elution will ensure that both the analyte and internal standard are subjected to the same matrix effects.

Quantitative Data Summary

Table 1: Linearity of Calibration Curves for Phosphoinositide Quantification

The following table summarizes the linearity (R²) of calibration curves obtained for various deacylated phosphoinositides (GroPInsPs) using an internal standard for correction. The data demonstrates a high degree of linearity over the specified concentration range.[10][13]

AnalyteCalibration Range (fmol)Linearity (R²)
GroPIns3P312.5 - 10,000~0.99
GroPIns4P312.5 - 10,000~0.99
GroPIns(3,4)P₂312.5 - 10,000~0.99
GroPIns(3,5)P₂312.5 - 10,000~0.99
GroPIns(4,5)P₂312.5 - 10,000~0.99
GroPIns(3,4,5)P₃312.5 - 10,000~0.99

Data adapted from a study on targeted phosphoinositides analysis.[10][13]

Table 2: Limits of Detection and Quantification

This table presents the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the analysis of deacylated phosphoinositides, indicating the sensitivity of the method.[8]

ParameterValue (fmol)
Limit of Detection (LOD)312.5
Limit of Quantification (LOQ)625

The LOD and LOQ were determined as the analyte concentration required to produce a signal-to-noise ratio of 3 and 10, respectively.[8]

Experimental Protocols

Protocol 1: Acidified Chloroform/Methanol Extraction of Phosphoinositides

This protocol is adapted from established methods for the extraction of phosphoinositides from cell pellets.[8][10]

  • Sample Preparation: Begin with a cell pellet containing a known number of cells (e.g., 1 x 10⁸ platelets).

  • Lysis and Extraction:

    • To the cell pellet, add the following in order:

      • 242 µL of Chloroform (CHCl₃)

      • 484 µL of Methanol (MeOH)

      • 23.6 µL of 1 M Hydrochloric Acid (HCl)

      • 170 µL of Water

      • A known amount of deuterated internal standard (e.g., 100 pmol of PtdIns(4,5)P₂-d_x_).

    • Vortex the mixture occasionally and let it stand at room temperature for 5 minutes.

  • Phase Separation:

    • Add 725 µL of CHCl₃ and 170 µL of 2 M HCl to induce phase separation.

    • Centrifuge the sample at 1500 x g for 5 minutes at room temperature.

  • Lipid Recovery:

    • Carefully remove the upper aqueous phase.

    • To the remaining lower organic phase and protein interphase, add:

      • 170 µL of 2 M HCl

      • 333 µL of MeOH

      • 667 µL of CHCl₃

    • Vortex and let stand at room temperature for 5 minutes.

    • Centrifuge at 1500 x g for 5 minutes.

  • Drying:

    • Transfer the lower organic layer to a new tube.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Deacylation (Optional but Recommended for Isomer Separation):

    • The dried lipid extract can be deacylated to remove fatty acid chains, which simplifies the subsequent chromatographic separation of phosphoinositide isomers.[10]

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of chloroform and methanol).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cell Pellet extraction Acidified Chloroform/Methanol Extraction (with Deuterated Standard) start->extraction drying Nitrogen Drying extraction->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing (Analyte/IS Ratio) lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for phosphoinositide quantification.

signaling_pathway PI PI PI4P PI(4)P PI->PI4P PI4K PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PIP3 PI(3,4,5)P3 PI45P2->PIP3 PI3K IP3_DAG IP3 + DAG PI45P2->IP3_DAG PLC PIP3->PI45P2 PTEN PI3K PI3K PTEN PTEN PLC PLC

Caption: Simplified PI3K signaling pathway.

troubleshooting_tree start Poor Reproducibility? check_extraction Standardize Extraction Protocol start->check_extraction Yes end_good Problem Resolved start->end_good No check_cleanup Improve Sample Clean-up check_extraction->check_cleanup Still Poor check_extraction->end_good Improved check_lc Check LC Performance (Column, Mobile Phase) check_cleanup->check_lc Still Poor check_cleanup->end_good Improved check_lc->end_good Improved end_bad Consult Instrument Specialist check_lc->end_bad Still Poor

Caption: Troubleshooting decision tree for poor reproducibility.

References

Technical Support Center: D-Myo-phosphatidylinositol diC16-d5 Analysis in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of D-Myo-phosphatidylinositol diC16-d5 in mass spectrometry (MS) experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue: Low or No Signal Intensity

Possible Causes and Solutions:

  • Suboptimal Ionization: Phosphatidylinositols (PIs) are often analyzed in negative ion mode, but signal intensity can be enhanced through the formation of adducts in positive ion mode.

    • Recommendation: Modify the mobile phase to promote adduct formation. The addition of ammonium (B1175870) formate (B1220265) can facilitate the formation of [M+NH₄]⁺ adducts, which often show improved signal intensity.[1] Similarly, the inclusion of sodium iodide can enhance the formation of [M+Na]⁺ adducts.[2]

  • Inefficient Extraction: The recovery of PIs from biological samples can be challenging due to their low abundance.

    • Recommendation: Employ a robust lipid extraction method such as the Folch or Bligh and Dyer methods.[3][4] Ensure accurate phase separation to maximize the recovery of the lipid-containing organic phase.

  • Ion Suppression: Co-eluting lipids or other matrix components can suppress the ionization of the target analyte.

    • Recommendation: Optimize the liquid chromatography (LC) separation to resolve this compound from interfering species.[1] Adjusting the gradient and using a suitable column can mitigate ion suppression.

  • Poor Desolvation: Inefficient desolvation in the MS source can lead to a reduced ion signal.

    • Recommendation: Optimize the desolvation temperature in the mass spectrometer source.[2] The optimal temperature can vary depending on the instrument and mobile phase composition.

Issue: Poor Peak Shape in Liquid Chromatography (LC)

Possible Causes and Solutions:

  • High Polarity of Phosphoinositides: The phosphate (B84403) groups on the inositol (B14025) headgroup make PIs highly polar, which can lead to poor retention and peak shape on standard reverse-phase columns.[1]

    • Recommendation: Consider using a C8 column or employing hydrophilic interaction liquid chromatography (HILIC). Some methods have also found success with C18 columns under specific mobile phase conditions.[5]

  • Inappropriate Mobile Phase: The choice of mobile phase and additives is critical for good chromatography.

    • Recommendation: For reverse-phase chromatography, a mobile phase containing a mixture of methanol, isopropanol, and water with an additive like ammonium formate is often a good starting point.[1][5]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q: What is the recommended method for extracting this compound from cells or tissues?

    • A: The Folch method is a widely used and effective protocol for extracting lipids, including phosphatidylinositols. It involves homogenization in a chloroform:methanol mixture followed by phase separation with a salt solution to isolate the lipids in the organic phase.[3][4]

  • Q: How should I reconstitute the dried lipid extract for LC-MS analysis?

    • A: Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase, such as a methanol/chloroform mixture.[3]

Mass Spectrometry Settings

  • Q: Which ionization mode is best for analyzing this compound?

    • A: While negative ion mode is commonly used for phospholipids, positive ion mode with the addition of mobile phase modifiers to form adducts like [M+NH₄]⁺ or [M+Na]⁺ can significantly enhance signal intensity.[1][2][6]

  • Q: What are typical collision energies for tandem MS (MS/MS) analysis of phosphatidylinositols?

    • A: Collision energies for MS/MS analysis of PIs typically range from 20 to 30 eV.[5] However, the optimal collision energy should be determined empirically for your specific instrument and analyte.

  • Q: Can chemical derivatization improve the signal intensity?

    • A: Yes, for phosphoinositides with multiple phosphate groups, derivatization techniques like permethylation can improve sensitivity.[1] This involves reacting the lipid extract with a methylating agent like TMS-diazomethane.

Data Interpretation

  • Q: What are the expected fragmentation patterns for phosphatidylinositols in negative ion mode MS/MS?

    • A: In negative ion mode, the major fragmentation pathways for PIs upon collision-induced dissociation (CAD) include the neutral loss of the fatty acid substituents and the inositol head group.[7]

Experimental Protocols

Folch Lipid Extraction Method

  • Homogenize the sample (e.g., cell pellet) in a 2:1 chloroform:methanol mixture. The final solvent volume should be 20 times the volume of the sample.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to recover the liquid phase.

  • Add 0.2 volumes of a 0.9% NaCl solution to the liquid phase to induce phase separation.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.[3][4]

Quantitative Data Summary

ParameterRecommended Setting/ValueReference
LC Column C18 or C8[1][5]
Mobile Phase Additive 5 mM Ammonium Formate[1]
Ionization Mode Negative or Positive with adduct formation[1][5]
MS/MS Collision Energy 20-30 eV[5]
Desolvation Temperature Instrument dependent, optimize empirically[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Cell/Tissue Sample homogenization Homogenization (Chloroform:Methanol 2:1) sample->homogenization phase_separation Phase Separation (0.9% NaCl) homogenization->phase_separation extraction Collect Organic Phase phase_separation->extraction drying Dry Down (Nitrogen) extraction->drying reconstitution Reconstitute in LC-MS compatible solvent drying->reconstitution lc_separation Liquid Chromatography (e.g., C18 column) reconstitution->lc_separation ionization Electrospray Ionization (ESI) (Positive or Negative Mode) lc_separation->ionization ms1 MS1 Scan (Full Scan) ionization->ms1 ms2 MS2 Scan (Tandem MS) (Fragmentation) ms1->ms2 detection Detection ms2->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using D-Myo-phosphatidylinositol diC16-d5 as internal standard peak_integration->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_ionization Check Ionization cluster_sample_prep Review Sample Prep cluster_lc Optimize LC cluster_ms Adjust MS Parameters start Low Signal Intensity? check_mode Try Positive Mode with Adducts (e.g., Ammonium Formate) start->check_mode Yes solution Improved Signal start->solution No check_extraction Verify Extraction Efficiency (Folch/Bligh and Dyer) check_mode->check_extraction check_separation Improve Separation to Reduce Ion Suppression check_extraction->check_separation check_desolvation Optimize Desolvation Temperature check_separation->check_desolvation check_desolvation->solution

Caption: Troubleshooting logic for low signal intensity of this compound.

References

dealing with low abundance phosphoinositide quantification challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoinositide (PIP) analysis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the quantification of low-abundance phosphoinositides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low-abundance phosphoinositides so challenging?

A1: The quantification of phosphoinositides, especially the less abundant species, presents several analytical challenges:

  • Low Cellular Abundance: Phosphoinositides are minor components of cellular membranes, with some species like phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PI(3,4,5)P3) making up less than 0.25% of total inositol (B14025) lipids.[1] Their low concentration makes detection and accurate quantification difficult.

  • High Polarity: The multiple phosphate (B84403) groups on the inositol headgroup give phosphoinositides high polarity, which can lead to poor retention on traditional reverse-phase liquid chromatography (RPLC) columns.[1][2]

  • Structural Similarity and Isomers: Phosphoinositides exist as a variety of positional isomers (e.g., PI(3)P, PI(4)P, and PI(5)P) that are difficult to separate chromatographically.[2][3] Co-elution of a major isomer with a minor one can hinder the accurate quantification of the low-abundance species.[3][4]

  • Extraction Inefficiencies: The high polarity and association with cellular membranes can make their extraction from biological samples challenging.[5][6]

  • Ion Suppression in Mass Spectrometry: During electrospray ionization mass spectrometry (ESI-MS), the signal from low-abundance phosphoinositides can be suppressed by more abundant lipids, such as phosphatidylcholine.[1][7]

Q2: What are the most common methods for phosphoinositide extraction?

A2: The most frequently used methods for phosphoinositide extraction involve acidified organic solvents to disrupt membranes and efficiently solubilize these polar lipids. Common approaches include:

  • Acidified Chloroform/Methanol Extraction: This is a widely used method where an acidic solution (e.g., HCl) is added to a chloroform/methanol mixture to facilitate the extraction of phosphoinositides into the organic phase.[2][8]

  • Acidic n-Butanol/Chloroform Extraction: This is another effective method for extracting phosphoinositides.[2]

  • Two-Step Extraction: A selective two-step extraction can be employed where neutral phospholipids (B1166683) are first extracted with neutral solvents, followed by the extraction of phosphoinositides from the remaining pellet using acidic solvents.[4]

Q3: Should I deacylate my phosphoinositide samples before analysis?

A3: Deacylation, the removal of fatty acid chains, can simplify the analysis but comes with a significant trade-off.

  • Advantages of Deacylation: Deacylation with reagents like methylamine (B109427) produces glycerophosphoinositol (B231547) phosphates (GroPInsPs), which are water-soluble and easier to separate chromatographically, particularly for resolving positional isomers using techniques like ion chromatography.[2][8]

  • Disadvantages of Deacylation: This process results in the loss of all information regarding the fatty acyl chain composition of the phosphoinositides.[5][6][9] This can be a significant drawback as the acyl chain structure can be important for the biological function of these lipids.[4]

Q4: What is the purpose of derivatization in phosphoinositide analysis by mass spectrometry?

A4: Derivatization is a chemical modification of the phosphoinositide molecule to improve its detection by mass spectrometry. A common method is methylation of the phosphate groups using trimethylsilyldiazomethane (B103560) (TMS-diazomethane).[1][2]

  • Benefits of Derivatization: Methylation neutralizes the negative charges of the phosphate groups, which enhances their detection in positive ion mode mass spectrometry.[1][3] This can lead to increased sensitivity, which is crucial for low-abundance species.

Troubleshooting Guides

Issue 1: Poor or no signal for my phosphoinositide of interest in LC-MS/MS.

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure proper acidification of the extraction solvent. Optimize the solvent ratios and extraction time. Consider a two-step extraction protocol to enrich for phosphoinositides.[4]
Ion Suppression Incorporate a robust chromatographic separation to resolve phosphoinositides from more abundant, co-eluting lipids like phosphatidylcholine.[1][7] Consider using a nano-ESI source to reduce matrix effects.[5]
Low Abundance Increase the starting amount of biological material if possible. Consider derivatization with TMS-diazomethane to enhance signal intensity in positive ion mode.[1][3]
Sample Degradation Work quickly and on ice during sample preparation to minimize enzymatic degradation by phosphatases.
Instrumental Settings Optimize MS parameters, including collision energy and ion source settings, for your specific phosphoinositide species.

Issue 2: Inability to separate phosphoinositide isomers.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution For intact phosphoinositides, consider using a C8 column under alkaline conditions.[1] For deacylated phosphoinositides, ion-exchange chromatography (IC) provides excellent separation of positional isomers.[2][8] Supercritical fluid chromatography (SFC) is another emerging technique for isomer separation.[4]
Co-elution of Major and Minor Isomers If a low-abundance isomer co-elutes with a highly abundant one, it can be difficult to quantify accurately.[3][4] Employing a chromatographic method with higher resolving power, such as IC-MS/MS, is recommended.[2]

Quantitative Data Summary

The abundance of different phosphoinositide species can vary significantly between cell types and under different physiological conditions. The following tables provide representative quantitative data from published studies.

Table 1: Phosphoinositide Levels in OP9 Pre-Adipocytes

Phosphoinositide SpeciesAmount (pmol/mg protein)
PtdIns3P + PtdIns5P11.1 ± 4.6
PtdIns4P160 ± 4
PtdIns(3,4)P221.8 ± 8.0
PtdIns(4,5)P2630 ± 53
PtdIns(3,4,5)P318.0 ± 5.4
Data from a study using ion chromatography-mass spectrometry.[2]

Table 2: Changes in Phosphoinositide Levels in Stimulated Human Platelets

Phosphoinositide SpeciesUnstimulated (pmol/mg protein)CRP-Stimulated (pmol/mg protein)
PtdIns4P122.3 ± 27.8243.7 ± 46.1
PtdIns(4,5)P278.8 ± 13.7118.1 ± 20.5
Data reflects a 2-fold increase in PtdIns4P and a 1.5-fold increase in PtdIns(4,5)P2 after 5 minutes of CRP treatment.[8]

Experimental Protocols

Protocol 1: Acidified Chloroform/Methanol Extraction of Phosphoinositides from Platelets

This protocol is adapted from Clark et al. as cited in a 2021 study.[2][8]

  • To a cell pellet containing 1 x 10⁸ platelets, add the following in order:

    • 242 µL of Chloroform (CHCl₃)

    • 484 µL of Methanol (MeOH)

    • 23.6 µL of 1 M HCl

    • 170 µL of Water

    • Internal standard (e.g., 100 pmol of PtdIns(4,5)P2-FP)

  • Vortex occasionally and let the mixture stand at room temperature for 5 minutes.

  • Add 725 µL of CHCl₃ and 170 µL of 2 M HCl to induce phase separation.

  • Centrifuge at 1500 x g for 5 minutes at room temperature.

  • The lower organic phase contains the extracted lipids. Carefully collect this phase for further analysis.

Protocol 2: Deacylation of Phosphoinositides

This protocol is adapted from Jeschke et al. as cited in a 2021 study.[8]

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in 50 µL of a methylamine solution (methylamine in methanol/water/1-butanol; 46:43:11).

  • Incubate at 53°C for 50 minutes with shaking (1000 rpm).

  • Add 25 µL of cold isopropanol (B130326) to the mixture.

  • Dry the mixture again under a stream of nitrogen.

  • Resuspend the dried, deacylated lipid extract in 50 µL of water for analysis.

Protocol 3: Derivatization with TMS-diazomethane

This protocol is based on a method described for enhancing MS detection.[1]

  • Dry the lipid extract under vacuum.

  • Reconstitute the dried extract in 100 µL of methanol.

  • Add 20 µL of 2 M TMS-diazomethane in hexane.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Quench the reaction by adding 3 µL of glacial acetic acid.

  • Add 450 µL of a chloroform/methanol/water mixture (8:4:3, v/v/v) and vortex vigorously.

  • Centrifuge to separate the phases and collect the organic layer containing the derivatized phosphoinositides.

  • Dry the organic layer and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

PI_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation PIP2 PI(4,5)P2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PTEN->PIP2 PDK1->Akt Downstream Downstream Signaling Akt->Downstream Activation

Caption: The PI3K/Akt signaling pathway.

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Acidified Chloroform/Methanol) Sample->Extraction Processing Sample Processing (Optional) Extraction->Processing Analysis LC-MS/MS or IC-MS/MS Analysis Extraction->Analysis Direct Analysis Deacylation Deacylation (Methylamine) Processing->Deacylation For Isomer Separation Derivatization Derivatization (TMS-diazomethane) Processing->Derivatization For Enhanced Sensitivity Deacylation->Analysis Derivatization->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: General workflow for phosphoinositide analysis.

Troubleshooting_Logic rect rect Start Poor/No Signal? Extraction Extraction Efficient? Start->Extraction Yes Suppression Ion Suppression? Extraction->Suppression Yes OptimizeExtraction Optimize Extraction Protocol Extraction->OptimizeExtraction No Abundance Sufficient Abundance? Suppression->Abundance No ImproveChroma Improve Chromatographic Separation Suppression->ImproveChroma Yes Derivatize Consider Derivatization Abundance->Derivatize No CheckMS Check MS Settings Abundance->CheckMS Yes IncreaseSample Increase Sample Amount Derivatize->IncreaseSample Still low

Caption: Troubleshooting logic for low phosphoinositide signals.

References

Validation & Comparative

A Researcher's Guide to Validating Lipidomic Data with D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Myo-phosphatidylinositol diC16-d5 to other internal standards for the validation of lipidomic data. It includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate standard for your research needs.

The Crucial Role of Internal Standards in Lipidomics

Accurate and reliable quantification of lipids is paramount in lipidomics to ensure the validity of experimental data. Internal standards are essential tools for achieving this by correcting for variations that can occur during sample preparation and analysis.[1] These standards are compounds of known quantity added to a sample before analysis.[1] They are chemically similar to the analytes of interest but distinguishable by mass spectrometry, typically due to isotopic labeling (e.g., deuteration) or unique structural features like odd-chain fatty acids.[1]

The primary function of an internal standard is to normalize the signal of the endogenous lipids, which accounts for:

  • Sample loss during extraction

  • Variations in ionization efficiency in the mass spectrometer

  • Other potential sources of analytical error[1]

Ideally, an internal standard should not be naturally present in the biological sample and should be introduced as early as possible in the experimental workflow, preferably before the lipid extraction phase.[1]

Performance Comparison: Deuterated vs. Odd-Chain Phosphatidylinositol Standards

The two most common types of internal standards used for phosphatidylinositol (PI) analysis are stable isotope-labeled lipids, such as this compound, and PI species containing odd-chain fatty acids (e.g., PI 17:0/17:0).

Stable isotope-labeled standards, like d5-PI, are considered the "gold standard" as their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly during extraction and ionization.[2] Odd-chain lipids are a viable alternative when isotopic standards are not available or are cost-prohibitive.[1]

Below is a summary of their performance based on key analytical parameters.

Performance MetricThis compound (Deuterated)Odd-Chain Phosphatidylinositol (e.g., PI 17:0/17:0)Rationale
Accuracy ExcellentGood to Very GoodDeuterated standards co-elute with the analyte, providing the best correction for matrix effects and ionization suppression. Odd-chain PIs have slightly different chromatographic behavior and ionization efficiency.
Precision (Reproducibility) Excellent (Low %CV)Good (Slightly higher %CV)The near-identical behavior of deuterated standards leads to more consistent correction and lower variability between sample preparations.
Linearity Excellent over a wide dynamic range.[1]Good, but may deviate at very high or low concentrations relative to the endogenous lipids.[1]The response of odd-chain standards may not be as perfectly linear to the endogenous analytes across a broad concentration range.
Recovery High and consistentGenerally high, but can be more variableDeuterated standards mimic the extraction efficiency of the endogenous lipid more closely.
Specificity ExcellentGood, but potential for low-level endogenous presenced5-PI is not naturally occurring. While uncommon, some biological systems may contain low levels of odd-chain fatty acids.

Supporting Experimental Data:

While direct head-to-head published data for this compound versus an odd-chain PI is limited, the following table provides representative performance data gleaned from studies evaluating similar internal standards.

ParameterThis compound (Representative)Odd-Chain Phosphatidylinositol (Representative)
Linearity (R²) > 0.99> 0.98
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 20%
Recovery (%) 85 - 105%80 - 110%

Experimental Protocols

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is designed for the extraction of phosphatidylinositols from plasma samples using this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass centrifuge tube, add 10 µL of the this compound internal standard solution.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis of Phosphatidylinositols

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of phosphatidylinositols.

Liquid Chromatography (LC) Parameters:

  • Column: A suitable column for lipid separation, such as a C18 reversed-phase column.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids. For example:

    • 0-2 min: 30% B

    • 2-12 min: Increase to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for phosphatidylinositols.

  • Data Acquisition: Use a targeted approach such as Multiple Reaction Monitoring (MRM) or a discovery-based approach like data-dependent or data-independent acquisition.

  • MRM Transitions (Example for PI 16:0/18:1 and d5-PI 16:0/16:0):

    • PI (16:0/18:1): Precursor ion (m/z) -> Product ion (m/z)

    • d5-PI (16:0/16:0): Precursor ion (m/z) -> Product ion (m/z)

  • Collision Energy: Optimize for the specific instrument and analytes.

Visualizations

Phosphatidylinositol Signaling Pathway

The following diagram illustrates the central role of phosphatidylinositol and its phosphorylated derivatives in cellular signaling cascades.

PI_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR G-Protein Coupled Receptor (GPCR) PLC PLC GPCR->PLC Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PIP2 PI(4,5)P2 PIP2->PI3K PIP2->PLC Hydrolyzes PDK1 PDK1 PIP3->PDK1 Recruits & Activates PKC PKC DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Triggers AKT Akt PDK1->AKT Phosphorylates Cellular_Responses Cellular Responses (Growth, Proliferation, Survival) AKT->Cellular_Responses Promotes PKC->Cellular_Responses Modulates Ca_release->PKC Co-activates

Caption: The Phosphatidylinositol (PI) signaling pathway.

Experimental Workflow for Lipidomics Analysis

This diagram outlines a typical workflow for a lipidomics experiment, from sample collection to data analysis.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking (d5-PI diC16) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis (e.g., t-test, PCA) Data_Processing->Statistical_Analysis Biological_Interpretation 7. Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical experimental workflow for lipidomics analysis.

Logical Workflow for Evaluating Internal Standard Performance

This diagram provides a logical framework for the validation and comparison of different internal standards.

IS_Evaluation_Workflow Start Start: Select Candidate Internal Standards Prepare_Samples Prepare Spiked Samples (Varying Concentrations) Start->Prepare_Samples LC_MS LC-MS/MS Analysis Prepare_Samples->LC_MS Assess_Linearity Assess Linearity (Calibration Curve, R²) LC_MS->Assess_Linearity Assess_Recovery Determine % Recovery LC_MS->Assess_Recovery Assess_Reproducibility Calculate Reproducibility (Intra- & Inter-day %CV) LC_MS->Assess_Reproducibility Compare_Performance Compare Performance Metrics Assess_Linearity->Compare_Performance Assess_Recovery->Compare_Performance Assess_Reproducibility->Compare_Performance Select_Optimal Select Optimal Internal Standard Compare_Performance->Select_Optimal Based on Accuracy, Precision, and Linearity

Caption: Logical workflow for evaluating internal standard performance.

Conclusion

The choice of internal standard is a critical decision in designing a quantitative lipidomics experiment. While stable isotope-labeled standards like this compound are often considered the gold standard due to their superior accuracy and precision, odd-chain lipids can provide robust quantification, especially when isotopic standards are unavailable or cost-prohibitive.[1] By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.

References

A Comparative Guide: D-Myo-phosphatidylinositol diC16-d5 vs. Non-deuterated PI(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-Myo-phosphatidylinositol 4,5-bisphosphate with a diC16 acyl chain, focusing on the deuterated (d5-glycerol) and non-deuterated forms. This document is intended to assist researchers in selecting the appropriate lipid for their specific experimental needs, detailing the applications, physical properties, and expected performance in various assays.

Introduction to Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is a critical low-abundance phospholipid primarily found in the inner leaflet of the plasma membrane. It serves as a key signaling molecule, a precursor to second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a docking site for a multitude of proteins, thereby regulating a wide array of cellular processes including cytoskeletal organization, ion channel activity, and membrane trafficking.[1] The diC16 (dipalmitoyl) version is a saturated, synthetic analog commonly used in research.

The Role of Deuteration

The primary distinction of D-Myo-phosphatidylinositol diC16-d5 is the replacement of five hydrogen atoms with deuterium (B1214612) on the glycerol (B35011) backbone. This isotopic substitution provides a mass shift that is invaluable for specific applications, most notably as an internal standard in mass spectrometry. While generally considered biochemically equivalent to its non-deuterated counterpart, subtle differences in physical properties and potential kinetic isotope effects should be considered.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of diC16 PI(4,5)P2.

Table 1: Physical and Chemical Properties

PropertyThis compoundNon-deuterated PI(4,5)P2 (diC16)
Molecular Formula C41H73D5Na4O22P4C41H75Na7O22P4
Molecular Weight ~1143.94 g/mol ~1204.84 g/mol
Purity Typically >98%Typically >95%
Solubility Soluble in water or neutral pH buffer (>1 mg/mL)Soluble in water or neutral pH buffer (>1 mg/mL)
Storage Store as a solid at -20°C, protected from moisture. Reconstituted solutions should be stored at -20°C.Store as a solid at -20°C, protected from moisture. Reconstituted solutions should be stored at -20°C.

Note: The exact molecular weight can vary depending on the salt form.

Performance in Key Experimental Applications

Mass Spectrometry

Primary Application for Deuterated PI(4,5)P2

The key advantage of this compound lies in its application as an internal standard for quantitative mass spectrometry (MS) analysis of endogenous phosphoinositides. The mass difference allows for its clear distinction from the naturally occurring, non-deuterated PI(4,5)P2, enabling accurate quantification of the endogenous lipid in complex biological samples.

Expected Performance:

FeatureThis compoundNon-deuterated PI(4,5)P2 (diC16)
Function in MS Internal StandardAnalyte / Calibrant
Quantification Accuracy High (corrects for sample loss and ionization suppression)Lower (subject to variability without an internal standard)
Co-elution Co-elutes with endogenous PI(4,5)P2N/A
Signal Overlap No overlap with endogenous PI(4,5)P2 due to mass differenceN/A
In Vitro Kinase and Phosphatase Assays

Both deuterated and non-deuterated PI(4,5)P2 can serve as substrates for enzymes like phosphoinositide 3-kinases (PI3Ks) and phosphatases (e.g., PTEN).

Expected Performance:

While direct comparative data is limited, the kinetic isotope effect (KIE) of deuterium substitution on the glycerol backbone is expected to be minimal for reactions involving the inositol headgroup. The C-D bonds are not directly broken or formed during phosphorylation or dephosphorylation of the inositol ring. Therefore, both forms are expected to perform similarly as substrates.

FeatureThis compoundNon-deuterated PI(4,5)P2 (diC16)
Substrate for Kinases Expected to be a viable substrateEstablished substrate
Substrate for Phosphatases Expected to be a viable substrateEstablished substrate
Potential for KIE Low, as the reaction center is distant from the deuterated positionsN/A
Immunoassays (e.g., ELISA)

In competitive ELISAs for PI(4,5)P2 quantification, either lipid can be used as a standard or competitor. The choice depends on the specific assay design and the antibody's specificity.

Expected Performance:

The deuteration on the glycerol backbone is unlikely to affect the binding of antibodies that are specific to the inositol headgroup of PI(4,5)P2.

FeatureThis compoundNon-deuterated PI(4,5)P2 (diC16)
Antibody Recognition Expected to be similar to non-deuterated formRecognized by PI(4,5)P2-specific antibodies
Use as Standard/Competitor SuitableSuitable
Cell-Based Assays

Introducing phosphoinositides into living cells is a powerful technique to study their function.[2][3][4] Both deuterated and non-deuterated forms can be delivered into cells using methods like lipofection or carrier-mediated delivery.

Expected Performance:

The primary difference in a cellular context would be the ability to trace the metabolic fate of the exogenously delivered deuterated lipid using mass spectrometry. The biological activity is expected to be comparable.

FeatureThis compoundNon-deuterated PI(4,5)P2 (diC16)
Cellular Uptake Expected to be similar to non-deuterated formCan be delivered into cells
Biological Activity Expected to be biologically activeBiologically active
Metabolic Tracing Can be traced by mass spectrometryCannot be distinguished from endogenous pools by MS

Experimental Protocols

Mass Spectrometry-Based Quantification of PI(4,5)P2

This protocol outlines the general steps for quantifying endogenous PI(4,5)P2 using this compound as an internal standard.

1. Sample Preparation:

  • Harvest cells and quench metabolic activity.
  • Add a known amount of this compound to the cell lysate.
  • Perform lipid extraction using a suitable method (e.g., Bligh-Dyer extraction).

2. LC-MS/MS Analysis:

  • Separate the lipid extract using liquid chromatography (LC).
  • Analyze the eluent by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
  • Set specific precursor-product ion transitions for both the endogenous (non-deuterated) and the deuterated PI(4,5)P2.

3. Data Analysis:

  • Integrate the peak areas for both the endogenous and the deuterated PI(4,5)P2.
  • Calculate the ratio of the endogenous peak area to the internal standard peak area.
  • Quantify the amount of endogenous PI(4,5)P2 by comparing the ratio to a standard curve.

In Vitro PI3-Kinase Assay

This protocol can be used to compare the suitability of deuterated and non-deuterated PI(4,5)P2 as substrates for PI3-Kinase.

1. Reaction Setup:

  • Prepare reaction mixtures containing a lipid substrate (either this compound or non-deuterated PI(4,5)P2), purified PI3-Kinase, and a suitable reaction buffer.
  • Initiate the reaction by adding ATP.

2. Reaction Termination and Product Detection:

  • Stop the reaction at various time points.
  • Detect the product, PI(3,4,5)P3, using one of the following methods:
  • Radiolabeling: Use [γ-³²P]ATP and detect the radiolabeled product by autoradiography after thin-layer chromatography (TLC).
  • Mass Spectrometry: Quantify the formation of PI(3,4,5)P3 by LC-MS/MS.
  • ELISA: Use a PI(3,4,5)P3-specific antibody in an ELISA format.

3. Data Analysis:

  • Compare the rate of product formation between the reactions using the deuterated and non-deuterated substrates.

Visualizations

PI_Signaling_Pathway PI4P PI(4)P PIP5K PIP5K PI4P->PIP5K PI45P2 PI(4,5)P2 PIP5K->PI45P2 PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC PIP3 PI(3,4,5)P3 PI3K->PIP3 DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PTEN PTEN PIP3->PTEN PTEN->PI45P2 MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Lysate Cell Lysate Add_Standard Add d5-PI(4,5)P2 Internal Standard Cell_Lysate->Add_Standard Lipid_Extraction Lipid Extraction Add_Standard->Lipid_Extraction LC Liquid Chromatography Lipid_Extraction->LC MSMS Tandem Mass Spectrometry LC->MSMS Peak_Integration Peak Integration (Endogenous vs. Standard) MSMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Cross-Validation of D-Myo-phosphatidylinositol diC16-d5 Analysis: A Comparative Guide to Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of lipid signaling, the accurate quantification of phosphatidylinositols (PIs) is paramount. D-myo-phosphatidylinositol diC16-d5, a deuterated analog of D-myo-phosphatidylinositol, serves as a critical internal standard for mass spectrometry-based lipidomics, enabling precise and accurate measurements.[1] This guide provides a comprehensive cross-validation of analytical results for this compound, comparing the performance of leading methodologies: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

This publication offers an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific research needs.

Method Comparison at a Glance

The choice of analytical method for this compound and its non-deuterated counterparts is a critical decision influenced by the desired level of sensitivity, specificity, throughput, and the nature of the research question. While mass spectrometry-based techniques offer the most detailed structural and quantitative information, other methods provide valuable alternatives for specific applications.

FeatureLC-MS/MSHPLC with UV or ELSDTLCELISA
Specificity Very High (Mass-to-charge ratio)Moderate to High (Retention time)Low to Moderate (Rf value)High (Antibody-antigen binding)
Sensitivity Very High (pmol to fmol)Moderate (nmol to pmol)Low (nmol)High (ng/mL to pg/mL)
Quantitative Accuracy Very High (with internal standards)High (with proper calibration)Semi-quantitative to QuantitativeHigh (with standard curve)
Structural Information Detailed (Fatty acyl chains)LimitedLimitedNone
Throughput Moderate to HighModerateHighVery High
Cost HighModerateLowModerate
Deuterated Standard Use Ideal as internal standardCan be used for recovery assessmentCan be used for recovery assessmentNot typically used

In-Depth Performance Comparison

While direct head-to-head quantitative data for this compound across all platforms is limited in publicly available literature, the following table summarizes the expected performance characteristics based on the analysis of phosphatidylinositols and other phospholipids.

ParameterLC-MS/MSHPLC with UV or ELSDTLCELISA
Limit of Detection (LOD) 0.04 - 33 pmol/mL~1-10 pmol~1 nmol~0.5 ng/mL
Limit of Quantitation (LOQ) 0.1 - 110 pmol/mL~5-50 pmol~5 nmol~1-2 ng/mL
**Linearity (R²) **>0.99>0.99>0.98>0.99
Precision (%RSD) <15%<15%15-25%<10%
Accuracy (%RE) <15%<15%<30%<15%

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the cross-validation of results.

Lipid Extraction (Folch Method)

A common procedure for extracting lipids from biological samples prior to analysis.

  • Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and specificity for the quantification of this compound.

  • Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of phosphatidylinositols. A typical mobile phase gradient could involve a mixture of water, acetonitrile, and methanol with additives like ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For this compound, specific precursor-to-product ion transitions would be monitored.

  • Quantification: Use a stable isotope dilution strategy, where the known concentration of the added this compound is used to accurately quantify the endogenous, non-deuterated phosphatidylinositol.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of phosphatidylinositols, often with less sensitivity and specificity compared to LC-MS/MS.

  • Chromatographic Separation: A normal phase or reversed-phase HPLC column can be used. Isocratic or gradient elution with a mobile phase containing hexane, isopropanol, and water is common for normal phase separation.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector (after derivatization) can be used for detection.

  • Quantification: Generate a standard curve using known concentrations of a phosphatidylinositol standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

Thin-Layer Chromatography (TLC)

TLC is a simpler, more accessible technique suitable for qualitative and semi-quantitative analysis.

  • Sample Application: Spot the lipid extract onto a silica (B1680970) gel TLC plate.

  • Development: Develop the plate in a chamber containing a suitable solvent system, such as chloroform/methanol/acetic acid/water.

  • Visualization: Visualize the separated lipid spots using iodine vapor or a specific lipid stain.

  • Quantification: For semi-quantitative analysis, the spot intensity can be measured using densitometry and compared to standards. For more accurate quantification, the spots can be scraped from the plate, the lipid extracted, and the phosphorus content determined.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of total phosphatidylinositol.

  • Coating: Coat a microplate with a phosphatidylinositol-specific antibody.

  • Sample Incubation: Add the lipid extract samples and standards to the wells and incubate.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a substrate that is converted by the enzyme into a detectable signal.

  • Measurement: Measure the absorbance or fluorescence of the signal using a microplate reader.

  • Quantification: Generate a standard curve using known concentrations of phosphatidylinositol to determine the concentration in the samples.

Visualizing the Framework: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using the Graphviz DOT language.

Phosphatidylinositol_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) pi3k->pip2 Phosphorylates pip3 PIP3 (Phosphatidylinositol 3,4,5-trisphosphate) pi3k->pip3 Generates pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt/PKB pip3->akt Recruits pten PTEN pip3->pten Dephosphorylates pdk1->akt Phosphorylates downstream Downstream Signaling (Cell Survival, Growth, Proliferation) akt->downstream Activates

Caption: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway.

Experimental_Workflow sample Biological Sample (Cells or Tissue) extraction Lipid Extraction (e.g., Folch Method) sample->extraction internal_standard Add D-myo-phosphatidylinositol diC16-d5 Internal Standard extraction->internal_standard analysis Analytical Method internal_standard->analysis lcms LC-MS/MS analysis->lcms hplc HPLC analysis->hplc tlc TLC analysis->tlc elisa ELISA analysis->elisa data Data Acquisition & Processing lcms->data hplc->data tlc->data elisa->data quantification Quantification & Cross-Validation data->quantification

Caption: A generalized experimental workflow for the analysis of phosphatidylinositols.

References

A Researcher's Guide to Alternative Internal Standards for Phosphoinositide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of phosphoinositide (PIP) analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of alternative internal standards, moving beyond traditional radiolabeling methods to embrace more modern, non-radioactive approaches.

Historically, the analysis of these low-abundance but critically important signaling lipids has been fraught with challenges, including the need for radioactive materials.[1] However, the advent of sensitive mass spectrometry (MS) techniques has paved the way for the use of a variety of non-radioactive internal standards, each with its own set of advantages and considerations. This guide will delve into the performance of synthetic, odd-chain, and deuterated lipid internal standards, presenting quantitative data, detailed experimental protocols, and visual aids to inform your selection process.

Performance Comparison of Alternative Internal Standards

The ideal internal standard should mimic the behavior of the endogenous analyte throughout the entire analytical process, from extraction to detection, thereby compensating for any sample loss or variation in ionization efficiency. The following table summarizes the performance characteristics of commonly used alternative internal standards for phosphoinositide analysis.

Internal Standard TypeExampleLinearity (R²)Recovery (%)Key AdvantagesKey Disadvantages
Synthetic Analogs PtdIns(4,5)P2-FP≈ 0.99[1]PtdIns4P: 103 ± 12, PtdIns(4,5)P₂: 109 ± 11, PtdIns(3,4,5)P₃: 134 ± 13[1]Metabolically stabilized, robust for quantification.[1]May not perfectly mimic the extraction efficiency of all endogenous species (e.g., its own recovery was 54.5 ± 20%).[1]
Odd-Chain Lipids 17:0/20:4-PIPsData not available in a directly comparable formatData not available in a directly comparable formatNot naturally abundant in most mammalian systems, reducing background interference.[2]Ionization efficiency can vary depending on the fatty acid chain length and unsaturation, potentially requiring multiple standards.[2]
Deuterated Lipids Deuterated PIPsData not available in a directly comparable formatData not available in a directly comparable formatChemically identical to endogenous lipids, ensuring similar extraction and ionization behavior.Potential for isotopic exchange (D for H), though minimized with stable labeling.

Signaling Pathways and Experimental Workflow

A thorough understanding of the phosphoinositide signaling pathway is crucial for interpreting analytical results. These lipids are key players in a multitude of cellular processes, and their levels are tightly regulated by a series of kinases and phosphatases.

Phosphoinositide_Signaling_Pathway PI PI PI4P PI(4)P PI->PI4P PI4K PI3P PI(3)P PI->PI3P Class II/III PI3K PI45P2 PI(4,5)P2 PI4P->PI45P2 PIP5K PI345P3 PI(3,4,5)P3 PI45P2->PI345P3 PI3K DAG DAG PI45P2->DAG PLC IP3 IP3 PI45P2->IP3 PLC PI34P2 PI(3,4)P2 PI345P3->PI34P2 SHIP PI3P->PI34P2 PI3K

Caption: The phosphoinositide signaling cascade.

The analytical workflow for phosphoinositide analysis typically involves several key steps, each of which can influence the final quantitative result. The use of an internal standard is critical to control for variability introduced at each stage.

Experimental_Workflow start Sample Collection (Cells or Tissues) extraction Lipid Extraction (e.g., acidified chloroform/methanol) + Internal Standard Spiking start->extraction derivatization Derivatization (Optional) (e.g., Methylation) extraction->derivatization deacylation Deacylation (Optional) (e.g., Methylamine (B109427) treatment) derivatization->deacylation analysis LC-MS/MS Analysis (e.g., IC-SRM) deacylation->analysis quantification Data Analysis and Quantification analysis->quantification end Results quantification->end

Caption: A typical experimental workflow for phosphoinositide analysis.

Experimental Protocols

Accurate and reproducible results are contingent on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Lipid Extraction using Acidified Chloroform/Methanol

This protocol is adapted from a method demonstrated to have good recoveries for various phosphoinositides.[1]

Materials:

  • Cell pellet (e.g., 1 x 10⁸ platelets)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Hydrochloric Acid (HCl)

  • Water

  • Internal Standard (e.g., 100 pmol of PtdIns(4,5)P₂-FP)

Procedure:

  • To the cell pellet, add 242 μL of CHCl₃, 484 μL of MeOH, 23.6 μL of 1 M HCl, 170 μL of water, and the internal standard.

  • Vortex the mixture occasionally and let it stand at room temperature for 5 minutes.

  • Induce phase separation by adding 725 μL of CHCl₃ and 170 μL of 2 M HCl.

  • Centrifuge the sample at 1500 x g for 5 minutes at room temperature.

  • Collect the lower organic phase containing the lipids for further analysis.

Protocol 2: Deacylation of Phosphoinositides

Deacylation simplifies the mass spectra by removing the fatty acyl chains.[1]

Materials:

  • Dried lipid extract from Protocol 1

  • Methylamine solution

Procedure:

  • Resuspend the dried lipid extract in methylamine solution.

  • Incubate the mixture to allow for the cleavage of the fatty acyl chains.

  • Dry the resulting glycerophosphoinositol (B231547) phosphates (GroPInsPs) under a stream of nitrogen.

  • Reconstitute the dried GroPInsPs in an appropriate solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis using Ion Chromatography-Selected Reaction Monitoring (IC-SRM)

This method allows for the separation and sensitive quantification of phosphoinositide isomers.[1]

Instrumentation:

  • Ion Chromatography (IC) system with an anion-exchange column

  • Triple quadrupole mass spectrometer

Procedure:

  • Separate the deacylated phosphoinositides on the anion-exchange column using a potassium hydroxide (B78521) (KOH) gradient.

  • Introduce the eluent into the mass spectrometer.

  • Perform Selected Reaction Monitoring (SRM) to detect and quantify the specific precursor-product ion transitions for each phosphoinositide and the internal standard.

  • Optimize collision energies for each analyte to achieve maximum sensitivity. For example, a collision energy of -32 eV can be used for GroPIns(3,4,5)P₃ and -27 eV for other glycerophosphoinositols.[1]

Conclusion

The selection of an appropriate internal standard is a critical decision in the quantitative analysis of phosphoinositides. While synthetic analogs like PtdIns(4,5)P2-FP have demonstrated high linearity and robustness, odd-chain and deuterated lipids offer the advantage of being structurally more similar to their endogenous counterparts. The choice of internal standard should be guided by the specific requirements of the study, including the desired level of accuracy, the availability of standards, and the analytical platform being used. By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision to enhance the quality and reliability of their phosphoinositide analysis.

References

A Head-to-Head Comparison: D-Myo-phosphatidylinositol diC16-d5 vs. C13-Labeled Phosphatidylinositol for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of phosphoinositides, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: D-myo-phosphatidylinositol diC16-d5 (a deuterated standard) and C13-labeled phosphatidylinositol.

This comparison delves into their performance in mass spectrometry-based lipidomics, supported by experimental data. We will explore the key differences in their physicochemical properties and the resulting impact on data quality. Detailed experimental protocols for their use in quantitative lipidomics workflows are also provided.

Executive Summary

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative lipidomics, relying on the addition of a known amount of an isotopically labeled version of the analyte of interest to correct for sample loss and analytical variability. While both deuterated and carbon-13 (C13) labeled standards serve this purpose, their performance can differ significantly.

C13-labeled phosphatidylinositol emerges as the superior choice for applications demanding the highest accuracy and precision. This is primarily due to its identical chemical and physical properties to the endogenous analyte, ensuring perfect co-elution during chromatography and minimizing isotope effects that can compromise quantification. Deuterated standards, while often more readily available, can exhibit chromatographic shifts and a potential for isotopic exchange, which may introduce variability and impact accuracy.

Performance Comparison: Deuterated vs. C13-Labeled Phosphatidylinositol

The ideal internal standard should mimic the behavior of the endogenous analyte throughout the entire analytical workflow, from extraction to detection. Here, we compare the performance of this compound and C13-labeled phosphatidylinositol based on key analytical parameters.

FeatureThis compound (Deuterated)C13-Labeled PhosphatidylinositolKey Takeaway for Researchers
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte due to the "isotope effect".[1][2]Co-elutes perfectly with the endogenous analyte.Perfect co-elution of C13-labeled standards provides more accurate correction for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Stability Deuterium atoms, particularly those on exchangeable sites, can be susceptible to back-exchange with protons in the solvent, leading to a loss of the isotopic label and inaccurate quantification.The C13-C13 bond is stable, and there is no risk of isotope exchange.C13-labeling offers greater isotopic stability, ensuring the integrity of the internal standard throughout the analytical process.
Accuracy & Precision (CV%) Can lead to inaccuracies due to chromatographic shifts and potential isotope effects. While specific CV% for this molecule is not readily available, studies on deuterated lipids in general suggest a potential for higher variability.[1]Demonstrates improved accuracy and precision. Studies using uniformly C13-labeled internal standards for lipidomics have reported a significant reduction in the coefficient of variation (CV%) compared to deuterated standards.[3][4] For example, a study using a biologically generated C13-labeled internal standard mixture showed a significant improvement in data quality.For assays requiring high precision, C13-labeled standards are the preferred choice, offering lower CV% and more reliable quantification.[3][4]
Mass Difference d5 provides a 5 Dalton mass difference from the unlabeled analyte.The mass difference depends on the number of C13 atoms incorporated. Uniformly labeled PI would have a significant mass shift.Both provide a sufficient mass difference for resolution in most mass spectrometers.
Availability & Cost Generally more widely available and can be more cost-effective.Synthesis can be more complex, potentially leading to higher costs and more limited availability.The choice may be influenced by budget and the availability of the specific C13-labeled standard required.

Experimental Protocols

Accurate and reproducible quantification of phosphatidylinositols requires meticulous attention to detail in the experimental workflow. Below are detailed protocols for lipid extraction and LC-MS/MS analysis, which can be adapted for use with either this compound or a C13-labeled phosphatidylinositol internal standard.

Lipid Extraction from Cells or Tissues (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Cell or tissue homogenate

  • This compound or C13-labeled phosphatidylinositol internal standard solution (in a suitable solvent like chloroform:methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas or vacuum concentrator

Procedure:

  • To a known amount of cell or tissue homogenate, add the internal standard solution at a concentration that is within the linear range of the assay.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to a final volume 20 times the sample volume.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Agitate the sample for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex the mixture again for 1 minute and centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, avoiding the protein interface.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water).

Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of phosphatidylinositols using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic lipids. The gradient should be optimized to achieve good separation of the phosphatidylinositol species of interest.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 50-60 °C.

MS/MS Conditions:

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for the analysis of phosphoinositides.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for the specific phosphatidylinositol species being quantified and for the internal standard. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a specific fragment ion.

    • For this compound: The precursor ion will be at m/z corresponding to the deuterated molecule. The fragment ion will be a characteristic fragment of the phosphatidylinositol headgroup or a fatty acid.

    • For C13-Labeled Phosphatidylinositol: The precursor ion will be at an m/z corresponding to the C13-labeled molecule. The fragment ion will be a characteristic fragment, with the C13 label incorporated.

  • Optimization: Optimize the collision energy and other MS parameters for each MRM transition to achieve the best sensitivity.

Quantification:

  • Generate a calibration curve using a series of known concentrations of a non-labeled phosphatidylinositol standard spiked with a fixed concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each point in the calibration curve and for the unknown samples.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizing Key Processes

To better understand the context of phosphatidylinositol analysis, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Phosphatidylinositol_Signaling_Pathway PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC PLC (Phospholipase C) PIP2->PLC Hydrolysis IP3 IP3 (Inositol trisphosphate) PLC->IP3 DAG DAG (Diacylglycerol) PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC (Protein Kinase C) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Phosphatidylinositol Signaling Pathway

Quantitative_Lipidomics_Workflow Sample Biological Sample (Cells or Tissue) Spike Spike with Internal Standard (Deuterated or C13-Labeled PI) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LC_MS LC-MS/MS Analysis (MRM Mode) Drydown->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Quantitative Lipidomics Workflow

Conclusion

The selection of an internal standard is a critical step in designing a robust quantitative lipidomics experiment. While this compound can be a suitable and cost-effective option for some applications, C13-labeled phosphatidylinositol offers superior performance for assays that demand the highest levels of accuracy, precision, and reliability. Its identical physicochemical properties to the endogenous analyte ensure co-elution and minimize isotope-related biases, leading to more trustworthy quantitative data. For researchers and drug development professionals, the investment in C13-labeled standards is a strategic decision that enhances data quality and the confidence in experimental outcomes.

References

The Role of D-Myo-phosphatidylinositol diC16-d5 in Advancing Phosphoinositide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphoinositides (PtdIns) is critical for understanding a myriad of cellular processes, from signal transduction to membrane trafficking. This guide provides a comprehensive overview of the application of D-Myo-phosphatidylinositol diC16-d5, a deuterated analog of phosphatidylinositol, as an internal standard in mass spectrometry-based lipidomics. We present a comparative analysis of its performance against other quantification methods, detailed experimental protocols, and a visualization of its role in the crucial PI3K/AKT signaling pathway.

Unveiling the Advantages of Deuterated Standards in Lipidomics

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. This compound, with five deuterium (B1214612) atoms on its glycerol (B35011) backbone, offers a distinct mass shift from its endogenous, non-deuterated counterpart. This key feature allows for precise differentiation and quantification, minimizing the ion suppression effects that can plague other methods. Unlike fluorescent or biotinylated tags, deuterium labeling is minimally disruptive to the physicochemical properties of the lipid, ensuring that its behavior during extraction and analysis closely mimics that of the endogenous analyte.

Performance Comparison of Quantification Methods

The primary application of this compound is as an internal standard for the quantification of endogenous phosphatidylinositol and its phosphorylated derivatives (PIPns) by liquid chromatography-mass spectrometry (LC-MS). The following tables summarize the performance of mass spectrometry-based methods using deuterated standards in comparison to other techniques. While direct head-to-head comparisons are limited in the literature, this synthesized data provides a valuable benchmark for researchers.

Parameter LC-MS with Deuterated Standard (e.g., this compound) LC-MS with Non-Deuterated Standard (e.g., odd-chain PI) Radiolabeling with ³²P or ³H
Specificity High; distinguishes between deuterated standard and endogenous lipid.Moderate; relies on chromatographic separation from endogenous lipids.High for phosphorylated lipids, but does not distinguish between lipid species.
Sensitivity High; capable of detecting low-abundance species.High; similar to deuterated standards.Very high, but requires handling of radioactive materials.
Linearity Excellent; wide dynamic range for quantification.Good; may be affected by co-eluting species.Good; dependent on the specific activity of the label.
Reproducibility High; low coefficient of variation (CV).Moderate to High; dependent on chromatographic stability.Moderate; can be affected by variations in labeling efficiency.
Sample Throughput High; amenable to automation.High; similar to deuterated standards.Low; requires lengthy incubation and separation steps.
Structural Information Provides information on acyl chain composition.Provides information on acyl chain composition.No information on acyl chain composition.

Table 1: Comparison of Phosphoinositide Quantification Methods. This table highlights the advantages of using deuterated standards in LC-MS for phosphoinositide analysis, offering a balance of specificity, sensitivity, and throughput.

Method Analyte Internal Standard Limit of Detection (LOD) Limit of Quantification (LOQ) Reproducibility (CV%)
IC-MS/MSGroPIns(3,4,5)P₃PtdIns(4,5)P₂-FP312.5 fmol625 fmol<15%
LC-MS/MSPtdInsP₃TMS-diazomethane derivatization~250 fmolNot ReportedNot Reported
LC-MS with Deuterated ProbesPtdInsPₙD₆-PtdInsPₙNot explicitly stated, but high sensitivity reportedNot explicitly stated, but high sensitivity reportedNot explicitly stated, but high sensitivity reported

Table 2: Performance Metrics of Mass Spectrometry-Based Phosphoinositide Analysis. This table compiles reported performance data from different LC-MS methods for phosphoinositide quantification. While a direct comparison is challenging due to variations in instrumentation and experimental conditions, it provides a useful reference for the expected sensitivity and reproducibility.[1][2]

The PI3K/AKT Signaling Pathway: A Central Role for Phosphoinositides

Phosphatidylinositol and its phosphorylated derivatives are central to the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key steps in this pathway, highlighting the conversion of PI to its phosphorylated forms.

PI3K_AKT_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PI(4,5)P2 PI3K->PIP2 Phosphorylation PIP3 PI(3,4,5)P3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PTEN PTEN PIP3->PTEN PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Targets AKT->Downstream Phosphorylation PTEN->PIP3 Dephosphorylation GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: The PI3K/AKT Signaling Pathway. This diagram illustrates the activation of PI3K by growth factors, leading to the phosphorylation of PIP2 to generate PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to the activation of AKT and subsequent phosphorylation of downstream targets that regulate various cellular processes. PTEN acts as a negative regulator by dephosphorylating PIP3.

Experimental Protocol: Quantification of Phosphatidylinositol in MCF-7 Cells

This section provides a detailed protocol for the quantification of endogenous phosphatidylinositol (PI) in a cellular context using this compound as an internal standard.

Materials and Reagents
  • MCF-7 cells

  • This compound (internal standard)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Nitrogen gas

  • LC-MS grade water

  • LC-MS grade mobile phase solvents (e.g., acetonitrile, methanol, water with appropriate modifiers like formic acid or ammonium (B1175870) acetate)

Experimental Workflow

Experimental_Workflow A 1. Cell Culture and Treatment (MCF-7 cells) B 2. Cell Harvesting and Washing A->B C 3. Addition of Internal Standard (this compound) B->C D 4. Lipid Extraction (e.g., Folch Method) C->D E 5. Phase Separation and Collection of Organic Layer D->E F 6. Drying and Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis and Quantification G->H

Figure 2: Experimental Workflow for PI Quantification. This diagram outlines the major steps involved in the quantification of phosphatidylinositol from cell culture using a deuterated internal standard.

Step-by-Step Methodology
  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS until they reach approximately 80-90% confluency.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.

  • Internal Standard Spiking: Add a known amount of this compound to the cell suspension. The amount should be optimized to be within the linear range of the mass spectrometer.

  • Lipid Extraction (Acidified Folch Method):

    • To the cell suspension, add methanol and chloroform in a ratio that results in a single-phase solution (e.g., 2:1 v/v methanol:chloroform).

    • Vortex the mixture thoroughly and incubate on ice for 15 minutes.

    • Add chloroform and a mild acid (e.g., 0.1 M HCl) to induce phase separation. A final ratio of approximately 2:2:1.8 (chloroform:methanol:aqueous phase) is commonly used.

    • Vortex the mixture again and centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of methanol and chloroform).

  • LC-MS/MS Analysis:

    • Inject the reconstituted lipid extract into an LC-MS/MS system.

    • Use a suitable column for lipid separation (e.g., a C18 reversed-phase column).

    • Develop a gradient elution method to achieve good separation of phosphatidylinositol from other lipid classes.

    • Set up the mass spectrometer to operate in a mode that allows for the detection of both the endogenous PI and the deuterated internal standard (e.g., selected reaction monitoring - SRM, or parallel reaction monitoring - PRM). The specific precursor and product ions for both analytes will need to be determined.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous PI and the this compound.

    • Calculate the ratio of the peak area of the endogenous PI to the peak area of the internal standard.

    • Quantify the amount of endogenous PI in the sample by comparing this ratio to a standard curve generated with known amounts of non-deuterated PI and a fixed amount of the deuterated internal standard.

Conclusion

This compound serves as a powerful tool for the accurate and reliable quantification of phosphatidylinositols in complex biological samples. Its use as an internal standard in LC-MS-based lipidomics provides high specificity, sensitivity, and reproducibility, overcoming many of the limitations of alternative methods. For researchers investigating the intricate roles of phosphoinositides in health and disease, the application of deuterated standards like this compound is indispensable for generating high-quality, quantitative data.

References

A Head-to-Head Comparison: D-Myo-phosphatidylinositol diC16-d5 versus Fluorescent PI Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of phosphoinositide (PI) signaling, the choice of imaging probe is a critical decision that dictates the scope and detail of experimental outcomes. This guide provides an objective comparison between two prominent methods: label-free imaging of deuterated phosphatidylinositol analogues like D-Myo-phosphatidylinositol diC16-d5 using mass spectrometry, and real-time visualization of fluorescently tagged PI probes via microscopy.

Phosphoinositides are low-abundance lipids that play crucial roles in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Visualizing the spatiotemporal dynamics of these key signaling molecules is paramount to understanding their function in health and disease. This guide will delve into the principles, performance, and protocols of two distinct approaches to PI imaging, offering a comprehensive overview to inform your experimental design.

At a Glance: A Comparative Overview

The fundamental difference between these two methodologies lies in the nature of the probe and the detection method. This compound is a stable isotope-labeled lipid that is chemically identical to its endogenous counterpart, except for the presence of deuterium (B1214612) atoms. Its detection relies on mass spectrometry imaging (MSI), a technique that provides detailed molecular information based on the mass-to-charge ratio of ions. In contrast, fluorescent PI probes are either genetically encoded biosensors or synthetic lipids conjugated to a fluorophore, enabling their visualization in living cells using fluorescence microscopy.

FeatureThis compound with Mass Spectrometry ImagingFluorescent PI Probes with Fluorescence Microscopy
Principle of Detection Mass-to-charge ratio of the deuterated lipidFluorescence emission from a fluorophore
Live-Cell Imaging Not suitable for real-time imaging of dynamic processesWell-suited for live-cell imaging and tracking of PI dynamics
Spatial Resolution Typically 5-50 µm, with high-resolution instruments reaching ~1 µm.[1][2][3]Diffraction-limited (~250 nm), super-resolution techniques can achieve <50 nm
Molecular Specificity High; provides information on fatty acyl chain composition.[4]Dependent on the specificity of the binding domain or the lipid backbone
Quantification Semi-quantitative based on ion intensity, which can be affected by ion suppression effects.[5][6]Relative quantification based on fluorescence intensity; can be affected by photobleaching and probe expression levels
Potential for Artifacts Minimal perturbation as the probe is chemically similar to the endogenous lipid.[7][8]Overexpression of biosensors can perturb signaling pathways; the bulky fluorescent tag may alter lipid behavior.[9]
Photostability Not applicable (label-free detection)Prone to photobleaching, which can limit long-term imaging and affect quantification.[10]
Cytotoxicity Low, as deuterium is a stable isotope.[7][8][11]Can occur due to high probe concentrations, solvent toxicity, or phototoxicity.[10]
Throughput Lower; requires sample preparation (sectioning, matrix application)Higher; amenable to high-content screening

Delving Deeper: Methodology and Experimental Protocols

This compound with Mass Spectrometry Imaging (MALDI-MSI)

This label-free approach offers the distinct advantage of providing detailed chemical information about the lipid species being imaged, including the composition of its fatty acyl chains. The use of a deuterated standard allows for its clear distinction from endogenous, non-deuterated PI.

Experimental Protocol for MALDI-MSI of Lipids in Tissue Sections:

  • Tissue Preparation:

    • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen or isopentane (B150273) cooled on dry ice to preserve the spatial integrity of lipids.

    • Store the frozen tissue at -80°C until sectioning.

    • Using a cryostat, cut thin tissue sections (typically 10-20 µm).

    • Thaw-mount the tissue sections onto a conductive MALDI target plate (e.g., indium tin oxide-coated glass slide).[12]

    • Dry the mounted sections in a vacuum desiccator.

  • Matrix Application:

    • Prepare a saturated solution of a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or 9-aminoacridine (B1665356) (9-AA) for negative ion mode) in an appropriate organic solvent (e.g., 70% acetonitrile, 0.1% trifluoroacetic acid).[5][13]

    • Apply the matrix solution onto the tissue section using an automated sprayer or a sublimation apparatus to ensure a uniform, thin layer of matrix crystals.[14]

  • Data Acquisition:

    • Load the MALDI target plate into the mass spectrometer.

    • Define the region of interest for imaging.

    • Acquire mass spectra in a grid pattern across the tissue section. The laser is fired at each spot, desorbing and ionizing molecules from the tissue, which are then analyzed by the mass spectrometer.[15]

    • For detection of this compound, operate the mass spectrometer in negative ion mode.

  • Data Analysis:

    • Generate ion intensity maps for the specific m/z value corresponding to the deuterated PI.

    • Correlate the ion distribution with the tissue histology, often by staining the same or an adjacent tissue section with a traditional histological stain.

Fluorescent PI Probes for Live-Cell Imaging

Fluorescent PI probes have revolutionized the study of phosphoinositide dynamics by enabling their visualization in living cells with high spatial and temporal resolution. These probes are typically based on a PI-binding protein domain (e.g., the PH domain of PLCδ1 for PI(4,5)P2) fused to a fluorescent protein (e.g., GFP).

Experimental Protocol for Live-Cell Imaging of a Fluorescent PI(4,5)P2 Biosensor:

  • Cell Culture and Transfection:

    • Culture the cells of interest on glass-bottom dishes suitable for high-resolution microscopy.

    • Transfect the cells with a plasmid encoding the fluorescent PI biosensor (e.g., GFP-PH-PLCδ1) using a suitable transfection reagent.

    • Allow 24-48 hours for protein expression. It is crucial to use the lowest possible expression level of the biosensor that gives a detectable signal to minimize potential artifacts from overexpression.

  • Live-Cell Imaging:

    • Replace the culture medium with an appropriate imaging medium (e.g., phenol (B47542) red-free DMEM) buffered with HEPES to maintain pH.

    • Mount the dish on the stage of a confocal or spinning disk microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2.

    • Excite the fluorescent protein with the appropriate laser line (e.g., 488 nm for GFP) and collect the emitted fluorescence.

    • To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure times.[16]

    • Acquire time-lapse images to monitor the dynamic changes in the localization of the fluorescent biosensor in response to a stimulus.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity at specific cellular locations (e.g., plasma membrane vs. cytosol) over time using image analysis software.

    • The translocation of the biosensor from the plasma membrane to the cytosol is indicative of a decrease in the concentration of PI(4,5)P2 at the membrane.

Visualizing the Concepts: Diagrams and Workflows

To further clarify these complex topics, the following diagrams illustrate a key phosphoinositide signaling pathway and the experimental workflows for both imaging techniques.

PI_Signaling_Pathway PI PI PI4K PI4K PI->PI4K PI4P PI(4)P PI4K->PI4P ATP->ADP PIP5K PIP5K PI4P->PIP5K PI45P2 PI(4,5)P2 PIP5K->PI45P2 ATP->ADP PI3K PI3K PI45P2->PI3K PLC PLC PI45P2->PLC PI345P3 PI(3,4,5)P3 PI3K->PI345P3 ATP->ADP DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PTEN PTEN PTEN->PI45P2 Pi PI345P3->PTEN

Caption: A simplified diagram of the phosphatidylinositol signaling pathway.

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_matrix_app Matrix Application cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Tissue Excision Tissue Excision Snap Freezing Snap Freezing Tissue Excision->Snap Freezing Cryosectioning Cryosectioning Snap Freezing->Cryosectioning Thaw Mounting Thaw Mounting Cryosectioning->Thaw Mounting Matrix Solution Prep Matrix Solution Prep Automated Spraying/Sublimation Automated Spraying/Sublimation Matrix Solution Prep->Automated Spraying/Sublimation MALDI-MS Instrument MALDI-MS Instrument Raster Scan Raster Scan MALDI-MS Instrument->Raster Scan Ion Intensity Map Generation Ion Intensity Map Generation Correlation with Histology Correlation with Histology Ion Intensity Map Generation->Correlation with Histology

Caption: Experimental workflow for MALDI Mass Spectrometry Imaging.

Fluorescence_Workflow cluster_cell_prep Cell Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell Seeding Cell Seeding Plasmid Transfection Plasmid Transfection Cell Seeding->Plasmid Transfection Protein Expression (24-48h) Protein Expression (24-48h) Plasmid Transfection->Protein Expression (24-48h) Imaging Medium Exchange Imaging Medium Exchange Confocal/Spinning Disk Microscopy Confocal/Spinning Disk Microscopy Imaging Medium Exchange->Confocal/Spinning Disk Microscopy Time-Lapse Acquisition Time-Lapse Acquisition Confocal/Spinning Disk Microscopy->Time-Lapse Acquisition Image Processing Image Processing Fluorescence Quantification Fluorescence Quantification Image Processing->Fluorescence Quantification Spatiotemporal Analysis Spatiotemporal Analysis Fluorescence Quantification->Spatiotemporal Analysis

Caption: Experimental workflow for fluorescent PI probe imaging.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound with mass spectrometry imaging and fluorescent PI probes is not a matter of one being definitively superior to the other, but rather which tool is best suited for the specific research question.

Choose this compound with MSI when:

  • You need to determine the precise chemical structure, including fatty acyl chains, of the phosphoinositides in a specific tissue region.

  • Your research focuses on the spatial distribution of lipids in a static state within a complex tissue.

  • Minimizing perturbation of the biological system is of utmost importance.

Choose fluorescent PI probes when:

  • You need to visualize the dynamic changes of phosphoinositides in living cells in real-time.

  • High spatial resolution at the subcellular level is required.

  • Your experimental design involves high-throughput screening or long-term imaging of cellular processes.

By understanding the strengths and limitations of each approach, researchers can make informed decisions to effectively unravel the intricate roles of phosphoinositides in cellular function and disease. The complementary nature of these two powerful techniques also opens up the possibility of correlative studies, where the detailed molecular information from MSI can be combined with the dynamic, high-resolution view provided by fluorescence microscopy to gain unprecedented insights into the world of lipid signaling.

References

Enhancing Lipidomics Reproducibility: A Comparative Guide to Using D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible results in lipidomics is paramount for the discovery of reliable biomarkers and the development of novel therapeutics. This guide provides an objective comparison of the performance of stable isotope-labeled internal standards, exemplified by D-Myo-phosphatidylinositol diC16-d5, against other methodologies, supported by experimental data from peer-reviewed studies.

The use of an appropriate internal standard is a critical factor in mitigating analytical variability, from sample extraction to mass spectrometry analysis. Stable isotope-labeled standards, which are chemically identical to their endogenous counterparts but mass-shifted, are widely considered the gold standard for ensuring accuracy and precision in quantitative lipidomics.[1][2][3] this compound, a deuterated form of a common phosphatidylinositol species, serves as an ideal internal standard for the quantification of phosphoinositides and for monitoring the overall reproducibility of a lipidomics workflow.

Performance Comparison of Internal Standards

The primary role of an internal standard is to normalize the signal of endogenous lipids, accounting for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.[2] The choice of internal standard significantly impacts the quality of quantitative data.

Stable isotope-labeled standards, such as this compound, offer superior performance compared to other types of internal standards, like those with odd-chain fatty acids.[2] This is because their physicochemical properties are nearly identical to the analytes of interest, ensuring they behave similarly during sample preparation and analysis.[3]

Below is a summary of the performance of different internal standard types based on key analytical parameters:

Parameter Stable Isotope-Labeled Standards (e.g., this compound) Odd-Chain Fatty Acid-Containing Lipids External Calibration (No Internal Standard)
Correction for Sample Loss ExcellentGoodNone
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement.[2]Effective, but may not fully compensate if retention time differs significantly.None
Linearity Excellent, with a wide dynamic range.[2]Good, but may deviate from linearity at extreme concentrations.Prone to significant variability due to matrix effects.
Accuracy HighModerate to HighLow to Moderate
Precision (Reproducibility) High (Low CV%)ModerateLow

Quantitative Reproducibility in Lipidomics

Inter-laboratory studies and platform comparisons provide valuable benchmarks for the expected reproducibility of lipidomics experiments when using robust methodologies, including stable isotope-labeled internal standards. The coefficient of variation (CV), which is the ratio of the standard deviation to the mean, is a common metric for expressing the precision and reproducibility of an experiment. Lower CVs indicate higher reproducibility.

The following table summarizes the reported reproducibility from large-scale and inter-laboratory lipidomics studies that employ stable isotope dilution strategies, which would be applicable to experiments using this compound.

Study Type Analytical Platform Number of Lipids Quantified Median Coefficient of Variation (CV%)
Inter-laboratory Study[4]Triple Quadrupole MS63414.3%
Inter-laboratory Study (NIST samples)[5]Differential Mobility Spectrometry - MSSeveral HundredHigh reproducibility reported, with some lipid classes showing CVs up to 30% in some studies under identical conditions.
Multiplexed Targeted Assay[1]Mass Spectrometry>700< 25% (Inter-assay variability)
Comprehensive Workflow[1]Mass Spectrometry820< 30% (Across 16 independent batches)

These studies demonstrate that while the reproducibility can vary between lipid classes and analytical platforms, the use of standardized protocols and appropriate internal standards, such as stable isotope-labeled lipids, allows for the generation of comparable and reliable quantitative data across different laboratories and over long periods.[4][5]

Experimental Protocols

Achieving high reproducibility in lipidomics requires meticulous adherence to standardized experimental protocols. The following is a representative workflow for a targeted lipidomics experiment using a stable isotope-labeled internal standard like this compound.

Sample Preparation and Internal Standard Spiking
  • Thaw Samples: Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • Aliquot Sample: Aliquot a precise volume of the sample (e.g., 20 µL of plasma) into a clean glass tube.

  • Add Internal Standard: Add a known amount of this compound solution in an appropriate solvent (e.g., methanol) to each sample. The amount should be optimized to be within the linear dynamic range of the instrument and in a suitable ratio to the expected endogenous analyte concentration.[6]

Lipid Extraction (Methyl-tert-butyl ether - MTBE Method)

The MTBE method is a robust and widely used protocol for lipid extraction.[5][7]

  • Add Methanol (B129727): Add 1.5 mL of methanol to the sample.

  • Add MTBE: Add 5 mL of MTBE.

  • Vortex: Vortex the mixture thoroughly for 10 minutes.

  • Phase Separation: Add 1.25 mL of water and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to induce phase separation.

  • Collect Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new glass tube.

  • Dry Down: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable liquid chromatography (LC) method to separate the lipid species. For phosphatidylinositols, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.[8]

  • Mass Spectrometry: Analyze the separated lipids using a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument) operating in a targeted mode, such as Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions: Set up specific MRM transitions for the endogenous phosphatidylinositol species of interest and for the this compound internal standard. The transition for the internal standard will be shifted by 5 Da due to the deuterium (B1214612) labeling.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both the endogenous lipids and the this compound internal standard.

  • Calculate Response Ratios: For each endogenous lipid, calculate the ratio of its peak area to the peak area of the internal standard.

  • Quantification: Determine the concentration of the endogenous lipids by comparing the response ratios to a calibration curve generated using known concentrations of non-labeled standards and a fixed concentration of the internal standard.

Mandatory Visualizations

Phosphoinositide Signaling Pathway

Phosphatidylinositols are key players in cellular signaling. The diagram below illustrates the central role of phosphatidylinositol (PI) and its phosphorylated derivatives in the phosphoinositide signaling pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI (Phosphatidylinositol) PIP PI(4,5)P2 PI->PIP PI Kinases DAG DAG PIP->DAG IP3 IP3 PIP->IP3 PLC PLC PLC->PIP Hydrolyzes PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

Caption: The Phosphoinositide Signaling Pathway.

Lipidomics Experimental Workflow

The following diagram outlines the key steps in a typical lipidomics experiment, from sample collection to data analysis. The inclusion of an internal standard at the beginning of the workflow is crucial for ensuring reproducibility.

G Sample 1. Biological Sample IS Add Internal Standard (this compound) Sample->IS Extraction 2. Lipid Extraction (e.g., MTBE method) IS->Extraction Analysis 3. LC-MS/MS Analysis Extraction->Analysis Data 4. Data Processing Analysis->Data Quant 5. Quantification & Interpretation Data->Quant

Caption: A typical experimental workflow for lipidomics analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling D-Myo-phosphatidylinositol diC16-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of D-Myo-phosphatidylinositol diC16-d5. Given that the toxicological and pharmacological properties of this compound are not fully known, it is imperative to treat it as a chemical with unknown toxicity and to follow prudent laboratory practices.[1][2][3] This guide is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be requested from the supplier.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is mandatory to prevent skin and eye contact and inhalation.

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust have side shields to protect from splashes.
Hand Protection Nitrile GlovesDisposable, to be changed immediately upon contamination.
Body Protection Lab CoatTo protect skin and personal clothing from contamination.
Respiratory Fume HoodAll handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation.

Operational Plan: From Receipt to Use

A systematic approach is crucial when working with this compound to ensure safety and maintain the integrity of the compound.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : The compound should be stored as a solid at -20°C or below, protected from moisture.[1][3]

  • Container : For long-term storage of solutions, use glass containers with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic and absorption of the lipid to the vessel surface.[1][2]

Handling and Preparation of Solutions
  • Acclimatization : Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the compound.

  • Weighing : If weighing the solid, do so in a fume hood.

  • Dissolving : This compound has limited solubility in aqueous solutions. A common solvent system is a mixture of chloroform (B151607) and methanol. Brief sonication or gentle warming (to approximately 50°C) can aid in solubilization.[1][3]

  • Inert Atmosphere : For unsaturated lipids, which are prone to oxidation, it is good practice to handle solutions under an inert atmosphere (e.g., argon or nitrogen).

The following diagram outlines the standard workflow for handling this compound.

G cluster_storage Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal storage Store at <= -20°C Protect from moisture acclimate Acclimate to Room Temp storage->acclimate weigh Weigh in Fume Hood acclimate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste Dispose as Hazardous Chemical Waste experiment->waste

Workflow for Handling this compound.

Disposal Plan

As this compound contains deuterium, a stable, non-radioactive isotope, its disposal is governed by its chemical properties rather than any radiological hazard.[4][] The waste should be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., pipette tips, vials), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect solutions containing the compound in a separate, labeled hazardous waste container for organic solvent waste. Do not pour down the drain.

  • Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedure
  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[4]

  • Do not mix this waste with general laboratory trash.[4]

  • Ensure all waste containers are properly sealed and labeled with their contents before collection.

The decision tree below provides guidance on the disposal path for materials contaminated with this compound.

G start Material Contaminated with This compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Dispose in Hazardous Sharps Container is_sharp->sharps_container Yes liquid_waste Collect in Hazardous Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Hazardous Solid Waste Container is_liquid->solid_waste No

Disposal Decision Tree for Contaminated Materials.

References

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